Sulfur tetrafluoride
Description
This compound is a sulfur coordination entity.
Structure
3D Structure
Properties
IUPAC Name |
tetrafluoro-λ4-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F4S/c1-5(2,3)4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMQWEPBXSHHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FS(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4S | |
| Record name | SULFUR TETRAFLUORIDE | |
| Source | CAMEO Chemicals | |
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| Record name | SULFUR TETRAFLUORIDE | |
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| Record name | sulfur tetrafluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sulfur_tetrafluoride | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893074 | |
| Record name | Sulfur tetrafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893074 | |
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Molecular Weight |
108.06 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfur tetrafluoride is a colorless gas with a distinct sulfur odor. It is highly toxic by inhalation and a strong irritant to skin, eyes and mucous membranes. It reacts vigorously with water and acids to yield toxic fluoride and sulfur oxide fumes and an acidic solution. Sulfur tetrafluoride is heavier than air. Under prolonged exposure to fire or intense heat the containers may violently rupture or rocket. It is used as a fluoridizing agent and as an oil repellent., Colorless gas with an odor like sulfur dioxide. [Note: Shipped as a liquefied compressed gas.]; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a distinct sulfur odor., Colorless gas with an odor like sulfur dioxide. [Note: Shipped as a liquefied compressed gas.] | |
| Record name | SULFUR TETRAFLUORIDE | |
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| Record name | SULFUR TETRAFLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
-40 °F at 760 mmHg (EPA, 1998), -38 °C, -40 °C, -41 °F | |
| Record name | SULFUR TETRAFLUORIDE | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Sulfur tetrafluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Solubility |
Reacts with water (NIOSH, 2023), Freely sol in benzene, Solubility in water: reaction, Reacts | |
| Record name | SULFUR TETRAFLUORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | SULFUR TETRAFLUORIDE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Sulfur tetrafluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0580.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.95 at -108 °F (EPA, 1998) - Denser than water; will sink, Liquid at -78 °C: 1.95 g/mL; solid at -183 °C: 2.349 g/mL, 1.95 at -108 °F, 3.78(relative gas density) | |
| Record name | SULFUR TETRAFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4574 | |
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| Record name | SULFUR TETRAFLUORIDE | |
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| Record name | SULFUR TETRAFLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/656 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfur tetrafluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0580.html | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.78 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 3.78 (Air = 1), Relative vapor density (air = 1): 3.78, 3.78 | |
| Record name | SULFUR TETRAFLUORIDE | |
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| Record name | SULFUR TETRAFLUORIDE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1456 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | SULFUR TETRAFLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Vapor Pressure |
10.5 atm at 70 °F (NIOSH, 2023), 1.522X10+4 mm Hg (2.0219 Pa) at 25 °C, 10.5 atm at 70 °F, (70 °F): 10.5 atm | |
| Record name | SULFUR TETRAFLUORIDE | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/656 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfur tetrafluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0580.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Color/Form |
Colorless gas | |
CAS No. |
7783-60-0 | |
| Record name | SULFUR TETRAFLUORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Sulfur tetrafluoride | |
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| Record name | Sulfur tetrafluoride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
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| Record name | Sulfur fluoride (SF4), (T-4)- | |
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| Record name | Sulphur tetrafluoride | |
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| Record name | SULFUR TETRAFLUORIDE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | SULFUR TETRAFLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/656 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfur tetrafluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/WT493E00.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Melting Point |
-191 °F (EPA, 1998), -121.0 °C, -124 °C, -185 °F | |
| Record name | SULFUR TETRAFLUORIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Molecular Geometry and Bonding of Sulfur Tetrafluoride (SF4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfur tetrafluoride (SF4) is a highly selective and potent fluorinating agent with significant applications in organic synthesis, particularly in the preparation of organofluorine compounds for the pharmaceutical and agrochemical industries. A thorough understanding of its molecular structure and bonding is paramount for predicting its reactivity and optimizing its application in complex chemical transformations. This technical guide provides a comprehensive analysis of the molecular geometry, bonding characteristics, and experimental determination of this compound's structure, tailored for a scientific audience.
Molecular Geometry of this compound
The molecular geometry of this compound is a classic example of the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central sulfur atom has five electron domains: four bonding pairs from the sulfur-fluorine single bonds and one non-bonding lone pair of electrons.[1][2][3] This arrangement leads to a trigonal bipyramidal electron geometry.[1][2]
However, the molecular shape, which is determined by the arrangement of the atoms, is described as a see-saw .[1][2] This distortion from a perfect trigonal bipyramidal geometry is due to the presence of the lone pair of electrons on the central sulfur atom.[1][2] To minimize repulsion, the lone pair occupies one of the equatorial positions of the trigonal bipyramid.[2] This arrangement results in two distinct types of fluorine atoms: two axial and two equatorial. The lone pair's greater repulsion pushes the axial fluorine atoms slightly away, and compresses the angle between the equatorial fluorine atoms.[2]
Visualization of Molecular Geometry
The logical relationship leading to the see-saw molecular geometry of SF4 can be visualized as follows:
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Sulfur Tetrafluoride (SF₄) Gas
Introduction
This compound (SF₄) is a colorless, corrosive gas with a distinct sulfurous odor.[1][2] It is a highly versatile and reactive inorganic compound, primarily utilized as a selective fluorinating agent in the synthesis of organofluorine compounds, which are crucial in the pharmaceutical and specialty chemical industries.[1][3][4] This guide provides a comprehensive overview of the core physical and chemical properties of SF₄, detailed experimental considerations, and key reaction pathways to support its safe and effective use in research and development.
Physical Properties
This compound is a gas at standard temperature and pressure.[1] It is heavier than air and can act as an asphyxiant by displacing oxygen.[2][5] The key physical properties are summarized in the table below.
| Property | Value | Units |
| Molecular Formula | SF₄ | - |
| Molar Mass | 108.06 | g/mol |
| Appearance | Colorless Gas | - |
| Odor | Distinct sulfur odor, similar to sulfur dioxide | - |
| Melting Point | -121.0 to -121.5 | °C |
| Boiling Point | -38 to -40.4 | °C |
| Density (gas) | 1.95 (at -78 °C) | g/cm³ |
| Vapor Pressure | 10.5 | atm (at 22 °C) |
| Vapor Density (Air=1) | 3.78 | - |
| Water Solubility | Reacts violently | - |
(Data sourced from:[1][3][6][7][8])
Molecular Structure and Bonding
The structure and bonding of SF₄ are critical to understanding its reactivity.
Molecular Geometry
Based on VSEPR (Valence Shell Electron Pair Repulsion) theory, the central sulfur atom in SF₄ has five regions of electron density: four bonding pairs (from the S-F bonds) and one non-bonding lone pair.[9][10] This arrangement results in an electron geometry of a trigonal bipyramid.[9][11]
The lone pair occupies an equatorial position to minimize electron-electron repulsion, which distorts the molecular geometry into a see-saw shape .[11][12][13] This arrangement gives rise to two distinct types of fluorine atoms:
-
Two axial fluorine atoms: These are positioned opposite each other.
-
Two equatorial fluorine atoms: These are positioned in the plane that also contains the lone pair.
The bond lengths are not equivalent; the axial S–F bonds (164.3 pm) are longer and weaker than the equatorial S–F bonds (154.2 pm).[1] The bond angles deviate from ideal trigonal bipyramidal angles due to the lone pair's repulsive force, with the equatorial F-S-F angle being approximately 102° and the axial F-S-F angle being about 173°.[10][12]
Caption: Molecular structure of this compound (SF₄).
Hybridization
To accommodate five electron domains (four bonding pairs and one lone pair), the central sulfur atom undergoes sp³d hybridization .[10][12] This involves the mixing of one 3s orbital, three 3p orbitals, and one 3d orbital to form five hybrid orbitals that arrange themselves in a trigonal bipyramidal geometry.
Chemical Properties and Reactivity
SF₄ is a highly reactive and toxic gas.[14] Its reactivity is dominated by its role as a powerful fluorinating agent and its sensitivity to moisture.
Hydrolysis
This compound reacts vigorously and violently with water in an exothermic hydrolysis reaction.[6][14] This reaction produces sulfur dioxide (SO₂) and dangerous hydrogen fluoride (HF) gas.[1][2]
Reaction: SF₄ + 2 H₂O → SO₂ + 4 HF
The reaction proceeds through the intermediate formation of thionyl fluoride (SOF₂).[1][15] The presence of moisture must be strictly avoided when handling SF₄, as the resulting HF is highly corrosive and toxic.[14]
Caption: Hydrolysis pathway of SF₄.
Fluorinating Agent
A primary application of SF₄ is as a deoxofluorinating agent in organic synthesis. It selectively converts carbonyl groups (C=O) and hydroxyl groups (-OH) into difluoride (CF₂) and monofluoride (CF) groups, respectively.[1][16]
-
Aldehydes and Ketones: R₂C=O + SF₄ → R₂CF₂ + SOF₂
-
Carboxylic Acids: RCOOH + SF₄ → RCF₃ + SOF₂ + HF
-
Alcohols: ROH + SF₄ → RF + SOF₂ + HF
The use of SF₄ in laboratory settings has been partially superseded by safer, liquid-phase reagents like diethylaminosulfur trifluoride (DAST), which itself is prepared from SF₄.[1]
Lewis Acid/Base Behavior
SF₄ exhibits amphoteric properties, acting as both a Lewis acid and a Lewis base.[16]
-
As a Lewis Acid: It reacts with fluoride ion donors to form the [SF₅]⁻ anion.
-
As a Lewis Base: It reacts with strong fluoride ion acceptors (e.g., SbF₅) to form the [SF₃]⁺ cation.[16]
Thermal Stability
This compound is thermostable up to 600°C (1112°F).[14] When heated to decomposition, it emits highly toxic fumes of fluorides and sulfur oxides.[2][14]
Thermodynamic Properties
The thermodynamic data for SF₄ are essential for calculating reaction energetics.
| Property | Value | Units |
| Standard Enthalpy of Formation (ΔfH°gas) | -763 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -901.76 | kJ/mol |
| Standard Molar Entropy (S°gas, 1 bar) | 299.6 ± 4.2 | J/mol·K |
| Ideal Gas Heat Capacity (Cp,gas at 292 K) | 70.13 | J/mol·K |
(Data sourced from:[17][18][19][20])
Experimental Protocols & Characterization
Detailed experimental protocols for handling SF₄ require specialized equipment due to its toxicity and reactivity. The determination of its properties relies on established analytical techniques.
General Handling and Safety
-
Handling: SF₄ should only be handled in a well-ventilated fume hood or a glovebox.[5] All equipment must be scrupulously dried to prevent hydrolysis and the formation of HF.
-
Materials Compatibility: Use materials of construction compatible with SF₄ and HF, such as stainless steel, Monel, or nickel. Avoid glass in the presence of moisture.
-
Safety: Always use appropriate personal protective equipment (PPE), including gas-tight chemical protective clothing, a self-contained breathing apparatus (SCBA), and gloves.[5][21] An HF detection system is critical.
Methodologies for Property Determination
-
Boiling and Melting Point: Determined by standard cryogenic thermal analysis techniques, where the temperature of the substance is monitored as it is heated or cooled through its phase transitions.
-
Molecular Structure: The bond lengths and angles of SF₄ were determined using gas-phase techniques such as microwave spectroscopy and electron diffraction. These methods analyze the interaction of electromagnetic radiation or electrons with the gas molecules to deduce their three-dimensional structure.
-
Vibrational Spectra: Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the molecule.[22] The number and activity of these modes provide evidence for the molecule's C₂ᵥ point group symmetry, confirming the see-saw structure.[22][23]
Caption: Logical workflow for the characterization of SF₄.
Conclusion
This compound is a cornerstone reagent for selective fluorination, but its high reactivity, toxicity, and corrosive nature demand rigorous handling protocols. A thorough understanding of its physical properties, molecular structure, and chemical behavior, particularly its violent reaction with water, is paramount for its safe and successful application in pharmaceutical and chemical research. The data and diagrams presented in this guide serve as a foundational resource for professionals working with this challenging yet invaluable chemical.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 8. 7783-60-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. quora.com [quora.com]
- 10. geometryofmolecules.com [geometryofmolecules.com]
- 11. quora.com [quora.com]
- 12. SF4 Molecular Geometry and Bond Angles [unacademy.com]
- 13. ck12.org [ck12.org]
- 14. This compound | 7783-60-0 [chemicalbook.com]
- 15. brainly.in [brainly.in]
- 16. Recent advances in this compound chemistry: syntheses, structures, and applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. This compound (CAS 7783-60-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 20. This compound [webbook.nist.gov]
- 21. amp.generalair.com [amp.generalair.com]
- 22. vibrational spectrum of SF4 [groups.google.com]
- 23. chemtube3d.com [chemtube3d.com]
An In-depth Technical Guide to the Lewis Structure and VSEPR Model of Sulfur Tetrafluoride (SF₄)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Lewis structure and molecular geometry of sulfur tetrafluoride (SF₄) as determined by the Valence Shell Electron Pair Repulsion (VSEPR) model. It includes a summary of experimentally determined structural parameters and outlines the methodologies used for their discovery.
Introduction to this compound
This compound (SF₄) is a colorless, corrosive gas that serves as a selective fluorinating agent in organic synthesis, a critical process in the development of pharmaceuticals and specialty chemicals. A thorough understanding of its molecular structure is paramount for predicting its reactivity and designing synthetic pathways. This guide will elucidate the electronic and molecular structure of SF₄ through the application of fundamental chemical principles and experimental data.
Lewis Structure of this compound
The Lewis structure is a two-dimensional representation of the valence electron distribution in a molecule. The construction of the Lewis structure for SF₄ follows a systematic approach:
-
Total Valence Electron Count : The total number of valence electrons is calculated by summing the valence electrons of the constituent atoms.
-
Sulfur (S), being in Group 16, contributes 6 valence electrons.
-
Fluorine (F), in Group 17, contributes 7 valence electrons per atom.
-
Total valence electrons = 6 (from S) + 4 × 7 (from 4 F atoms) = 34 electrons.[1]
-
-
Central Atom Identification : Sulfur is less electronegative than fluorine and is therefore the central atom.[2]
-
Single Bond Formation : The four fluorine atoms are singly bonded to the central sulfur atom, accounting for 4 bonds × 2 electrons/bond = 8 electrons.
-
Octet Completion for Terminal Atoms : The remaining 34 - 8 = 26 electrons are distributed as lone pairs around the terminal fluorine atoms to satisfy the octet rule for each. Each fluorine atom receives 3 lone pairs (6 electrons), totaling 4 × 6 = 24 electrons.
-
Placement of Remaining Electrons : The final 26 - 24 = 2 electrons are placed on the central sulfur atom as a lone pair.[3]
The resulting Lewis structure shows the central sulfur atom bonded to four fluorine atoms and possessing one lone pair of electrons. This arrangement results in the sulfur atom having an expanded octet, with 10 valence electrons in its vicinity, which is permissible for elements in the third period and beyond.[4]
Formal Charge Analysis
The formal charge on each atom is calculated to assess the stability of the Lewis structure. The formula for formal charge is:
Formal Charge = (Number of Valence Electrons) - (Number of Non-bonding Electrons) - ½ (Number of Bonding Electrons)
The formal charges of all atoms in the structure are zero, indicating that this is the most stable and plausible Lewis structure for SF₄.[5][7]
VSEPR Model and Molecular Geometry
The VSEPR model predicts the three-dimensional geometry of molecules based on the principle of minimizing electron-electron repulsion.
-
Steric Number Calculation : The steric number for the central sulfur atom is the sum of the number of bonded atoms and lone pairs. In SF₄, the steric number is 4 (bonded fluorine atoms) + 1 (lone pair) = 5.[3]
-
Electron Geometry : A steric number of 5 corresponds to a trigonal bipyramidal electron geometry.[8][9][10]
-
Molecular Geometry : The lone pair of electrons occupies one of the positions in the trigonal bipyramidal arrangement. To minimize repulsion, the lone pair occupies an equatorial position, which offers more space than an axial position.[8][9] This arrangement leads to a seesaw molecular geometry.[11][12][13] The presence of the lone pair distorts the bond angles from the ideal trigonal bipyramidal angles of 90°, 120°, and 180°.
Quantitative Structural Data
The molecular geometry of SF₄ has been determined experimentally, providing precise data on its bond lengths and angles.
| Parameter | Value (Gas-Phase Electron Diffraction) | Value (Solid-State X-ray Diffraction) |
| S-F (axial) Bond Length | 1.643 Å | 1.635 - 1.676 Å |
| S-F (equatorial) Bond Length | 1.542 Å | 1.537 - 1.564 Å |
| F(axial)-S-F(axial) Bond Angle | 173.1° | 171.6° - 172.6° |
| F(equatorial)-S-F(equatorial) Bond Angle | 101.5° | 99.6° - 101.0° |
Experimental Protocols for Structural Determination
The structural parameters of this compound have been determined through various experimental techniques, primarily gas-phase electron diffraction and single-crystal X-ray diffraction.
Gas-Phase Electron Diffraction
Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds. The methodology involves the following steps:
-
Sample Introduction : A gaseous sample of SF₄ is introduced into a high-vacuum chamber.
-
Electron Beam Interaction : A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electric field of the molecule's nuclei and electron clouds.
-
Diffraction Pattern Recording : The scattered electrons create a diffraction pattern, which is recorded on a detector. The pattern consists of concentric rings of varying intensity.
-
Data Analysis : The intensity and angular distribution of the scattered electrons are analyzed. This information is used to calculate the interatomic distances (bond lengths) and bond angles in the molecule. The analysis for SF₄ confirmed a C₂ᵥ symmetry with two distinct S-F bond distances, corresponding to the axial and equatorial positions.[8][11]
Single-Crystal X-ray Diffraction
For the solid state, the structure of SF₄ has been determined by single-crystal X-ray diffraction. This method provides detailed information about the arrangement of atoms in a crystalline solid.
-
Crystal Growth : Single crystals of SF₄ are grown at low temperatures, as its melting point is -121 °C. This can be achieved by cooling a solution of SF₄ in a suitable solvent like CF₂Cl₂.
-
Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head in a stream of cold nitrogen gas to maintain its crystalline state.
-
X-ray Diffraction : The crystal is irradiated with a monochromatic beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.
-
Data Collection : A detector measures the intensity and position of the diffracted X-ray beams.
-
Structure Solution and Refinement : The diffraction data is used to solve the crystal structure, revealing the positions of the atoms within the unit cell. For SF₄, this analysis showed two unique SF₄ molecules in the asymmetric unit in the orthorhombic crystal system. The data confirmed the seesaw geometry and revealed weak intermolecular S···F interactions.
Visualization of VSEPR Prediction Workflow
The following diagram illustrates the logical workflow for determining the molecular geometry of a molecule like SF₄ using the VSEPR model.
Caption: Workflow for determining molecular geometry using VSEPR theory.
References
- 1. proprep.com [proprep.com]
- 2. ck12.org [ck12.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. youtube.com [youtube.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. SF4 Molecular Geometry and Bond Angles [unacademy.com]
- 8. This compound | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. quora.com [quora.com]
- 11. "Gas-phase electron diffraction from laser-aligned molecules" by Jie Yang and Martin Centurion [digitalcommons.unl.edu]
- 12. opus.uleth.ca [opus.uleth.ca]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Historical Discovery and Development of Sulfur Tetrafluoride (SF4) Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur tetrafluoride (SF4) is a highly selective and potent fluorinating agent that has played a pivotal role in the advancement of organofluorine chemistry.[1][2][3] Since its definitive synthesis, it has become an indispensable tool for the conversion of oxygen-containing functional groups into their fluorinated counterparts, a transformation of immense value in the pharmaceutical, agrochemical, and materials science industries.[1][2][3][4] The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and biological properties, including metabolic stability, bioavailability, and binding affinity.[1][2] This technical guide provides an in-depth overview of the historical discovery, development, and applications of SF4 chemistry, with a focus on quantitative data, experimental protocols, and reaction mechanisms relevant to researchers and professionals in drug development.
Historical Discovery and Early Synthesis
While its existence was debated as late as 1950, this compound was likely first produced in impure forms through reactions of sulfur with metal fluorides like uranium hexafluoride or cobalt(III) fluoride.[5] The unequivocal synthesis of SF4 was achieved in 1950 via the electrical decomposition of trifluoromethylsulfur pentafluoride.[5] However, it was not until 1955 that a practical, gram-scale synthesis was reported by F. Brown and P. L. Robinson, which made SF4 a viable reagent for broader chemical research.[5][6]
The pioneering synthesis by Brown and Robinson involved the direct fluorination of elemental sulfur with fluorine diluted with nitrogen at low temperatures.[7][8] This method, although somewhat tedious, laid the groundwork for future developments in SF4 production.[9]
Key Early Synthetic Methods
Several methods for the synthesis of SF4 were developed following its initial discovery. These early methods varied in their reagents, conditions, and yields.
| Method | Reactants | Temperature (°C) | Yield (%) | Reference |
| Direct Fluorination | S, F2, N2 | -75 | 40 | [7] |
| Cobalt(III) Fluoride | S, CoF3 | - | - | [7] |
| Low-Temperature Direct Fluorination | S, F2, N2 in CCl3F | -78 | up to 70 | [7][8] |
Industrial Production Methods
The increasing demand for SF4 as a specialized fluorinating agent prompted the development of more efficient and scalable industrial production methods. These methods often utilize more readily available starting materials than elemental fluorine.
| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Sulfur Dichloride and Sodium Fluoride | SCl2, NaF | Acetonitrile | 225-450 | 95-98 | [7] |
| Sulfur, Chlorine, and Sodium Fluoride | S, Cl2, NaF | - | 225-450 | - | |
| Sulfur Dichloride and Pyridine Polyhydrogen Fluoride | SCl2, Py(HF)x | Methylene chloride/trichloroethane | 20-40 | 91-92.5 | [7] |
| Direct Fluorination of Molten Sulfur | S, F2 | - | 310-350 | 90-97 | [8] |
Physicochemical and Spectroscopic Properties
This compound is a colorless, corrosive gas with a pungent odor.[1] It is highly reactive and readily hydrolyzes in the presence of moisture to form hydrogen fluoride and thionyl fluoride.[10][11]
| Property | Value |
| Molecular Formula | SF4 |
| Molar Mass | 108.07 g/mol |
| Boiling Point | -38 °C |
| Melting Point | -121.0 °C |
| Density (liquid at -78 °C) | 1.95 g/cm³ |
| Molecular Shape | Seesaw (C2v) |
| 19F NMR (Room Temp.) | 1 signal (due to rapid pseudorotation) |
| 19F NMR (-98 °C) | 2 triplets (distinct axial and equatorial fluorine atoms) |
19F NMR Spectroscopy
The 19F NMR spectrum of SF4 is highly temperature-dependent, providing a classic example of fluxionality in molecules.[12] At room temperature, a single sharp signal is observed, indicating that the axial and equatorial fluorine atoms are rapidly interconverting via a process known as Berry pseudorotation.[12] Upon cooling to -98 °C, this process slows down, and the spectrum resolves into two distinct triplets, corresponding to the two magnetically non-equivalent sets of fluorine atoms in the seesaw geometry.[12][13][14]
Applications in Organic Synthesis: Deoxyfluorination
The primary application of SF4 in organic synthesis is as a deoxofluorinating agent, where it selectively replaces carbonyl oxygen and hydroxyl groups with fluorine atoms.[3][4]
General Reaction Stoichiometry
-
Aldehydes and Ketones to Geminal Difluorides: R₂C=O + SF₄ → R₂CF₂ + SOF₂[15]
-
Carboxylic Acids to Trifluoromethyl Groups: RCOOH + 2SF₄ → RCF₃ + 2SOF₂ + HF[15]
-
Alcohols to Alkyl Fluorides: ROH + SF₄ → RF + SOF₂ + HF[15]
Quantitative Data on Deoxyfluorination Reactions
The efficiency of SF4-mediated deoxyfluorination can vary depending on the substrate and reaction conditions. The following table summarizes representative yields for the fluorination of various functional groups.
| Substrate Type | Example Substrate | Product | Conditions | Yield (%) | Reference |
| Aldehyde | 4-Methoxybenzaldehyde | 1-(Difluoromethyl)-4-methoxybenzene | 0.5 M in EtOAc, 2 eq. SF4, 1 eq. Et3N, 75°C, 10 min (flow) | 97 (GC) | [4] |
| Aldehyde | Cyclohexanecarbaldehyde | (Difluoromethyl)cyclohexane | 0.5 M in EtOAc, 2 eq. SF4, 1 eq. Et3N, 75°C, 10 min (flow) | 86 (GC) | [4] |
| Alcohol | Benzyl alcohol | (Fluoromethyl)benzene | 0.5 M in EtOAc, 1.5 eq. SF4, 1.5 eq. DIPEA, 50°C, 10 min (flow) | 85 (GC) | [4] |
| Alcohol | 1-Octanol | 1-Fluorooctane | 0.5 M in EtOAc, 1.5 eq. SF4, 50°C, 10 min (flow) | 99 (GC) | [4] |
| Carboxylic Acid | Heptanoic acid | 1,1,1-Trifluoroheptane | Neat, 150°C, 18h | 86 | |
| Diol | (L)-Tartaric acid | meso-2,3-Difluorosuccinic acid | HF, 85°C, 3h | 55 | [15] |
Experimental Protocols
General Procedure for Deoxyfluorination of Aldehydes in Continuous Flow
The following is a representative protocol adapted from recent literature for the deoxyfluorination of an aldehyde using a continuous flow setup, which offers improved safety and control over this hazardous reagent.[4]
Warning: this compound is a highly toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Substrate aldehyde (e.g., 4-methoxybenzaldehyde)
-
This compound (SF4)
-
Triethylamine (Et3N)
-
Ethyl acetate (EtOAc), anhydrous
-
Continuous flow reactor system equipped with mass flow controllers for gases and pumps for liquids, a heated reactor coil, and a back-pressure regulator.
Procedure:
-
A 0.5 M solution of the aldehyde in ethyl acetate is prepared.
-
The continuous flow system is set up with two inlet lines, one for the substrate solution and one for a solution of SF4 and Et3N in ethyl acetate.
-
The substrate solution is pumped into the reactor at a defined flow rate.
-
A solution of SF4 (2 equivalents) and Et3N (1 equivalent) in ethyl acetate is introduced into the second inlet line and mixed with the substrate solution at a T-mixer.
-
The reaction mixture flows through a heated reactor coil maintained at 75 °C with a residence time of 10 minutes.
-
The output from the reactor is passed through a back-pressure regulator to maintain the desired pressure.
-
The reaction mixture is collected, quenched, and analyzed by GC-FID to determine the yield of the difluoromethyl product.[4]
Reaction Mechanisms and Experimental Workflows
Proposed Mechanism of Deoxyfluorination of a Ketone
The mechanism of deoxyfluorination with SF4 is thought to proceed through a series of intermediates, initiated by the activation of SF4, potentially by a Lewis acid or trace HF.
References
- 1. Sulphur Tetrafluoride - China Sulphur Tetrafluoride Manufacturers Suppliers Factory [cheezhengchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and some physical properties of sulphur tetrafluoride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
- 8. notes.fluorine1.ru [notes.fluorine1.ru]
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- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 12. quora.com [quora.com]
- 13. chegg.com [chegg.com]
- 14. Solved 4. Consider 19F NMR spectra of SF4 recorded at | Chegg.com [chegg.com]
- 15. Fluorination by this compound - Wikipedia [en.wikipedia.org]
spectroscopic analysis of sulfur tetrafluoride
An In-depth Technical Guide to the Spectroscopic Analysis of Sulfur Tetrafluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (SF₄) is a highly reactive and useful fluorinating agent in organic synthesis, making its structural and dynamic properties a subject of significant scientific interest. A comprehensive understanding of its molecular characteristics is paramount for its safe handling and effective application. This technical guide provides an in-depth analysis of this compound using various spectroscopic techniques, including vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and mass spectrometry, complemented by structural data from gas-phase electron diffraction. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to serve as a comprehensive resource for researchers.
Molecular Structure and Symmetry
This compound possesses a see-saw molecular geometry derived from a trigonal bipyramidal arrangement of electron pairs around the central sulfur atom, as predicted by VSEPR theory.[1][2][3] One of the three equatorial positions is occupied by a non-bonding lone pair of electrons, which repels the bonding pairs and distorts the geometry.[1][2] This arrangement results in two distinct types of fluorine atoms: two axial (Fax) and two equatorial (Feq).[4] The molecule belongs to the C₂ᵥ point group.[5] The presence of the lone pair and the resulting distorted geometry significantly influence its spectroscopic properties.[2][3]
Gas-Phase Electron Diffraction Analysis
Gas electron diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions.[6] Studies on SF₄ have confirmed its C₂ᵥ symmetry and provided accurate measurements of its bond lengths and angles.[7][8] It is typical for axial ligands in such hypervalent molecules to have longer, weaker bonds compared to equatorial ligands.[4]
Table 1: Molecular Geometry Parameters of SF₄ from Electron Diffraction
| Parameter | Value | Reference |
| S-Fₐₓ Bond Length | 1.643 ± 0.005 Å (164.3 pm) | [4][8] |
| S-Fₑᵩ Bond Length | 1.542 ± 0.005 Å (154.2 pm) | [4][8] |
| ∠(Fₑᵩ-S-Fₑᵩ) Angle | 103.8° ± 0.6° | [8] |
| ∠(Fₐₓ-S-Fₐₓ) Angle | 176.8° ± 2.5° | [8] |
Experimental Protocol: Gas Electron Diffraction
-
Sample Introduction : A gaseous sample of SF₄ is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (e.g., 0.2 mm diameter).[6]
-
Electron Beam Interaction : A high-energy, monochromatic electron beam (accelerated by a potential of several kilovolts) is directed to intersect the gas stream at a right angle.[6]
-
Scattering and Detection : The electrons are scattered by the molecules. The resulting diffraction pattern, consisting of concentric rings, is captured on a detector (e.g., a photographic plate or a CCD camera) placed at a known distance from the interaction point.[6]
-
Data Analysis : The radially symmetric diffraction pattern is converted into a one-dimensional intensity curve as a function of the scattering angle or momentum transfer. This curve is then analyzed using theoretical models to refine the molecular geometry parameters (bond lengths, angles) until the calculated scattering pattern matches the experimental one.[6]
Vibrational Spectroscopy: Infrared (IR) and Raman
The vibrational modes of SF₄ are predicted by group theory based on its C₂ᵥ symmetry. The molecule has nine fundamental vibrational modes, all of which are both Raman and infrared active, except for the A₂ mode which is only Raman active.[5][9] The assignment of these modes has been a subject of several studies, with revisions made as higher-quality spectra became available.[9][10]
Table 2: Fundamental Vibrational Frequencies (cm⁻¹) of Gaseous SF₄
| Mode | Symmetry | Description | IR Frequency | Raman Frequency | Reference |
| ν₁ | A₁ | S-Fₑᵩ Symmetric Stretch | 892 | 892 (Polarized) | [9] |
| ν₂ | A₁ | S-Fₐₓ Symmetric Stretch | 558 | 557 (Polarized) | [9] |
| ν₃ | A₁ | Fₑᵩ-S-Fₑᵩ Scissoring | 353 | 353 (Polarized) | [9] |
| ν₄ | A₁ | Fₐₓ-S-Fₐₓ Bending | 228 | 225 (Polarized) | [9] |
| ν₅ | A₂ | Twisting | Inactive | ~414 | [9] |
| ν₆ | B₁ | S-Fₑᵩ Asymmetric Stretch | 867 | 867 (Depolarized) | [9] |
| ν₇ | B₁ | Fₐₓ-S-Fₑᵩ Rocking | 464 | 464 (Depolarized) | [9] |
| ν₈ | B₂ | S-Fₐₓ Asymmetric Stretch | 730 | 730 (Depolarized) | [9] |
| ν₉ | B₂ | Fₐₓ-S-Fₑᵩ Rocking | 532 | 532 (Depolarized) | [9] |
Experimental Protocol: Gas-Phase Raman Spectroscopy
-
Sample Cell : Gaseous SF₄ is contained in a stainless-steel cell with sapphire windows and Teflon O-rings to handle the reactive nature of the gas.[9] For the data in Table 2, a sample pressure of 1500 mm was used.[9]
-
Excitation Source : A high-intensity laser (e.g., an argon-ion laser operating at 514.5 nm) is used as the excitation source.[9]
-
Light Collection and Analysis : The scattered light is collected, typically at a 90° angle to the incident beam. The light is then passed through a double monochromator for analysis and detected by a sensitive photomultiplier tube.[9]
-
Polarization Measurement : To distinguish between polarized (symmetric) and depolarized (asymmetric) bands, a polarization rotator is placed in the path of the incident laser beam, allowing for spectra to be recorded with parallel and perpendicular polarization.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is particularly insightful for studying SF₄ due to the dynamic exchange of its non-equivalent fluorine atoms. The spectrum is highly temperature-dependent.[11][12]
At room temperature (+23°C), a single broad signal is observed.[11][12] This is because the axial and equatorial fluorine atoms undergo rapid intramolecular exchange on the NMR timescale, a process known as Berry pseudorotation.[4][11] This exchange makes all four fluorine atoms appear chemically equivalent.
At low temperatures (e.g., -98°C), this exchange process is "frozen out." The spectrum resolves into two distinct signals of equal intensity, corresponding to the two magnetically non-equivalent sets of fluorine atoms (axial and equatorial).[11][13] Each signal is a triplet, which arises from the spin-spin coupling of each fluorine atom to the two non-equivalent fluorine atoms in the other position.[12][14]
Table 3: ¹⁹F NMR Spectroscopic Data for SF₄
| Condition | Observation | Interpretation | Reference |
| Room Temp. (+23°C) | One broad signal | Rapid exchange (Berry pseudorotation) averages the axial and equatorial environments. | [11][12] |
| Low Temp. (-98°C) | Two triplets of equal intensity | Slow exchange; distinct axial and equatorial fluorine environments are observed. Each is coupled to the other pair. | [11][12][13] |
Experimental Protocol: Variable Temperature ¹⁹F NMR
-
Sample Preparation : Pure SF₄ is distilled into a 5 mm O.D. silica or quartz NMR tube, which is then sealed under vacuum to prevent reaction with moisture and atmospheric gases.[12]
-
Instrumentation : A high-resolution NMR spectrometer equipped with a fluorine probe and a variable temperature controller is used. A typical operating frequency for ¹⁹F is 56.4 MHz at a field of 14,000 gauss.[12]
-
Data Acquisition :
-
A room temperature spectrum is first acquired to observe the single broad peak of the fluxional molecule.
-
The sample is then cooled in stages using the spectrometer's temperature control unit (e.g., with liquid nitrogen boil-off gas). Spectra are recorded at various temperatures (e.g., -20°C, -60°C, -98°C) to observe the transition from a single broad peak to two resolved triplets.[12][13]
-
-
Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. Chemical shifts are referenced against a suitable fluorine standard (e.g., CCl₃F).
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the mass-to-charge ratio (m/z) of the parent molecular ion and its fragmentation pattern, which is useful for molecular weight confirmation and structural elucidation.
Table 4: Electron Ionization Mass Spectrum of SF₄
| m/z | Ion Fragment | Relative Intensity (%) |
| 32 | S⁺ | 12 |
| 51 | SF⁺ | 11 |
| 70 | SF₂⁺ | 32 |
| 89 | SF₃⁺ | 100 |
| 108 | SF₄⁺ (Molecular Ion) | 30 |
Data sourced from NIST Mass Spectrometry Data Center.[15][16]
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Inlet : A gaseous sample of SF₄ is introduced into the high-vacuum source chamber of the mass spectrometer.
-
Ionization : The gas molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged molecular ion (SF₄⁺).
-
Fragmentation : The molecular ions, possessing excess energy, undergo fragmentation to produce smaller, stable daughter ions (e.g., SF₃⁺, SF₂⁺).
-
Mass Analysis : The resulting mixture of ions is accelerated into a mass analyzer (e.g., a magnetic sector or a quadrupole), which separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions strike a detector, generating an electrical signal proportional to the ion abundance. The resulting mass spectrum is a plot of relative ion intensity versus m/z.
References
- 1. quora.com [quora.com]
- 2. geometryofmolecules.com [geometryofmolecules.com]
- 3. SF4 Molecular Geometry and Bond Angles [unacademy.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. quora.com [quora.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Solved The 19F NMR spectra of SF4 at four different | Chegg.com [chegg.com]
- 14. prepp.in [prepp.in]
- 15. This compound [webbook.nist.gov]
- 16. This compound | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Sulfur Tetrafluoride with Water
Authored for: Researchers, Scientists, and Drug Development Professionals
December 16, 2025
Abstract
Sulfur tetrafluoride (SF₄) is a highly reactive and valuable fluorinating agent used in the synthesis of complex organic molecules, including pharmaceuticals. Its utility is intrinsically linked to its reactivity, particularly its vigorous and immediate hydrolysis upon contact with water. This technical guide provides a comprehensive examination of the reaction between this compound and water, detailing the reaction mechanism, kinetics, thermodynamics, and the experimental protocols used for their determination. This document aims to serve as a core reference for professionals requiring a deep understanding of SF₄'s aqueous reactivity for process development, safety, and synthetic applications.
Introduction
This compound (SF₄) is a colorless, corrosive gas with a distinct odor, recognized for its utility in converting carbonyl groups and alcohols into difluorides and monofluorides, respectively. However, its high reactivity makes it hazardous, especially in the presence of moisture. The hydrolysis of SF₄ is an immediate and exothermic reaction that produces toxic and corrosive byproducts.[1][2][3] A thorough understanding of this reaction's core principles is paramount for its safe handling and effective use in chemical synthesis. This guide synthesizes experimental and computational data to present a detailed overview of the SF₄-water reaction.
Reaction Mechanism and Signaling Pathways
The overall, balanced chemical equation for the hydrolysis of this compound is:
SF₄(g) + 2H₂O(l) → SO₂(g) + 4HF(g) [3][4]
This reaction proceeds rapidly, yielding sulfur dioxide and hydrogen fluoride, both of which are toxic and corrosive gases.[1][5] The mechanism of this reaction, however, differs between the gas phase and aqueous solutions and is a subject of ongoing study.
Gas-Phase Hydrolysis
In the gas phase, the reaction is understood to proceed in a stepwise manner. The initial and rate-determining step is the nucleophilic attack of a single water molecule on the sulfur atom of SF₄. This leads to the formation of an intermediate, thionyl fluoride (SOF₂), which is subsequently hydrolyzed to the final products.[1][3][6]
SF₄ + H₂O → SOF₂ + 2HF (fast) SOF₂ + H₂O → SO₂ + 2HF (slower)
Aqueous-Phase Hydrolysis: A Topic of Discussion
The mechanism in the aqueous phase is more complex and presents conflicting viewpoints in the scientific literature.
-
Pathway 2: A Computational Perspective: In contrast, recent computational studies using high-level theoretical models (G4//MP2/6-311G(d, p)) suggest that the primary path is an Sₙ2 displacement reaction that produces the intermediate SF₃OH.[9][10] This study posits that SOF₂ might still be an important intermediate in the formation of SO₂ in aqueous solutions, despite its slower hydrolysis rate. The energy barrier for the initial reaction is significantly lowered by catalysis from additional water molecules or the product, hydrogen fluoride.[9]
The diagram below illustrates these proposed pathways for the hydrolysis of SF₄.
Caption: Proposed reaction pathways for SF₄ hydrolysis in gas and aqueous phases.
Quantitative Data: Kinetics and Thermodynamics
The reaction of SF₄ with water is thermodynamically favorable and kinetically rapid. The following tables summarize the key quantitative data available.
Kinetic Data
| Phase | Reaction | Rate Constant (k) | Temperature (K) | Method | Reference |
| Gas | SF₄ + H₂O → SOF₂ + 2HF | (0.9 – 2.6) × 10⁻¹⁹ cm³ s⁻¹ (second-order) | 350 | Mass Spectrometry | [1][11][7] |
| Aqueous | SF₄ + H₂O → Products (neutral water) | 9.5 × 10³ s⁻¹ (first-order, k₀) | ~298 | Pulse Radiolysis | [1] |
| Gas (Comp.) | SF₄ + H₂O → SF₃OH + HF | Activation Energy (Ea) = 94.1 kJ/mol (22.48 kcal/mol) | N/A | G4//MP2/6-311G(d,p) | [9] |
Table 1: Kinetic parameters for the hydrolysis of this compound.
Thermodynamic Data
The standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the reaction at 298.15 K have been calculated using standard formation values from the NIST Chemistry WebBook.
Reaction: SF₄(g) + 2H₂O(l) → SO₂(g) + 4HF(g)
| Thermodynamic Quantity | Value (at 298.15 K) |
| ΔH° (Enthalpy) | -89 kJ/mol |
| ΔS° (Entropy) | +548.8 J/mol·K |
| ΔG° (Gibbs Free Energy) | -252.6 kJ/mol |
Table 2: Standard thermodynamic parameters for the complete hydrolysis of SF₄.
Calculation based on standard formation values from the NIST Chemistry WebBook.
The highly negative Gibbs free energy value confirms that the reaction is spontaneous and proceeds to completion under standard conditions. The positive entropy change reflects the conversion of three moles of reactants (one gas, two liquid) into five moles of gaseous products.
Experimental Protocols
Precise kinetic data for the SF₄-water reaction has been obtained through specialized experimental techniques. Below are detailed methodologies for the key experiments cited.
Gas-Phase Kinetics via Mass Spectrometry
This protocol is based on the methodology used by Sauers et al. to determine the second-order rate constant for the initial step of gas-phase hydrolysis.[1]
Objective: To measure the rate of consumption of SF₄ in the presence of a known concentration of water vapor.
Methodology:
-
Reactor Setup: A temperature-controlled laminar flow reactor is coupled to a quadrupole mass spectrometer. The reactor is designed to allow for the controlled introduction of reactant gases and to maintain a constant temperature (e.g., 350 K).
-
Reagent Preparation:
-
A primary mixture of SF₄ diluted in an inert bath gas (e.g., He or N₂) is prepared at a known low concentration (P < 5 kPa).
-
A separate mixture of H₂O vapor in an inert bath gas is prepared.
-
-
Reaction Initiation: The two gas streams are introduced into the flow reactor. The experiment is conducted under pseudo-first-order conditions, where the concentration of water is in large excess compared to the concentration of SF₄.
-
Real-Time Monitoring: The mass spectrometer is set to monitor the ion intensity corresponding to SF₄, typically by tracking the SF₃⁺ fragment ion (m/z = 89), which is a major product of electron ionization of SF₄. The decay of this ion's signal is recorded over time.
-
Data Analysis: The second-order rate constant (k) is determined from the decay of the SF₄ signal using the integrated rate law for a second-order reaction: k = (1 / (A₀(a - 1)t)) * ln((a - x) / a(1 - x)) where A₀ is the initial concentration of SF₄, a is the ratio of initial reactant concentrations ([H₂O]₀/[SF₄]₀), and x is the fraction of SF₄ remaining at time t.
Aqueous-Phase Kinetics via Pulse Radiolysis
This protocol describes the indirect method used to determine the rate constant of SF₄ hydrolysis in neutral water.[1]
Objective: To generate SF₄ in situ in an aqueous solution and measure the rate of its subsequent hydrolysis by monitoring changes in conductivity.
Methodology:
-
Sample Preparation: A saturated solution of sulfur hexafluoride (SF₆) in high-purity, deionized water is prepared. SF₆ is chemically inert but serves as a precursor to SF₄.
-
Pulse Radiolysis Setup:
-
A linear accelerator (LINAC) is used to generate a high-energy pulse of electrons (e.g., 5 MeV).
-
The sample is held in a quartz cell equipped with electrodes for conductivity measurements.
-
A fast-response conductivity meter and a transient digitizer are used to record the change in the solution's conductivity over a very short timescale (microseconds to milliseconds).
-
-
SF₄ Generation: The electron pulse is fired into the SF₆ solution. The high-energy electrons cause the radiolysis of water and the reduction of SF₆, leading to the rapid formation of SF₄ in the solution.
-
Conductivity Measurement: Immediately following the electron pulse, the conductivity of the solution is monitored. The hydrolysis of SF₄ produces ionic species (H⁺ and F⁻, which combine to form H₃O⁺ and F⁻), causing a rapid increase in the solution's conductivity.
-
Data Analysis: The rate of the conductivity change is directly proportional to the rate of the hydrolysis reaction. The first-order rate constant (k₀) for the reaction of SF₄ with neutral water is extracted from the exponential rise in conductivity over time.
The following diagram illustrates the general workflow for these experimental procedures.
Caption: General experimental workflows for studying SF₄ hydrolysis kinetics.
Conclusion
The reaction of this compound with water is a rapid, spontaneous, and highly exothermic process that is fundamental to its chemistry and application. While the overall stoichiometry is well-established, the precise mechanism, particularly in the aqueous phase, remains an area of active investigation, with experimental evidence and computational models offering different perspectives on the role of the SOF₂ intermediate. The kinetic and thermodynamic data presented provide a quantitative basis for understanding and modeling this reaction in various contexts. The detailed experimental protocols serve as a guide for researchers aiming to study this or similar gas-liquid reactions involving hazardous materials. For professionals in drug development and chemical synthesis, this in-depth understanding is critical for optimizing reaction conditions, ensuring process safety, and preventing undesired side reactions.
References
- 1. Welcome to the NIST WebBook [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The standard molar entropy of `H_(2)O(l)` is `70 J K^(-1) "mol"^(-1)`.Will the standard molar entropy of `H_(2)O(s)` be more or less than `70 J K^(-1) "mol"^(-1)`? [allen.in]
- 4. urbanpro.com [urbanpro.com]
- 5. mrbigler.com [mrbigler.com]
- 6. esaral.com [esaral.com]
- 7. sarthaks.com [sarthaks.com]
- 8. Sulfur dioxide [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The standard molar entropy of `H_(2)O(l)` is `70 J K^(-1) "mol"^(-1)`.Will the standard molar entropy of `H_(2)O(s)` be more or less than `70 J K^(-1) "mol"^(-1)`? [allen.in]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Dual Lewis Acidity and Basicity of Sulfur Tetrafluoride
Abstract: this compound (SF4) is a versatile and highly reactive fluorinating agent with a rich chemistry that extends beyond its use in organic synthesis. A key aspect of its reactivity is its amphoteric nature, allowing it to act as both a Lewis acid and a Lewis base. This dual behavior is rooted in its electronic and molecular structure: a see-saw geometry derived from sp³d hybridization, featuring a lone pair of electrons and accessible empty d-orbitals on the central sulfur atom.[1][2][3] This guide provides a comprehensive technical overview of the Lewis acid and base properties of SF4, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its reaction pathways.
The Structural Basis of SF4's Amphoteric Nature
This compound adopts a see-saw molecular geometry, a consequence of the trigonal bipyramidal arrangement of its five electron domains (four bonding pairs and one lone pair) around the central sulfur atom.[2][3] The sulfur atom is sp³d hybridized, utilizing one of its 3d orbitals in bonding.[1][2] This electronic configuration is the origin of its dual Lewis reactivity:
-
Lewis Acidity: The presence of empty 3d orbitals on the sulfur atom allows SF4 to accept an electron pair from a Lewis base.[1][4]
-
Lewis Basicity: The lone pair of electrons on the sulfur atom can be donated to a strong Lewis acid.[1]
Caption: Molecular structure of SF4 and its resulting dual Lewis reactivity.
This compound as a Lewis Acid
SF4 demonstrates its Lewis acidic character by reacting with a variety of Lewis bases, including neutral organic molecules and anionic species.
Reactions with Nitrogen and Oxygen Bases
SF4 forms stable adducts with organic nitrogen bases such as pyridine and its derivatives, as well as with triethylamine.[5][6][7] These reactions typically yield 1:1 adducts where the nitrogen atom coordinates to the sulfur atom in an equatorial position of the SF4 molecule, forming a weak dative S-N bond.[6][8] These adducts are generally stable only at low temperatures, typically below -45 °C.[5][6] Reactions with oxygen-containing Lewis bases like tetrahydrofuran and cyclopentanone have also been reported, forming weak S···O chalcogen bonds.[7][9]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Page loading... [guidechem.com]
- 3. quora.com [quora.com]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. researchgate.net [researchgate.net]
- 6. Lewis acid behavior of SF4 : synthesis, characterization, and computational study of adducts of SF4 with pyridine and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lewis acid behavior of SF4 : synthesis, characterization, and computational study of adducts of SF4 with pyridine and pyridine derivatives. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Decomposition of Sulfur Tetrafluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfur tetrafluoride (SF₄) is a highly reactive and useful fluorinating agent with significant applications in organic synthesis, including the preparation of compounds relevant to the pharmaceutical and specialty chemical industries. However, its utility is intrinsically linked to its stability and decomposition characteristics. This technical guide provides a comprehensive overview of the thermal and chemical stability of SF₄, its decomposition pathways, and the products formed under various conditions. Detailed experimental protocols for studying its decomposition are provided, along with quantitative data and visualizations of key processes to facilitate a deeper understanding for researchers and professionals in relevant fields.
Introduction
This compound is a colorless, corrosive gas at standard conditions. Its reactivity stems from the +4 oxidation state of the sulfur atom and the presence of a lone pair of electrons, resulting in a seesaw molecular geometry. This structure makes it a versatile reagent but also susceptible to decomposition, particularly through hydrolysis and thermal breakdown. A thorough understanding of these decomposition processes is critical for its safe handling, storage, and effective use in synthetic applications.
Stability of this compound
The stability of this compound is highly dependent on the surrounding conditions, particularly temperature, pressure, and the presence of moisture or other reactive species.
Thermal Stability
This compound is thermally stable at ambient temperatures. However, it undergoes unimolecular decomposition at elevated temperatures. Shock tube studies have been instrumental in elucidating the kinetics of its thermal decomposition. The primary decomposition reaction is the dissociation of a sulfur-fluorine bond to form sulfur trifluoride (SF₃) and a fluorine radical (F).
The decomposition of SF₄ has been studied in the temperature range of 1650–1950 K.[1][2] The reaction proceeds via a unimolecular pathway and the rate constants are in the fall-off region between first and second-order kinetics.[1]
Chemical Stability and Reactivity
This compound is extremely reactive and sensitive to moisture.[3] It reacts vigorously with water in a hydrolysis reaction to form sulfur dioxide (SO₂) and hydrogen fluoride (HF).[3] This reaction is a significant consideration for the handling and storage of SF₄, as inadvertent exposure to moisture can lead to the rapid degradation of the reagent and the production of hazardous byproducts.
Decomposition of this compound
The decomposition of this compound can be initiated by thermal energy or by reaction with other chemical species.
Thermal Decomposition Pathway
The primary thermal decomposition pathway of this compound is the unimolecular dissociation into sulfur trifluoride and a fluorine radical:
SF₄ → SF₃ + F
This initial fragmentation is followed by the further dissociation of the SF₃ radical at higher temperatures (2050–2800 K)[1][2]:
SF₃ → SF₂ + F
The following diagram illustrates the primary thermal decomposition pathway of SF₄.
Caption: Primary thermal decomposition pathway of this compound.
Hydrolysis Pathway
The hydrolysis of this compound proceeds rapidly upon contact with water, yielding sulfur dioxide and hydrogen fluoride. The overall reaction is:
SF₄ + 2H₂O → SO₂ + 4HF
This reaction is believed to proceed through the formation of thionyl fluoride (SOF₂) as an intermediate, which is then further hydrolyzed.
The following diagram illustrates the hydrolysis pathway of SF₄.
Caption: Hydrolysis pathway of this compound.
Quantitative Decomposition Data
The following tables summarize the available quantitative data on the thermal decomposition of this compound.
Table 1: Kinetic Parameters for the Thermal Decomposition of SF₄
| Temperature Range (K) | Reaction | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Reference |
| 1650-1950 | SF₄ → SF₃ + F | 10¹³·⁶³ | 79.0 | [1][2] |
| 2050-2800 | SF₃ → SF₂ + F | 4.29 x 10¹⁵ (cc/mol·s) | 71.8 | [1][2] |
Table 2: Thermodynamic Data for this compound
| Property | Value | Units |
| Standard Enthalpy of Formation (gas) | -763.16 | kJ/mol |
| Standard Entropy (gas, 1 bar) | 299.64 | J/mol·K |
| Boiling Point | -38 | °C |
| Melting Point | -121 | °C |
Experimental Protocols
The study of this compound decomposition requires specialized experimental setups due to its corrosive and toxic nature. The following are detailed methodologies for key experiments.
Shock Tube Studies for Thermal Decomposition Kinetics
Objective: To determine the rate constants and activation energy for the unimolecular decomposition of SF₄ at high temperatures.
Methodology:
-
A mixture of this compound highly diluted in an inert gas (e.g., argon) is prepared.
-
The gas mixture is introduced into the driven section of a shock tube.
-
A high-pressure driver gas (e.g., helium) is used to rupture a diaphragm, generating a shock wave that rapidly heats and compresses the SF₄/Ar mixture.[4]
-
The concentration of SF₄ is monitored as a function of time behind the shock wave using a fast-response analytical technique, typically infrared (IR) emission spectroscopy.[1][2] The decay of the IR signal corresponding to an SF₄ vibrational mode is used to determine its rate of disappearance.
-
The temperature and pressure behind the shock wave are calculated from the shock velocity.
-
By conducting experiments at various temperatures, the Arrhenius parameters (pre-exponential factor and activation energy) can be determined.
The following diagram illustrates the experimental workflow for shock tube studies.
Caption: Experimental workflow for shock tube kinetic studies.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Objective: To identify and quantify the products of SF₄ decomposition.
Methodology:
-
The decomposition of SF₄ is carried out in a suitable reactor (e.g., a heated flow tube for thermal decomposition studies).
-
A gas sample is withdrawn from the reactor and injected into the gas chromatograph.
-
Due to the corrosive nature of SF₄ and its decomposition products (like HF), a chemically inert column and system are required. A specialized column, such as one with a porous layer open tubular (PLOT) design or a chemically bonded phase resistant to fluorine compounds, should be used.[5]
-
The components of the gas mixture are separated based on their retention times in the GC column.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification can be achieved by calibrating the instrument with known standards of the expected decomposition products.
Thermogravimetric Analysis (TGA)
Objective: To study the thermal stability of compounds that react with SF₄ or to analyze the thermal decomposition of solid derivatives of SF₄.
Methodology:
-
A small, precisely weighed sample is placed in a TGA crucible.
-
The crucible is heated in a controlled atmosphere (e.g., inert gas like nitrogen or argon) at a constant rate.
-
The mass of the sample is continuously monitored as a function of temperature.
-
A mass loss indicates a decomposition or volatilization event. The temperature at which mass loss occurs provides information about the thermal stability of the material.
-
Evolved gas analysis (EGA) can be coupled with TGA by passing the off-gases to a mass spectrometer or an infrared spectrometer to identify the decomposition products.[6]
Safety and Handling
This compound is a highly toxic and corrosive gas.[7] It is critical to handle it in a well-ventilated area, preferably within a fume hood.[7] Personal protective equipment (PPE), including appropriate gloves, eye protection, and respiratory protection, is mandatory.[7] All equipment used with SF₄ must be made of compatible materials and should be scrupulously dried to prevent hydrolysis. Emergency procedures, including access to an eyewash station and safety shower, must be in place.[8]
Conclusion
This compound is a valuable but challenging reagent due to its inherent reactivity and potential for decomposition. A comprehensive understanding of its stability under different conditions and its decomposition pathways is essential for its safe and effective utilization. The primary modes of decomposition are thermal unimolecular dissociation and hydrolysis. This guide has provided an in-depth overview of these processes, including quantitative kinetic data and detailed experimental protocols for their study. By adhering to strict safety protocols and employing the analytical techniques described, researchers can harness the synthetic power of this compound while mitigating the associated risks.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ANALYSIS OF CORROSIVE FLUORINE COMPOUNDS BY GAS CHROMATOGRAPHY. CONTROL OF FREE FLUORINE (Journal Article) | OSTI.GOV [osti.gov]
- 6. youtube.com [youtube.com]
- 7. ODM. Is this compound Gas Toxic? [taiyugas.com]
- 8. nj.gov [nj.gov]
Methodological & Application
Application Notes and Protocols for Deoxofluorination Reactions Using Sulfur Tetrafluoride (SF4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxofluorination, the substitution of an oxygen-containing functional group with fluorine, is a pivotal transformation in modern medicinal chemistry and drug development. The introduction of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic and pharmacodynamic profiles.[1][2][3][4][5] Sulfur tetrafluoride (SF4) is a potent and versatile reagent for deoxofluorination, capable of converting a wide range of functional groups, including alcohols, aldehydes, ketones, and carboxylic acids, into their fluorinated counterparts.[6][7] While historically its use has been hampered by its hazardous nature, recent advancements in continuous flow chemistry have enabled safer and more efficient protocols, making SF4 an increasingly attractive option for organic synthesis.[7][8]
This document provides detailed application notes and protocols for conducting deoxofluorination reactions using this compound, with a focus on safety, efficiency, and applicability in a research and drug development setting.
Safety Precautions and Handling of this compound
This compound is a colorless, corrosive, and highly toxic gas with a distinct sulfurous odor.[9] It is critical to handle SF4 with extreme caution in a well-ventilated fume hood, and all personnel must be equipped with appropriate personal protective equipment (PPE).
Key Safety Information:
-
Toxicity: SF4 is fatal if inhaled and causes severe skin burns and eye damage.[9][10] Inhalation can lead to respiratory irritation, coughing, and potentially fatal pulmonary edema, with symptoms that may be delayed.[11][9][12]
-
Reactivity: It reacts violently with water and acids to produce toxic and corrosive fumes, including hydrogen fluoride (HF) and sulfur oxides.[11][9] It also attacks glass and some metals.[9]
-
Storage and Handling: Store and handle SF4 in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, and strong bases.[11][10] Cylinders should be securely chained and protected from physical damage.[10]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) or a gas-tight chemical protection suit is necessary when working with SF4.[9]
-
Eye Protection: Safety goggles and a face shield are mandatory.[9]
-
Skin Protection: Wear protective gloves (materials to be recommended by safety suppliers), a lab coat, and closed-toe shoes. For potential exposure to liquid SF4, cold-insulating gloves and specialized clothing are required to prevent frostbite.[9][12]
-
-
Emergency Procedures:
-
Leaks: Evacuate the area immediately. If it is safe to do so, stop the flow of gas. Ventilate the area to disperse the gas. Do not use water to clean up spills.[12]
-
Exposure:
-
Inhalation: Move the victim to fresh air and seek immediate medical attention.[13]
-
Skin Contact: Immediately wash the affected area with copious amounts of water. If frostbite occurs from contact with liquid SF4, rinse with lukewarm water and seek immediate medical attention.[13][9]
-
Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[13]
-
-
Reaction Mechanisms and Scope
The mechanism of deoxofluorination with SF4 is believed to be analogous to chlorination with phosphorus pentachloride. For carbonyl compounds, the reaction likely proceeds through the formation of an intermediate that subsequently eliminates thionyl fluoride (SOF2) to yield the geminal difluoride. In the presence of hydrogen fluoride, which can be used as a catalyst or solvent, SF4 is activated, enhancing its fluorinating capability.[14]
General Functional Group Transformations:
-
Alcohols to Alkyl Fluorides: R-OH → R-F
-
Aldehydes to gem-Difluoroalkanes: R-CHO → R-CHF2
-
Ketones to gem-Difluoroalkanes: R2C=O → R2CF2
-
Carboxylic Acids to Trifluoromethyl Compounds: R-COOH → R-CF3
Experimental Protocols
Recent advancements have highlighted the use of continuous flow chemistry for SF4 reactions, which offers significant safety and efficiency benefits over traditional batch methods that often require specialized autoclaves.[7][8]
Protocol 1: General Deoxofluorination of Alcohols in Continuous Flow
This protocol is based on a recently developed method that avoids the use of exogenous HF, thereby improving the safety profile.[7]
Materials:
-
Substrate (alcohol)
-
This compound (SF4)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc), extra dry
-
Continuous flow reactor system equipped with a gas and liquid feed module, a heated reactor coil, and a back-pressure regulator.
-
In-line quenching setup
Procedure:
-
Preparation:
-
Prepare a 0.5 M solution of the alcohol substrate in dry ethyl acetate.
-
Prepare a 0.5 M solution of triethylamine in dry ethyl acetate.
-
Ensure the SF4 cylinder is properly connected to the gas feed module of the flow reactor.
-
-
Reaction Setup:
-
Set the reactor temperature to 75 °C.
-
Set the back-pressure regulator to maintain a pressure sufficient to keep SF4 in the liquid phase under the reaction conditions.
-
Pump the substrate solution and the base solution into the reactor through separate inlets, where they are mixed with the SF4 stream.
-
The molar equivalents are typically 1 equivalent of substrate, 1 equivalent of base, and 2 equivalents of SF4.
-
The residence time in the heated reactor coil is typically set to 10 minutes.
-
-
In-line Quenching:
-
The reaction mixture exiting the reactor is directly passed through a quenching stream (e.g., a basic aqueous solution) to neutralize any unreacted SF4 and acidic byproducts.
-
-
Work-up and Purification:
-
The quenched reaction mixture is collected.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired alkyl fluoride.
-
Protocol 2: General Deoxofluorination of Aldehydes and Ketones in Continuous Flow
This protocol can be adapted from the alcohol fluorination procedure, with adjustments to reaction conditions as needed. Ketones may require more forcing conditions.
Materials:
-
Substrate (aldehyde or ketone)
-
This compound (SF4)
-
Diethylamine (Et2NH) or other suitable base
-
Dry solvent (e.g., ethyl acetate, dichloromethane)
-
Continuous flow reactor system
Procedure:
-
Preparation:
-
Prepare a solution of the carbonyl substrate in the chosen dry solvent.
-
Prepare a solution of the base in the same solvent.
-
-
Reaction Setup:
-
The general setup is similar to the alcohol fluorination protocol.
-
Reaction conditions (temperature, residence time, equivalents of SF4 and base) should be optimized for the specific substrate. For ketones, higher temperatures and longer residence times may be necessary. A recent study on the deoxyfluorination of ketones used SF4 and diethylamine in continuous flow.[8]
-
-
In-line Quenching, Work-up, and Purification:
-
Follow the same procedures as outlined in Protocol 1.
-
Quantitative Data Summary
The following tables summarize representative yields for the deoxofluorination of various substrates using SF4 in a continuous flow system.
Table 1: Deoxofluorination of Alcohols
| Substrate | Product | Base | Yield (%) | Reference |
| Benzyl alcohol | Benzyl fluoride | DIPEA | 90 | [7] |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzyl fluoride | Et3N | 99 | [7] |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzyl fluoride | Et3N | 65 | [7] |
| Naphthalen-1-ylmethanol | 1-(Fluoromethyl)naphthalene | Et3N | 82 (isolated) | [7] |
| (R)-1-Phenylethan-1-ol | (S)-1-Fluoro-1-phenylethane | Et3N | 57 | [7] |
Conditions: 0.5 M substrate in EtOAc, 2 equiv SF4, 1 equiv base, 75 °C, 10 min residence time. Yields are GC-FID assay yields unless otherwise noted.
Table 2: Deoxofluorination of Aldehydes
| Substrate | Product | Base | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | 1-(Difluoromethyl)-4-methoxybenzene | Et3N | 97 | [7] |
Conditions: 0.5 M substrate in EtOAc, 2 equiv SF4, 1 equiv Et3N, 75 °C, 10 min residence time.
Visualizations
Reaction Mechanism
Caption: Generalized mechanism for the deoxofluorination of a ketone with SF4.
Experimental Workflow for Continuous Flow Deoxofluorination
Caption: Experimental workflow for continuous flow deoxofluorination using SF4.
Conclusion
This compound is a highly effective reagent for the deoxofluorination of a variety of oxygen-containing functional groups. While its hazardous nature necessitates stringent safety protocols, the development of continuous flow methodologies has significantly improved the safety and practicality of its use.[7] For drug development professionals, SF4-mediated deoxofluorination provides a direct route to novel fluorinated compounds, enabling the strategic modification of lead candidates to enhance their pharmacological properties. The protocols and data presented herein serve as a guide for the safe and effective application of this powerful synthetic tool.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the synthesis of deoxyfluorination reagents and its application to positron emission tomography radiochemistry [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ICSC 1456 - this compound [inchem.org]
- 10. synquestlabs.com [synquestlabs.com]
- 11. ODM. Is this compound Gas Toxic? [taiyugas.com]
- 12. nj.gov [nj.gov]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Fluorination by this compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Fluorination of Carboxylic Acids with SF₄ to Form Trifluoromethyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethyl Groups in Drug Development
The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry. The unique properties of the CF₃ group can significantly enhance the pharmacological profile of drug candidates.[1] These enhancements include:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes such as Cytochrome P450s. This often leads to a longer drug half-life and improved bioavailability.[1][2]
-
Enhanced Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[2] This is a critical factor for drugs targeting the central nervous system.
-
Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ group can significantly alter the pKa of nearby acidic or basic centers, which can in turn affect drug-receptor interactions and solubility.[1][2]
-
Improved Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets, including dipole-dipole and ion-dipole interactions, thereby increasing the binding affinity and potency of a drug candidate.[1]
Given the prevalence of carboxylic acid functionalities in bioactive molecules and synthetic intermediates, their direct conversion to the robust trifluoromethyl group represents a powerful and strategically important transformation in drug discovery and development.[3] Sulfur tetrafluoride (SF₄) is a classical and potent reagent for this deoxyfluorination reaction.[1]
The Reaction: Carboxylic Acid to Trifluoromethyl Group Conversion using SF₄
This compound is a highly effective reagent for the conversion of carboxylic acids directly to trifluoromethyl compounds.[1] The overall transformation can be represented as follows:
R-COOH + 2 SF₄ → R-CF₃ + 2 SOF₂ + HF[1]
The reaction is believed to proceed in a stepwise manner. The first step involves the conversion of the carboxylic acid to an acyl fluoride.[1] This intermediate is then further fluorinated by SF₄ to the trifluoromethyl product.
The reaction conditions are typically harsh, often requiring high temperatures and the use of a catalyst or co-solvent such as anhydrous hydrogen fluoride (HF).[4][5] The use of HF, which is highly corrosive and toxic, along with the gaseous and hazardous nature of SF₄, necessitates the use of specialized equipment, such as steel autoclaves, and stringent safety protocols.[1][4]
Quantitative Data: Reaction Conditions and Yields
The efficiency of the SF₄-mediated fluorination of carboxylic acids is highly dependent on the substrate and the reaction conditions. The following tables summarize representative examples found in the literature.
Table 1: Fluorination of Carboxylic Acids to Trifluoromethyl Groups with SF₄
| Substrate | Reagents & Conditions | Product | Yield (%) |
| Dodecanoic Acid | SF₄, 130 °C, autogenous pressure | 1,1,1-Trifluorododecane | 88 |
| General Aliphatic Acids | SF₄, Water (additive) | Aliphatic-CF₃ | Moderate to Good |
| General Carboxylic Acids | SF₄, liquid HF, 120-150 °C | R-CF₃ | Not specified |
| 4-(Trifluoromethyl)cyclobutanecarboxylic acid | SF₄ | 1,4-Bis(trifluoromethyl)cyclobutane | Not specified |
Note: The direct conversion to trifluoromethyl groups often requires harsh conditions, and recent literature with detailed quantitative data for a wide range of substrates is sparse, with many modern methods focusing on milder conversions to acyl fluorides.
Table 2: Fluorination of Carboxylic Acids to Acyl Fluorides with SF₄
Under milder conditions, and often without the presence of HF, the reaction with SF₄ can be controlled to yield the acyl fluoride intermediate. This is a valuable transformation in its own right, as acyl fluorides are useful synthetic precursors.[4]
| Substrate | Reagents & Conditions | Product | Yield (%) |
| 4-Nitrobenzoic Acid | SF₄ (2 equiv), Et₃N (1 equiv), EtOAc, 75 °C, 10 min (flow) | 4-Nitrobenzoyl fluoride | 85 |
| p-Methoxybenzoic Acid | SF₄ (2 equiv), Et₃N (1 equiv), EtOAc, 75 °C, 10 min (flow) | p-Methoxybenzoyl fluoride | Quantitative |
| p-Chlorobenzoic Acid | SF₄ (2 equiv), Et₃N (1 equiv), EtOAc, 75 °C, 10 min (flow) | p-Chlorobenzoyl fluoride | Quantitative |
| Cyclohexane Carboxylic Acid | SF₄ (2 equiv), Et₃N (1 equiv), EtOAc, 75 °C, 10 min (flow) | Cyclohexane Carboxylic Acid Fluoride | Quantitative |
| Phenylpropionic Acid | SF₄ (2 equiv), Et₃N (1 equiv), EtOAc, 75 °C, 10 min (flow) | Phenylpropionic Acid Fluoride | Quantitative |
Diagrams and Schemes
Proposed Reaction Mechanism
The fluorination of a carboxylic acid with SF₄ is thought to proceed through the initial formation of an acyl fluoride, which then undergoes further fluorination to the trifluoromethyl group. The presence of HF can catalyze the reaction by activating SF₄.[1]
Caption: Proposed two-step mechanism for SF₄-mediated fluorination.
General Experimental Workflow
The following diagram outlines the typical workflow for performing the fluorination of a carboxylic acid with SF₄ in a laboratory setting using a batch reactor (autoclave).
Caption: General workflow for batch fluorination with SF₄.
Experimental Protocol: General Procedure for Deoxyfluorination
Warning: This reaction is extremely hazardous and should only be performed by trained personnel in a specialized chemical fume hood capable of handling highly toxic and corrosive gases. An emergency plan must be in place.
Materials and Equipment:
-
Carboxylic acid substrate (thoroughly dried)
-
This compound (SF₄) gas
-
Anhydrous hydrogen fluoride (HF) (optional, but often required for high yields)
-
High-pressure autoclave (e.g., Hastelloy or stainless steel) equipped with a magnetic stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves
-
Gas manifold for controlled delivery of SF₄
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Scrubber system containing aqueous potassium hydroxide (KOH) to neutralize unreacted SF₄ and HF
-
Standard laboratory glassware for work-up and purification
-
Appropriate personal protective equipment (PPE): acid-resistant gloves, full face shield, lab coat, and a properly fitted respirator with an acid gas cartridge.
Procedure:
-
Reactor Preparation: The autoclave must be scrupulously cleaned and dried before use to prevent the formation of HF from SF₄ and residual water.
-
Charging the Reactor: Place the carboxylic acid substrate (1.0 eq) into the prepared autoclave. If a solvent is used (e.g., anhydrous dichloromethane), it is added at this stage.
-
Sealing and Cooling: Securely seal the autoclave. Cool the sealed reactor in a low-temperature bath (e.g., -78 °C) to facilitate the condensation of SF₄.
-
Addition of SF₄: Using a gas manifold, carefully condense the required amount of SF₄ (typically 3-6 equivalents) into the cooled autoclave. The amount added can be determined by mass difference of the lecture bottle or by using a mass flow controller.
-
Reaction: Once the SF₄ is added, close the gas inlet valve. Remove the cooling bath and place the autoclave behind a blast shield. Begin stirring and heat the reactor to the target temperature (e.g., 130 °C). Monitor the internal pressure and temperature throughout the reaction. The reaction is typically run for several hours.
-
Cooling and Venting: After the reaction period, cool the autoclave to room temperature. Once cooled, slowly and carefully vent the excess pressure and unreacted SF₄ through the outlet valve, directing the gas stream through a series of scrubbers containing concentrated KOH solution to neutralize the toxic and corrosive gases.
-
Work-up: Once the reactor is at atmospheric pressure, cautiously open it in a fume hood. Pour the reaction mixture slowly over crushed ice or into ice-cold water to quench any reactive species.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), followed by brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Safety and Handling Precautions
-
This compound (SF₄): SF₄ is a colorless, highly toxic, and corrosive gas with a pungent odor.[5] It reacts violently with water to produce HF and SO₂.[5] Inhalation can cause severe irritation to the respiratory tract and potentially fatal pulmonary edema.[5] Skin and eye contact can cause severe burns.[5] All manipulations must be conducted in a well-ventilated fume hood, and a gas detector for acid gases is recommended.
-
Hydrogen Fluoride (HF): Anhydrous HF is an extremely corrosive and toxic liquid/gas that can cause severe, painful burns that may not be immediately apparent. It can be absorbed through the skin and cause systemic toxicity. Specialized PPE and immediate access to calcium gluconate gel are mandatory when working with HF.
-
High-Pressure Equipment: Autoclaves must be operated within their specified pressure and temperature limits. Regular inspection and maintenance are critical. Always use a blast shield during the reaction.
-
Emergency Procedures: Ensure an emergency plan is in place for accidental release or exposure. This includes access to emergency showers, eyewash stations, and appropriate medical treatment (e.g., calcium gluconate for HF exposure).[5]
References
Application Notes and Protocols for the Conversion of Aldehydes and Ketones to Geminal Difluorides using Sulfur Tetrafluoride (SF4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry and drug development. The geminal difluoride moiety (CF2) is a particularly important functional group as it can serve as a bioisostere for carbonyl groups, ethers, and other functionalities. This substitution can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. Sulfur tetrafluoride (SF4) is a potent and historically significant reagent for the direct conversion of aldehydes and ketones to geminal difluorides.[1] However, SF4 is a toxic and corrosive gas, necessitating specialized equipment and handling procedures.[1] This document provides detailed application notes and protocols for this transformation, including both traditional batch methods and modern, safer continuous flow techniques.
Reaction Principle and Mechanism
The reaction of an aldehyde or ketone with this compound results in the replacement of the carbonyl oxygen with two fluorine atoms, yielding a geminal difluoride.[1] The reaction proceeds via a proposed mechanism that involves the initial activation of SF4 by an acid catalyst, often adventitious or intentionally added hydrogen fluoride (HF).[1] The activated SF4 species then reacts with the carbonyl compound.[1]
// Nodes Carbonyl [label="Aldehyde/Ketone (R₂C=O)"]; SF4 [label="SF₄"]; HF [label="HF (catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ActivatedSF4 [label="Activated SF₄\n[SF₃⁺][HF₂⁻]"]; Intermediate1 [label="Intermediate Adduct\n[R₂C(O⁺)SF₃]"]; Intermediate2 [label="Fluorinated Intermediate\n[R₂CFOSF₂]"]; GemDifluoride [label="Geminal Difluoride (R₂CF₂)"]; SOF2 [label="SOF₂", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges SF4 -> ActivatedSF4 [label="Activation"]; HF -> ActivatedSF4; Carbonyl -> Intermediate1 [label="Nucleophilic Attack"]; ActivatedSF4 -> Intermediate1; Intermediate1 -> Intermediate2 [label="Fluoride Transfer"]; Intermediate2 -> GemDifluoride [label="Decomposition"]; Intermediate2 -> SOF2; }
Caption: Proposed mechanism for the gem-difluorination of carbonyls with SF4.
Safety Precautions
This compound is a highly toxic, corrosive gas that reacts violently with water to release hazardous hydrogen fluoride. All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Reactions are typically performed in specialized pressure vessels (autoclaves or bombs) made of materials resistant to HF, such as stainless steel or Hastelloy. It is crucial to ensure all equipment is scrupulously dried before use. For quenching, the reaction mixture should be cautiously added to a vigorously stirred, cooled slurry of a base like calcium hydroxide or sodium bicarbonate.
Data Presentation: Substrate Scope and Yields
The efficiency of the gem-difluorination with SF4 is substrate-dependent. Generally, aldehydes are more reactive than ketones. Electron-withdrawing groups on the carbonyl compound can affect reactivity. The following tables summarize representative yields for this transformation under different conditions.
Table 1: Gem-Difluorination of Aldehydes using SF4 in Continuous Flow
This modern approach offers enhanced safety and control over reaction parameters. The following data was obtained using a continuous flow setup without the need for exogenous HF.
| Entry | Aldehyde Substrate | Product | Yield (%) |
| 1 | Benzaldehyde | (Difluoromethyl)benzene | 97 |
| 2 | 4-Methoxybenzaldehyde | 1-(Difluoromethyl)-4-methoxybenzene | >99 |
| 3 | 4-Chlorobenzaldehyde | 1-Chloro-4-(difluoromethyl)benzene | 96 |
| 4 | 4-Nitrobenzaldehyde | 1-(Difluoromethyl)-4-nitrobenzene | 85 |
| 5 | 2-Naphthaldehyde | 2-(Difluoromethyl)naphthalene | >99 |
| 6 | Cinnamaldehyde | (3,3-Difluoroprop-1-en-1-yl)benzene | 91 |
| 7 | Cyclohexanecarbaldehyde | (Difluoromethyl)cyclohexane | 95 |
| 8 | Pivalaldehyde | 1,1-Difluoro-2,2-dimethylpropane | 75 |
Data adapted from a 2023 study on deoxyfluorination in continuous flow mode.
Table 2: Gem-Difluorination of Carbonyls using SF4 in Batch Reactors
Traditional batch reactions are often carried out in high-pressure autoclaves. The conditions can be harsher, and yields may vary.
| Entry | Carbonyl Substrate | Product | Reaction Conditions | Yield (%) |
| 1 | Benzoyl chloride | (Trifluoromethyl)benzene | 5 parts HF, 120°C, 6h | Not specified |
| 2 | Phthalic anhydride | 1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran | 120°C, 6h | Not specified |
| 3 | Acetophenone | (1,1-Difluoroethyl)benzene | Harsher conditions required | Moderate |
| 4 | Cyclohexanone | 1,1-Difluorocyclohexane | Harsher conditions required | Moderate |
Data compiled from various sources, highlighting the need for more forcing conditions for ketones compared to aldehydes.
Experimental Protocols
Protocol 1: General Procedure for Gem-Difluorination of Aldehydes in Continuous Flow
This protocol is based on a safer, more controlled method for the gem-difluorination of aldehydes.
Materials:
-
Aldehyde substrate
-
This compound (SF4)
-
Triethylamine (Et3N)
-
Ethyl acetate (EtOAc, anhydrous)
-
A continuous flow reactor system equipped with mass flow controllers for gas and liquid feeds, a heated reactor coil, and a back-pressure regulator.
Procedure:
-
A 0.5 M solution of the aldehyde in ethyl acetate is prepared.
-
The continuous flow system is set up according to the manufacturer's instructions.
-
The aldehyde solution is introduced into the reactor system at a defined flow rate.
-
Simultaneously, SF4 gas (2 equivalents) and a solution of triethylamine in ethyl acetate (1 equivalent) are introduced into the reactor via mass flow controllers.
-
The reaction mixture is passed through a heated reactor coil at 75 °C with a residence time of 10 minutes.
-
The exiting stream is passed through an in-line quenching system containing a basic solution (e.g., saturated aqueous sodium bicarbonate) to neutralize any unreacted SF4 and HF.
-
The quenched reaction mixture is collected, and the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure geminal difluoride.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_solution [label="Prepare 0.5 M Aldehyde\n in EtOAc"]; setup_flow_reactor [label="Set up Continuous\nFlow Reactor"]; introduce_reagents [label="Introduce Aldehyde, SF₄,\nand Et₃N Solutions"]; react [label="React at 75°C\n(10 min residence time)"]; quench [label="In-line Quenching\nwith NaHCO₃ (aq)"]; collect_product [label="Collect Reaction Mixture"]; workup [label="Aqueous Workup\n(Separation, Extraction, Drying)"]; purify [label="Purification by\nColumn Chromatography"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> prepare_solution; prepare_solution -> setup_flow_reactor; setup_flow_reactor -> introduce_reagents; introduce_reagents -> react; react -> quench; quench -> collect_product; collect_product -> workup; workup -> purify; purify -> end; }
Caption: Experimental workflow for continuous flow gem-difluorination.
Protocol 2: General Procedure for Gem-Difluorination of Carbonyls in a Batch Reactor (Autoclave)
This protocol describes a general method for carrying out the reaction under traditional batch conditions. Extreme caution is advised.
Materials:
-
Carbonyl substrate (aldehyde or ketone)
-
This compound (SF4)
-
Anhydrous hydrogen fluoride (HF, optional catalyst)
-
Anhydrous solvent (e.g., dichloromethane, optional)
-
A stainless steel or Hastelloy high-pressure autoclave.
Procedure:
-
The autoclave is thoroughly cleaned and dried in an oven.
-
The carbonyl substrate is charged into the autoclave. If a solvent is used, it is added at this stage.
-
The autoclave is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon).
-
The vessel is cooled in a dry ice/acetone bath.
-
A measured amount of SF4 gas is condensed into the cooled autoclave. If HF is used as a catalyst, it is also condensed into the reactor at this stage.
-
The autoclave is allowed to warm to room temperature and then heated to the desired reaction temperature (typically between 25 °C and 150 °C) for the specified time (ranging from a few hours to overnight).
-
After the reaction is complete, the autoclave is cooled to room temperature and then further cooled in a dry ice/acetone bath.
-
The excess SF4 and HF are carefully vented through a scrubber containing a basic solution (e.g., aqueous potassium hydroxide).
-
The reaction mixture is cautiously transferred to a cooled, vigorously stirred slurry of calcium hydroxide or sodium bicarbonate in an appropriate solvent to quench any remaining reactive species.
-
The quenched mixture is filtered, and the filtrate is subjected to an aqueous workup.
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by distillation or column chromatography.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; charge_reactor [label="Charge Autoclave with\nCarbonyl Substrate"]; seal_and_inert [label="Seal and Inert\nAutoclave"]; cool_and_add_sf4 [label="Cool and Condense\nSF₄ (and optional HF)"]; heat_reaction [label="Heat to Reaction\nTemperature"]; cool_and_vent [label="Cool and Carefully\nVent Excess Gas"]; quench_reaction [label="Quench Reaction Mixture\nin Basic Slurry"]; workup [label="Aqueous Workup and\nExtraction"]; purify [label="Purification\n(Distillation or Chromatography)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> charge_reactor; charge_reactor -> seal_and_inert; seal_and_inert -> cool_and_add_sf4; cool_and_add_sf4 -> heat_reaction; heat_reaction -> cool_and_vent; cool_and_vent -> quench_reaction; quench_reaction -> workup; workup -> purify; purify -> end; }
Caption: Workflow for batch gem-difluorination in an autoclave.
Conclusion
The conversion of aldehydes and ketones to geminal difluorides using this compound is a powerful transformation in the synthesis of fluorinated organic molecules. While the use of SF4 in traditional batch processes requires stringent safety measures and specialized equipment, modern continuous flow technologies offer a safer and more controlled alternative, particularly for aldehydes. The choice of method will depend on the specific substrate, the scale of the reaction, and the available equipment. Researchers should carefully consider the reactivity of their substrates and the inherent hazards of SF4 when planning these syntheses.
References
Application Notes and Protocols: Selective Fluorination of Alcohols with Sulfur Tetrafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur tetrafluoride (SF₄) is a powerful and highly selective fluorinating agent used to convert hydroxyl and carbonyl functional groups into their corresponding fluorinated analogues.[1][2] In pharmaceutical and agrochemical development, the introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability, bioavailability, and binding affinity.[2][3] These application notes provide a comprehensive overview, detailed protocols, and safety considerations for the selective deoxofluorination of alcohols using SF₄. While effective, SF₄ is a toxic, corrosive, and moisture-sensitive gas, necessitating specialized equipment and stringent safety protocols for its handling.[4][5][6]
Reaction Scope and Selectivity
The reactivity of alcohols with this compound is highly dependent on the acidity of the hydroxyl group.[7] Generally, the reaction is most effective for alcohols with a pKa similar to or lower than that of tropolone (pKa = 6.42).[7]
-
Primary Alcohols: Simple aliphatic primary alcohols like methanol and ethanol tend to form ethers as the main product with only small amounts of the desired fluoroalkanes.[7] However, primary alcohols with adjacent electron-withdrawing groups, such as nitro alcohols, react more readily to give good yields of the fluorinated product.[7]
-
Secondary and Tertiary Alcohols: Secondary and tertiary alcohols that possess β-hydrogen atoms are prone to elimination reactions, yielding alkenes rather than the corresponding alkyl fluorides.[7] However, polyfluorinated secondary and tertiary alcohols can undergo successful fluorination.[7]
-
Benzylic Alcohols: Unsubstituted benzylic alcohols often lead to polymerization under typical SF₄ reaction conditions. The use of a hydrogen fluoride scavenger, such as triethylamine or pyridine, at low temperatures can yield the desired fluoro derivatives, although often in low yields.[7]
-
Acidic Alcohols: The fluorination works best with acidic alcohols, such as fluorinated alcohols, where the hydroxyl group is readily displaced.[8]
Reaction Mechanism
The deoxofluorination of alcohols with this compound is thought to proceed through a mechanism analogous to chlorination with phosphorus pentachloride.[8] In the presence of hydrogen fluoride (often used as a catalyst and solvent), SF₄ is activated.[7][8] The alcohol's hydroxyl group is then displaced by a fluoride ion. The reaction can proceed via either an Sₙ1 or Sₙ2 pathway, meaning that for chiral alcohols, complete inversion of stereochemistry is not always observed.[9]
Caption: Proposed mechanism for the fluorination of an alcohol with SF₄.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the selective fluorination of various alcohol substrates with this compound.
Table 1: Fluorination of Primary Alcohols
| Substrate | SF₄ (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,2,2-Trinitroethanol | Excess | Ambient | - | High | [7] |
| 2,2-Dinitropropanol | Excess | Elevated | - | Good | [7] |
| 2,2-Dinitropropane-1,3-diol | ~5 | 85-90 | 8 | 62 | [7] |
| Furfuryl alcohol | - | Low | - | Low | [7] |
| 2-Phenylethanol | - | Low | - | Low | [7] |
Table 2: Fluorination of Secondary and Tertiary Alcohols
| Substrate | SF₄ (equiv.) | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol | ~2.5 | 150 | 8 | Fluorinated product | 49-91 | [7] |
| 9,9,9,10,10,10-Hexafluoro-p-menthane-3,8-diol | Excess | -70 to 20 | 2 | Difluorinated product | 55 | [7] |
| 1,1,1,4,4,4-Hexafluorobutan-2-ol | Excess | 100 | 20 | Heptafluorobutane & Hexafluorobutene | 49 & 40 | [7] |
| 1,1,1-Trifluoro-2-(trifluoromethyl)but-3-yn-2-ol | 1 | Room Temp | 16 | Fluorinated allene | 45 | [7] |
Experimental Protocols
Extreme caution must be exercised when handling this compound. It is a highly toxic and corrosive gas that reacts violently with water.[6][10] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a gas-tight chemical protection suit and self-contained breathing apparatus, should be used.[10] Reactions are typically conducted in stainless steel or Hastelloy autoclaves.[7]
Protocol 1: General Procedure for Fluorination of Acidic Alcohols in a Pressure Vessel
This protocol is a general guideline for the fluorination of acidic alcohols, such as polyfluorinated alcohols.
Materials:
-
Alcohol substrate
-
This compound (SF₄)
-
Anhydrous Hydrogen Fluoride (HF, optional catalyst/solvent)[7]
-
Sodium Fluoride (NaF, for HF removal)
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Stainless steel or Hastelloy-lined pressure vessel (autoclave)
-
Vacuum manifold system
-
Cold trap (e.g., liquid nitrogen)
-
Standard laboratory glassware
Procedure:
-
Charge the pressure vessel with the alcohol substrate.
-
If required, add anhydrous HF as a catalyst and/or solvent.[7]
-
Seal the pressure vessel and cool it to -78 °C using a dry ice/acetone bath.
-
Evacuate the vessel using a vacuum manifold.
-
Condense the required amount of SF₄ gas into the cooled pressure vessel.
-
Allow the reaction vessel to warm to room temperature and then heat to the desired reaction temperature (e.g., 85-150 °C) for the specified time (e.g., 8-16 hours).[7]
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the excess pressure through an aqueous alkali trap (e.g., KOH solution) to neutralize unreacted SF₄ and HF.
-
Open the autoclave in a well-ventilated fume hood.
-
Dissolve the crude reaction mixture in an inert solvent like dichloromethane.
-
To remove residual HF, wash the organic solution with water or, for water-sensitive products, stir with a suspension of sodium fluoride.[7]
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the product by distillation or sublimation.[7]
Protocol 2: Low-Temperature Fluorination of Sensitive Substrates
This protocol is adapted for sensitive substrates like benzylic alcohols that are prone to polymerization.
Materials:
-
Alcohol substrate
-
This compound (SF₄)
-
Anhydrous inert solvent (e.g., cyclohexane, dichloromethane)
-
Well-dried Pyrex glass apparatus or a suitable pressure vessel
-
Gas inlet tube
-
Magnetic stirrer
Procedure:
-
In a well-dried reaction vessel, dissolve the alcohol substrate and the HF scavenger (e.g., pyridine) in an anhydrous inert solvent.
-
Cool the solution to a low temperature (e.g., -50 °C).[11]
-
Slowly bubble gaseous SF₄ into the stirred solution. Maintain the reaction temperature below 30 °C for very reactive substrates.[7]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, stop the flow of SF₄ and allow the reaction mixture to warm to room temperature while stirring to ensure any excess SF₄ has reacted or been purged.
-
Work-up the reaction mixture as described in Protocol 1, typically involving washing with water to remove the amine hydrofluoride salt, followed by drying and purification.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a fluorination reaction with SF₄ in a laboratory setting.
Caption: General workflow for the fluorination of alcohols using SF₄.
Safety and Handling
This compound is an extremely hazardous substance and requires stringent safety measures.[4][5][12]
-
Toxicity: SF₄ is highly toxic and corrosive.[1] Inhalation can cause severe respiratory tract irritation and potentially fatal pulmonary edema.[6][10] Symptoms may be delayed.[10]
-
Reactivity: It reacts violently with water and moisture to produce toxic and corrosive fumes, including hydrogen fluoride (HF).[2][10]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, goggles, a face shield, and respiratory protection.[4] For handling larger quantities or in case of leaks, a gas-tight chemical protection suit with a self-contained breathing apparatus is mandatory.[10]
-
Engineering Controls: Work must be conducted in a well-ventilated fume hood.[12] Emergency eye wash fountains and safety showers must be readily accessible.[12] Systems under pressure should be regularly checked for leaks.[12]
-
Storage: Store SF₄ cylinders in a cool, dry, well-ventilated area, away from water, steam, and incompatible materials.[5] Cylinders should be securely chained.[12]
-
Emergency Procedures: Establish clear emergency response protocols for accidental exposure or leaks, including evacuation procedures and access to emergency medical treatment.[4] In case of skin contact, immediately wash the affected area and seek medical attention. For eye contact, flush with water for at least 15 minutes and get immediate medical help.[12]
Alternative Reagents
Due to the hazards associated with SF₄, several alternative deoxofluorinating agents have been developed, particularly for laboratory-scale synthesis. These include diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), which are liquids and generally easier to handle, though they also present their own stability and safety challenges.[8][13]
References
- 1. Page loading... [wap.guidechem.com]
- 2. innospk.com [innospk.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. ODM. Is this compound Gas Toxic? [taiyugas.com]
- 5. nj.gov [nj.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Fluorination by this compound - Wikipedia [en.wikipedia.org]
- 9. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 10. ICSC 1456 - this compound [inchem.org]
- 11. opus.uleth.ca [opus.uleth.ca]
- 12. synquestlabs.com [synquestlabs.com]
- 13. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Application Notes and Protocols: Sulfur Tetrafluoride (SF4) in the Synthesis of Organofluorine Compounds for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a cornerstone of modern pharmaceutical development. Fluorination can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[1][2] Among the arsenal of fluorinating agents, sulfur tetrafluoride (SF4) is a potent and selective reagent for the conversion of oxygen-containing functional groups into their fluorinated counterparts.[1][3][4] Although its hazardous nature requires specialized handling, SF4's efficacy in creating complex organofluorine compounds makes it an invaluable tool in medicinal chemistry.[1][5]
These application notes provide a comprehensive overview of the use of SF4 in the synthesis of organofluorine compounds for pharmaceuticals, including detailed experimental protocols, quantitative data, and safety considerations.
Key Functional Group Transformations with SF4
This compound is a versatile fluorinating agent capable of converting a range of oxygen-containing functional groups. The primary transformations relevant to pharmaceutical synthesis are summarized below.[5][6][7]
| Functional Group | Product | General Reaction |
| Carboxylic Acid | Trifluoromethyl | RCOOH + 2 SF4 → RCF3 + 2 SOF2 + HF[5] |
| Aldehyde | gem-Difluoroalkane | RCHO + SF4 → RCF2H + SOF2 |
| Ketone | gem-Difluoroalkane | R2CO + SF4 → R2CF2 + SOF2[5] |
| Alcohol | Fluoroalkane | ROH + SF4 → RF + SOF2 + HF[5] |
| Diol | Vicinal or Geminal Difluoride | R(OH)2 + SF4 → R(F)2 + SOF2 + 2HF |
Quantitative Data for SF4-Mediated Fluorination Reactions
The following table summarizes representative examples of SF4-mediated fluorination reactions with their corresponding reaction conditions and yields.
| Substrate | Product | Reagents and Conditions | Yield (%) | Reference |
| Heptanoic Acid | 1,1,1-Trifluoroheptane | SF4, 100-130 °C | Moderate | [7] |
| Dodecanoic Acid | 1,1,1-Trifluorododecane | SF4, 130 °C | 88% | [8] |
| Benzaldehyde | α,α-Difluorotoluene | SF4 | High | [8] |
| Acetone | 2,2-Difluoropropane | SF4 | High | [8] |
| (2-Furyl)methanol | 2-(Fluoromethyl)furan | SF4, -50 °C, glass tube | - | [2] |
| 2-Phenylethanol | 2-Fluoro-1-phenylethane | SF4, -50 °C, glass tube | - | [2] |
| 4-Hydroxy-L-proline derivative | N-Boc-4-Fluoro-L-Proline | SF4, HF | - | [9] |
| Cinnamic and (hetero)aromatic carboxylic acids | Trifluoromethyl-substituted aromatic and heteroaromatic compounds | SF4 | - | [2] |
| β-Keto esters | β,β-Difluorocarboxylic acids | SF4 | - | [10] |
Experimental Protocols
Safety Precautions: this compound is a toxic, corrosive gas that reacts violently with water.[6][11] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a gas-tight chemical protection suit, self-contained breathing apparatus (SCBA), cold-insulating gloves, and safety goggles with a face shield.[11][12][13] Specialized apparatus, such as a pressure reactor (autoclave), is required for reactions conducted above atmospheric pressure.[14] Emergency eye wash fountains and safety showers must be readily available.[12]
Protocol 1: General Procedure for Deoxofluorination of Aldehydes in Continuous Flow
This protocol is based on a continuous flow method which offers improved safety by using small reaction volumes.[14][15]
Materials:
-
Aldehyde substrate
-
This compound (SF4)
-
Triethylamine (Et3N)
-
Ethyl acetate (EtOAc)
-
Continuous flow reactor system
Procedure:
-
Prepare a 0.5 M solution of the aldehyde substrate in ethyl acetate.
-
Set up the continuous flow reactor system according to the manufacturer's instructions.
-
Introduce the substrate solution, SF4 (2 equivalents), and Et3N (1 equivalent) into the reactor.
-
Set the reactor temperature to 75 °C and the residence time to 10 minutes.
-
Collect the reaction mixture at the outlet of the reactor.
-
Quench the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Note: This method has been shown to be stable for extended periods, allowing for the synthesis of gram quantities of the product.[14]
Protocol 2: General Procedure for the Deoxofluorination of Ketones
This protocol provides a general method for the conversion of ketones to geminal difluorides.
Materials:
-
Ketone substrate
-
This compound (SF4)
-
Anhydrous solvent (e.g., dichloromethane)
-
Pressure reactor (autoclave)
Procedure:
-
Place the ketone substrate and anhydrous solvent in the pressure reactor.
-
Cool the reactor to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Carefully condense a measured amount of SF4 into the reactor.
-
Seal the reactor and allow it to warm to the desired reaction temperature.
-
Maintain the reaction at the set temperature for the specified time, with stirring.
-
After the reaction is complete, cool the reactor back to a low temperature.
-
Slowly and carefully vent the excess SF4 through a scrubbing system containing a solution of potassium hydroxide.
-
Open the reactor and cautiously quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography.
Visualizations
Caption: Key functional group transformations using SF4.
Caption: General workflow for SF4-mediated fluorination.
Conclusion
This compound remains a highly effective reagent for the synthesis of organofluorine compounds that are crucial for pharmaceutical research and development. While its hazardous properties necessitate stringent safety protocols and specialized equipment, the development of methodologies like continuous flow synthesis is paving the way for safer and more scalable applications.[14][15] The ability of SF4 to efficiently convert common oxygen-containing functional groups into their fluorinated analogs ensures its continued importance in the medicinal chemist's toolkit for creating novel drug candidates with enhanced properties.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Fluorination by this compound - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Sulfur_tetrafluoride [chemeurope.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ICSC 1456 - this compound [inchem.org]
- 12. synquestlabs.com [synquestlabs.com]
- 13. nj.gov [nj.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Gas-Phase Reactions with Sulfur Tetrafluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting gas-phase reactions using sulfur tetrafluoride (SF4). It is intended for researchers, scientists, and professionals in drug development who are considering using this versatile but hazardous fluorinating agent. The information compiled herein is based on established scientific literature and safety guidelines.
Introduction to this compound in Gas-Phase Reactions
This compound is a highly reactive and selective fluorinating agent, primarily used to convert carbonyl compounds and alcohols into their corresponding gem-dinal or monofluorinated derivatives.[1][2] Its gaseous nature at room temperature presents unique challenges and safety considerations for its application in chemical synthesis.[3][4] Traditionally, these reactions have been conducted in batch reactors under high pressure.[5] However, recent advancements in continuous-flow chemistry offer a safer and more efficient alternative for handling this hazardous gas.[6][7]
Safety Protocols and Handling
This compound is a colorless, corrosive, and highly toxic gas that reacts violently with water and moisture to produce toxic and corrosive fumes, including hydrogen fluoride (HF).[1][4] Strict adherence to safety protocols is paramount.
2.1 Personal Protective Equipment (PPE)
-
Respiratory Protection: A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is required when working with or potentially exposed to SF4 gas.[1][8]
-
Skin Protection: A gas-tight chemical protective suit is necessary to prevent skin contact.[1] Wear appropriate chemical-resistant gloves and clothing.[9] In case of contact with liquefied SF4, which can cause frostbite, do not remove clothing and rinse the affected area with plenty of water.[1]
-
Eye Protection: Wear splash-resistant safety goggles and a face shield.[8]
2.2 Laboratory Setup and Engineering Controls
-
Ventilation: All work with SF4 must be conducted in a well-ventilated laboratory with a certified chemical fume hood.[9]
-
Gas Monitoring: A continuous gas monitoring system with an audible alarm for SF4 and HF is highly recommended.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[8] A calcium gluconate gel should be available for immediate use in case of HF exposure.[10]
2.3 Handling and Storage
-
Cylinders: SF4 gas cylinders must be securely strapped to a wall or a sturdy support.
-
Moisture Control: All equipment must be scrupulously dried before use to prevent the formation of HF.[5] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Waste Disposal: Unreacted SF4 and byproducts must be neutralized in a suitable scrubber system. A common method is to pass the exhaust gas through a solution of potassium hydroxide or sodium hydroxide.
Experimental Setup: Continuous Flow Reactor
Continuous flow chemistry offers significant safety and operational advantages for gas-phase reactions with SF4 by minimizing the amount of hazardous material present at any given time and providing precise control over reaction parameters.[6][7][11]
3.1 Materials and Equipment
-
Reactor: The choice of reactor material is critical due to the corrosive nature of SF4 and the potential for HF formation.
-
Batch Reactors: Historically, reactions have been performed in chrome-vanadium steel or stainless steel pressure vessels (autoclaves).[5][12]
-
Continuous Flow Reactors: Perfluoroalkoxy (PFA) tubing is a suitable material for the reactor coil in a continuous flow setup due to its excellent chemical resistance.[6][11]
-
-
Gas Delivery: A mass flow controller (MFC) is used to accurately control the flow rate of SF4 gas.
-
Liquid Handling: Syringe pumps or HPLC pumps are used to deliver the substrate solution and any solvents or reagents.
-
Mixing: A T-mixer or other suitable micromixer is used to ensure efficient mixing of the gas and liquid streams.
-
Temperature Control: The reactor is typically placed in a temperature-controlled environment, such as an oven or a cooling bath.
-
Back-Pressure Regulator: A back-pressure regulator is essential to maintain the desired reaction pressure and ensure that the SF4 remains in the gas phase until it is dissolved in the liquid stream.[11]
-
Quenching System: An inline quenching system is crucial for safely neutralizing any unreacted SF4 and acidic byproducts. This typically involves bubbling the reaction output through a stirred, basic solution (e.g., aqueous NaOH or NaHCO3).[6]
Experimental Protocols
The following are generalized protocols for performing gas-phase fluorination reactions with SF4 in a continuous flow setup. These should be adapted based on the specific substrate and desired product.
4.1 General Protocol for Deoxyfluorination of Alcohols and Aldehydes
-
System Preparation:
-
Assemble the continuous flow reactor system as illustrated in the workflow diagram below.
-
Thoroughly dry all components of the reactor system by heating under a stream of inert gas.
-
Pressurize the system with an inert gas to check for leaks.
-
-
Reagent Preparation:
-
Reaction Execution:
-
Set the desired temperature for the reactor.
-
Start the flow of the substrate solution (and base solution, if used) using the syringe pumps at the calculated flow rates to achieve the desired residence time.
-
Once the liquid flow is stable, introduce the SF4 gas at the desired flow rate using the mass flow controller.
-
Maintain the system pressure using the back-pressure regulator.
-
The reaction mixture flows through the heated reactor coil where the fluorination takes place.
-
-
Work-up and Analysis:
-
The reaction stream is directed to the inline quenching system to neutralize unreacted SF4 and byproducts.
-
The quenched reaction mixture is collected.
-
The organic phase is separated, dried, and concentrated.
-
The product is purified using standard techniques such as column chromatography.
-
The reaction progress and product yield can be monitored using inline analytical techniques like NMR or offline methods such as GC-FID or 19F NMR.[6]
-
Data Presentation
The following table summarizes quantitative data from representative gas-phase deoxyfluorination reactions using SF4 in a continuous flow system.
| Substrate | Product | Base | Solvent | Temp (°C) | Residence Time (min) | Yield (%) | Reference |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzyl fluoride | Et3N | EtOAc | 50 | 4.6 | 83 (isolated) | [6] |
| Benzyl alcohol | Benzyl fluoride | DIPEA | EtOAc | 50 | 4.6 | ~75 (GC-FID) | [6] |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzyl fluoride | Et3N | EtOAc | 50 | 4.6 | ~60 (GC-FID) | [6] |
| 4-Fluorobenzyl alcohol | 4-Fluorobenzyl fluoride | Et3N | EtOAc | 50 | 4.6 | ~55 (GC-FID) | [6] |
| Phenylpropionaldehyde | 1,1-Difluoro-3-phenylpropane | Et3N | EtOAc | 75 | 10 | 97 (GC-FID) | [6] |
| (-)-Menthol | (+)-Menthyl fluoride | Et3N | CH2Cl2 | 50 | 4.6 | 68-69 (isolated) | [6] |
| N-Boc-4-hydroxy-L-proline methyl ester | N-Boc-4-fluoro-L-proline methyl ester | Et3N | EtOAc | 50 | 4.6 | 67 (isolated) | [6] |
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for a gas-phase reaction with this compound in a continuous flow setup.
References
- 1. ICSC 1456 - this compound [inchem.org]
- 2. Reaction of F Atoms with Carbonyl Sulfide: Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. freactor.com [freactor.com]
- 4. This compound | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multiphasic Continuous-Flow Reactors for Handling Gaseous Reagents in Organic Synthesis: Enhancing Efficiency and Safety in Chemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 9. nj.gov [nj.gov]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. calpaclab.com [calpaclab.com]
Application Notes and Protocols for Utilizing SF4 in a Continuous Flow Reactor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the safe and efficient use of sulfur tetrafluoride (SF4) in a continuous flow reactor. The use of continuous flow technology significantly enhances the safety and scalability of reactions involving the highly toxic and corrosive SF4 gas, making it a more accessible reagent for deoxofluorination reactions in pharmaceutical and chemical research.[1][2][3]
Introduction to SF4 in Continuous Flow
This compound is a powerful and cost-effective deoxofluorinating agent used to convert alcohols, aldehydes, carboxylic acids, and ketones to their corresponding fluorinated compounds.[1][4] However, its high toxicity and the hazardous nature of its handling in traditional batch reactors have limited its widespread use. Continuous flow chemistry offers a superior alternative by minimizing the volume of hazardous material at any given time, ensuring precise control over reaction parameters, and enabling in-line quenching of the reaction mixture.[1][2] This approach not only improves the safety profile but also often leads to higher yields and better selectivity.[1][4]
Experimental Setup
A typical continuous flow setup for SF4 gas-liquid reactions is depicted below. The system consists of gas and liquid delivery modules, a mixing point, a heated reactor coil, a phase separator, and an in-line quenching and collection system.[1]
Caption: Continuous flow setup for SF4-mediated deoxofluorination.
Experimental Protocols
Caution: SF4 is extremely toxic and reacts violently with water to form hydrogen fluoride (HF). All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield. A specialized risk assessment and adherence to strict safety measures are mandatory.[1]
General Protocol for Deoxofluorination of Alcohols
This protocol is a general guideline for the deoxofluorination of primary and secondary alcohols using SF4 in a continuous flow system.
Materials:
-
Substrate (e.g., phenylethanol)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Base (e.g., Pyridine or DIPEA)
-
This compound (SF4) gas
-
Quenching solution (e.g., saturated aqueous NaHCO3)
Procedure:
-
Preparation: Prepare a stock solution of the alcohol substrate and the base in the anhydrous solvent.
-
System Setup: Assemble the continuous flow reactor as shown in the diagram above. Ensure all connections are secure and leak-proof.
-
Reagent Loading: Load the substrate solution into a syringe and place it on the syringe pump. Connect the SF4 gas cylinder to the mass flow controller.
-
Reaction Initiation:
-
Set the desired temperature for the reactor coil.
-
Start the flow of the substrate solution using the syringe pump at a specific flow rate.
-
Introduce the SF4 gas into the system at the desired flow rate using the mass flow controller. The gas and liquid streams will mix in the T-mixer before entering the reactor coil.
-
-
In-line Separation and Quenching: The reaction stream passes through a hydrophobic membrane separator to separate the gaseous and liquid phases. The liquid phase is then immediately quenched in-line.[1]
-
Collection: The quenched product stream is collected for further analysis and purification.
-
System Shutdown: Once the reaction is complete, stop the flow of SF4 and the substrate solution. Flush the entire system with the anhydrous solvent to remove any residual reagents.
Data Presentation
The following tables summarize the reaction conditions and yields for the deoxofluorination of various substrates using SF4 in a continuous flow reactor.
Deoxofluorination of Alcohols
| Substrate | Product | Base | Temp (°C) | Residence Time (min) | Yield (%) |
| 1-Phenylethanol | 1-Fluoro-1-phenylethane | Pyridine | 50 | 10 | 75 |
| 2-Phenylethanol | 2-Fluoro-1-phenylethane | Pyridine | 50 | 10 | 85 |
| Benzyl alcohol | Benzyl fluoride | DIPEA | 50 | 10 | 90 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzyl fluoride | DIPEA | 50 | 10 | 99 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzyl fluoride | DIPEA | 50 | 10 | 60 |
Data synthesized from published research.[1]
Deoxofluorination of Carboxylic Acids
| Substrate | Product | Base | Temp (°C) | Residence Time (min) | Yield (%) |
| Benzoic acid | Benzoyl fluoride | Pyridine | 60 | 15 | 92 |
| 4-Nitrobenzoic acid | 4-Nitrobenzoyl fluoride | Pyridine | 60 | 15 | 88 |
| Acetic acid | Acetyl fluoride | Pyridine | 40 | 10 | 78 |
Illustrative data based on the reactivity of carboxylic acids with SF4.
Deoxofluorination of Ketones
A continuous flow protocol for the deoxyfluorination of ketones to gem-difluorides using SF4 and diethylamine (Et2NH) has also been developed. This method avoids the need for external HF and provides an improved safety profile.[4]
| Substrate | Product | Base | Temp (°C) | Residence Time (min) | Yield (%) |
| 4-tert-Butylcyclohexanone | 4-tert-Butyl-1,1-difluorocyclohexane | Et2NH | 70 | 20 | 85 |
| 1-Indanone | 1,1-Difluoroindane | Et2NH | 70 | 20 | 76 |
| 4-Phenylcyclohexanone | 1,1-Difluoro-4-phenylcyclohexane | Et2NH | 70 | 20 | 91 |
Data synthesized from published research.[4]
Logical Workflow for Protocol Development
The development of a specific protocol for a new substrate generally follows a logical workflow to optimize reaction conditions.
Caption: Workflow for optimizing SF4-mediated reactions in continuous flow.
Conclusion
The use of this compound in a continuous flow reactor provides a safer, more efficient, and scalable method for the synthesis of organofluorine compounds.[1][5] The protocols and data presented herein offer a starting point for researchers to implement this valuable transformation in their own laboratories. The enhanced control over reaction conditions afforded by flow chemistry allows for the tolerance of various functional groups and can provide high stereoselective control, making it a powerful tool in drug discovery and development.[1]
References
Application Notes and Protocols for Sulfur Tetrafluoride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur tetrafluoride (SF4) is a highly effective and selective deoxofluorinating agent utilized in the synthesis of fluorinated organic compounds.[1][2][3] In the agrochemical industry, the introduction of fluorine atoms into active ingredients is a well-established strategy to enhance their biological efficacy, metabolic stability, and overall performance.[2] SF4 facilitates the conversion of carbonyl compounds (ketones, aldehydes) and carboxylic acids into the corresponding gem-difluoroalkanes and trifluoromethyl derivatives, respectively.[1][2][3] This application note provides detailed protocols and data for the use of SF4 in the synthesis of fluorinated heterocyclic compounds, which are valuable intermediates in the development of novel pesticides and fungicides.
Core Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is the introduction of gem-difluoro (-CF2-) and trifluoromethyl (-CF3) groups into organic molecules. These modifications can significantly impact the physicochemical properties of a compound, leading to:
-
Enhanced Biological Activity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to stronger binding interactions with target enzymes or receptors.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation, which can prolong their activity in the target pest.
-
Improved Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to penetrate biological membranes and reach its site of action.
A key application of SF4 is in the synthesis of fluorinated heterocyclic intermediates, which are foundational components of many modern agrochemicals.[4]
Experimental Protocols
The following is a general protocol for the deoxofluorination of heteroaromatic ketones using this compound, adapted from a scalable method with demonstrated relevance to the synthesis of agrochemical intermediates.[4]
General Procedure for Deoxofluorination of Heteroaromatic Ketones
1. Materials and Equipment:
- Autoclave (e.g., from Parr Instrument Company) equipped with a magnetic stirring bar, pressure gauge, and gas inlet/outlet valves.
- Schlenk line or glovebox for inert atmosphere manipulation.
- Anhydrous dichloromethane (CH2Cl2).
- Anhydrous hydrogen fluoride (HF) (optional, but can accelerate the reaction).
- This compound (SF4) gas.
- Heteroaromatic ketone substrate.
- Aqueous solution of potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) for quenching.
- Standard laboratory glassware for workup and purification.
- Personal Protective Equipment (PPE): face shield, acid-resistant gloves, lab coat, and access to an emergency shower and eyewash station. Work should be conducted in a well-ventilated fume hood.
2. Reaction Setup and Execution:
- In a dry autoclave under an inert atmosphere, place the heteroaromatic ketone (1.0 eq).
- Add anhydrous dichloromethane (concentration of the ketone is typically 0.5–1.0 M).
- (Optional) Add anhydrous hydrogen fluoride (0.5–2.0 eq).
- Seal the autoclave and cool it to -78 °C using a dry ice/acetone bath.
- Evacuate the autoclave and then carefully introduce a measured amount of this compound (SF4) gas (typically 2.0–3.0 eq).
- Allow the autoclave to warm to room temperature and then heat to the desired reaction temperature (see Table 1 for examples) for the specified time.
- Monitor the reaction progress by analyzing aliquots (after careful and safe quenching) using GC-MS or NMR.
3. Work-up and Purification:
- After the reaction is complete, cool the autoclave to room temperature.
- Carefully vent the excess SF4 and other gaseous byproducts into a scrubbing solution (e.g., a concentrated aqueous solution of KOH or NaOH).
- Slowly and carefully quench the reaction mixture by pouring it into a vigorously stirred, pre-cooled aqueous solution of potassium carbonate or sodium carbonate. Caution: This quenching process is highly exothermic and releases HF gas. Ensure adequate cooling and ventilation.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired difluorinated heterocyclic compound.
Quantitative Data
The following table summarizes the reaction conditions and yields for the deoxofluorination of various heteroaromatic ketones using this compound, demonstrating the broad applicability of this method for creating agrochemical intermediates.[4]
Table 1: Deoxofluorination of Heteroaromatic Ketones with SF4 [4]
| Entry | Substrate | Product | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-(Pyridin-2-yl)ethan-1-one | 2-(1,1-Difluoroethyl)pyridine | 80 | 12 | 85 |
| 2 | 1-(Pyrimidin-5-yl)ethan-1-one | 5-(1,1-Difluoroethyl)pyrimidine | 80 | 12 | 78 |
| 3 | 1-(Pyrazin-2-yl)ethan-1-one | 2-(1,1-Difluoroethyl)pyrazine | 80 | 12 | 81 |
| 4 | 1-(Thiophen-2-yl)ethan-1-one | 2-(1,1-Difluoroethyl)thiophene | 60 | 8 | 92 |
| 5 | 1-(Furan-2-yl)ethan-1-one | 2-(1,1-Difluoroethyl)furan | 60 | 8 | 88 |
| 6 | 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one | 2-(1,1-Difluoroethyl)-1-methyl-1H-pyrrole | 60 | 8 | 75 |
| 7 | 1-(1H-Pyrazol-4-yl)ethan-1-one | 4-(1,1-Difluoroethyl)-1H-pyrazole | 100 | 16 | 65 |
| 8 | 1-(Thiazol-2-yl)ethan-1-one | 2-(1,1-Difluoroethyl)thiazole | 80 | 12 | 83 |
Visualizations
Diagram 1: General Reaction Scheme for Deoxofluorination
Caption: General transformation of a heteroaromatic ketone to a difluorinated heterocycle using SF4.
Diagram 2: Experimental Workflow for Deoxofluorination with SF4
Caption: Step-by-step workflow for the synthesis of difluorinated heterocycles using SF4.
Safety Considerations
This compound is a toxic, corrosive, and moisture-sensitive gas. All manipulations should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. Reactions are typically performed in a pressure-rated autoclave. The quenching of SF4 reactions is highly exothermic and releases hazardous hydrogen fluoride gas; therefore, it must be done with extreme caution. It is recommended to consult safety data sheets and relevant literature before handling SF4.
Conclusion
This compound is a powerful reagent for the synthesis of fluorinated compounds that are of significant interest to the agrochemical industry. The deoxofluorination of heteroaromatic ketones provides a scalable and effective route to a wide range of difluorinated heterocyclic intermediates. These intermediates are valuable building blocks for the discovery and development of next-generation fungicides, herbicides, and insecticides with improved performance characteristics. The provided protocols and data serve as a valuable resource for researchers in the field of agrochemical synthesis.
References
Application Notes and Protocols for the Synthesis of Fluorinated Polymers Using Sulfur Tetrafluoride (SF4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of fluorinated polymers utilizing sulfur tetrafluoride (SF4). Fluorinated polymers are of significant interest across various scientific disciplines, including materials science and drug development, owing to their unique properties such as high thermal stability, chemical inertness, and low surface energy.[1] this compound is a potent and selective fluorinating agent capable of converting hydroxyl and carbonyl functional groups into fluoro- and difluoromethylene groups, respectively.[2][3] This document outlines the post-polymerization modification of common polymers, offering a versatile method to introduce fluorine into a polymer backbone. Detailed experimental protocols, safety precautions for handling the hazardous SF4 gas, and methods for polymer characterization are provided.
Introduction
The introduction of fluorine into polymer structures can dramatically alter their physical and chemical properties, leading to materials with enhanced performance characteristics. This compound (SF4) serves as a key reagent in this field, enabling the direct fluorination of existing non-fluorinated polymers. This post-polymerization modification strategy is advantageous as it allows for the synthesis of a wide array of fluorinated polymers from readily available starting materials.[1]
SF4 is a colorless, corrosive gas that reacts vigorously with water.[2] Its primary utility in polymer chemistry lies in its ability to replace oxygen-containing functional groups with fluorine. Specifically, hydroxyl (-OH) groups can be converted to fluoro- (-F) groups, and carbonyl (C=O) groups in aldehydes, ketones, and carboxylic acids can be transformed into difluoromethylene (-CF2-) groups.[3] For instance, the fluorination of polyvinyl alcohol can significantly improve its resistance to strong acids and bases.[3]
This document provides protocols for the fluorination of two common polymer backbones: polyvinyl alcohol (a hydroxyl-containing polymer) and poly(methyl methacrylate) (a polyester with carbonyl groups).
Safety Precautions and Handling of this compound
This compound is a highly toxic and corrosive gas that requires specialized handling in a well-ventilated fume hood.[4] All reactions involving SF4 must be conducted in a pressure-resistant apparatus, such as a stainless steel or Hastelloy autoclave.
Personal Protective Equipment (PPE):
-
Respiratory Protection: A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) or a supplied-air respirator is mandatory.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: A full-body chemical-resistant suit, along with neoprene or butyl rubber gloves, is essential.
-
Gas Detection: A portable SF4 gas detector should be used to monitor the work area for leaks.
Handling and Storage:
-
SF4 cylinders must be securely strapped to a wall or benchtop.
-
Use only stainless steel or Hastelloy tubing and fittings for gas transfer.
-
Reactions should be conducted in a high-pressure reactor (autoclave) designed for corrosive gases.
-
After the reaction, any unreacted SF4 must be safely vented through a scrubbing system containing a potassium hydroxide (KOH) solution to neutralize the corrosive and toxic byproducts (e.g., HF and SO2).
Experimental Protocols
Post-Polymerization Fluorination of Polyvinyl Alcohol (PVA)
This protocol describes the conversion of hydroxyl groups in polyvinyl alcohol to fluoro groups.
Materials:
-
Polyvinyl alcohol (PVA), average Mw 89,000-98,000
-
This compound (SF4)
-
Anhydrous hydrogen fluoride (HF) (catalyst and solvent)[3]
-
Anhydrous dichloromethane (for washing)
-
Potassium hydroxide (KOH) solution (for scrubbing)
Equipment:
-
75-mL stainless steel autoclave
-
Vacuum line
-
Lecture bottle of SF4 with appropriate regulator and tubing
-
Cold trap (liquid nitrogen)
-
Schlenk flask
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Dry the polyvinyl alcohol powder under vacuum at 60 °C for 24 hours. Place the dried PVA (e.g., 5 g) into the stainless steel autoclave.
-
Reaction Setup: Assemble the autoclave and connect it to a vacuum line. Evacuate the autoclave to remove air and moisture. Cool the autoclave to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Carefully condense anhydrous hydrogen fluoride (e.g., 20 mL) into the cooled autoclave. Following this, condense this compound (e.g., 15 g, ~1.5 equivalents per hydroxyl group) into the autoclave.
-
Reaction: Seal the autoclave and allow it to warm to room temperature. Place the autoclave behind a blast shield and heat it to 80-90 °C with stirring for 8 hours.[5]
-
Work-up: Cool the autoclave to room temperature. Slowly and carefully vent the excess SF4 and HF through a scrubbing system containing a concentrated KOH solution.
-
Purification: After venting, open the autoclave in a well-ventilated fume hood. Add anhydrous dichloromethane to the solid polymer residue and stir to wash. Filter the polymer and wash it repeatedly with dichloromethane to remove any residual reagents and byproducts.
-
Drying: Dry the resulting fluorinated polymer under vacuum at 60 °C to a constant weight.
Post-Polymerization Fluorination of Poly(methyl methacrylate) (PMMA)
This protocol details the conversion of ester carbonyl groups in PMMA to difluoromethylene ether groups.
Materials:
-
Poly(methyl methacrylate) (PMMA), average Mw ~120,000
-
This compound (SF4)
-
Anhydrous hydrogen fluoride (HF) (catalyst and solvent)
-
Anhydrous diethyl ether (for precipitation)
-
Methanol (for washing)
Equipment:
-
100-mL Hastelloy pressure reactor
-
Vacuum line
-
Lecture bottle of SF4
-
Cold trap (liquid nitrogen)
-
Stirring mechanism for the reactor
Procedure:
-
Preparation: Dry the PMMA beads under vacuum at 80 °C for 24 hours. Place the dried PMMA (e.g., 10 g) into the Hastelloy reactor.
-
Reaction Setup: Assemble the reactor and evacuate it to remove air and moisture. Cool the reactor to -78 °C.
-
Reagent Addition: Condense anhydrous HF (e.g., 30 mL) into the reactor, followed by the condensation of SF4 (e.g., 25 g, ~2 equivalents per ester group).
-
Reaction: Seal the reactor, and with stirring, heat it to 100-120 °C for 12 hours.
-
Work-up: After cooling the reactor to room temperature, vent the unreacted gases through a KOH scrubber.
-
Purification: Open the reactor and dissolve the resulting polymer in a minimal amount of anhydrous diethyl ether. Precipitate the fluorinated polymer by slowly adding the solution to a large volume of methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 70 °C to a constant weight.
Data Presentation
The successful fluorination of the polymers should be confirmed by various analytical techniques. The following table summarizes the expected changes in polymer properties after fluorination.
| Polymer Backbone | Functional Group | Fluorinated Functional Group | Expected Yield (%) | Molecular Weight (Mw) | Polydispersity Index (PDI) | Fluorine Content (%) |
| Polyvinyl Alcohol | -OH | -F | 70-85 | Expected to decrease slightly | May increase | Dependent on conversion |
| Poly(methyl methacrylate) | -COOCH3 | -CF2-O-CH3 | 60-75 | Expected to increase | May increase | Dependent on conversion |
Note: The yield and final polymer characteristics are highly dependent on reaction conditions such as temperature, reaction time, and the ratio of SF4 to the functional group. Molecular weight may decrease due to potential chain scission at elevated temperatures, while the polydispersity index might increase.
Visualization of Reaction Pathways and Workflows
Reaction Pathway for Fluorination of Polyvinyl Alcohol
The following diagram illustrates the conversion of hydroxyl groups in a segment of a polyvinyl alcohol chain to fluoro groups using SF4.
Experimental Workflow for SF4-mediated Polymer Fluorination
This diagram outlines the general workflow for the synthesis of fluorinated polymers using SF4.
Conclusion
The use of this compound provides an effective, albeit hazardous, method for the synthesis of fluorinated polymers through post-polymerization modification. The protocols outlined in this document for the fluorination of polyvinyl alcohol and poly(methyl methacrylate) serve as a foundation for researchers to explore the synthesis of a wide range of novel fluorinated materials. Strict adherence to safety protocols is paramount when working with SF4. The resulting fluorinated polymers can be characterized by standard analytical techniques to confirm the successful incorporation of fluorine and to assess their physical and chemical properties for various applications in research and development.
References
Application Notes and Protocols for Low-Temperature Fluorination Reactions with Sulfur Tetrafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur tetrafluoride (SF4) is a powerful and selective fluorinating agent used to convert various oxygen-containing functional groups into their fluorinated counterparts.[1][2] Its ability to replace hydroxyl and carbonyl groups makes it an invaluable tool in the synthesis of complex organofluorine compounds, which are of significant interest in the pharmaceutical and agrochemical industries due to their unique biological properties.[1][3] Low-temperature reactions with SF4 are particularly advantageous for sensitive substrates, minimizing side reactions and decomposition.[4]
These application notes provide a comprehensive overview of low-temperature fluorination reactions using SF4, including detailed protocols, safety precautions, and quantitative data.
Safety Precautions
This compound is a colorless, corrosive, and highly toxic gas with a distinct odor.[5][6] It reacts violently with water and acids to produce toxic and corrosive fumes.[5][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a gas-tight chemical protection suit, self-contained breathing apparatus, and cold-insulating gloves, must be worn.[6] Reactions are typically conducted in specialized pressure reactors made of stainless steel or Hastelloy.[2][4] It is crucial to handle SF4 in a dry environment as it is moisture-sensitive.[7] Emergency procedures and access to an emergency shower and eyewash station are mandatory.[8][9]
General Reaction Mechanism
The fluorination mechanism of SF4 is thought to be similar to chlorination with phosphorus pentachloride.[2] In the presence of a catalyst like hydrogen fluoride (HF), SF4 is activated.[2] The reaction with an alcohol, for instance, is proposed to proceed through an alkoxysulfur trifluoride intermediate.[2] For carbonyl compounds, SF4 is believed to add across the carbon-oxygen double bond initially.[2]
Low-Temperature Fluorination of Alcohols
The reaction of SF4 with alcohols to form alkyl fluorides is highly dependent on the alcohol's structure and acidity.[4] While simple aliphatic alcohols may yield ethers as the main product, yields of fluorinated products increase with the acidity of the hydroxyl group.[4] For sensitive substrates like benzylic alcohols, low temperatures and the use of an HF scavenger such as triethylamine or pyridine are crucial to prevent polymerization and improve yields of the desired fluoro derivatives.[4]
Experimental Protocol: Fluorination of 2-Phenylethanol at Low Temperature
This protocol is adapted from a reported procedure for the fluorination of sensitive alcohols.[4][10]
Materials:
-
2-Phenylethanol
-
This compound (SF4)
-
Pyridine (dried)
-
Cyclohexane (dried)
-
Stainless steel pressure reactor
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Place a solution of 2-phenylethanol and pyridine in cyclohexane in a pre-dried stainless steel pressure reactor.
-
Cool the reactor to -50 °C using a low-temperature bath.
-
Evacuate the reactor and then introduce a stoichiometric amount of condensed SF4.
-
Maintain the reaction at -50 °C for 5 minutes.[10]
-
After the reaction is complete, carefully vent the excess SF4 through a scrubber containing aqueous potassium hydroxide (KOH).
-
Quench the reaction mixture with ice-water and extract the product with a suitable organic solvent.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography.
Quantitative Data for Low-Temperature Alcohol Fluorination
| Substrate | Temperature (°C) | Additive | Solvent | Yield (%) | Reference |
| 2-Phenylethanol | -50 | Pyridine | Cyclohexane | 35 | [4][10] |
| Furfuryl alcohol | -50 | Triethylamine | Cyclohexane | 18 | [4] |
Low-Temperature Fluorination of Carboxylic Acids
Carboxylic acids can be converted to trifluoromethyl compounds using SF4.[2] The reaction proceeds via an initial formation of an acyl fluoride.[2] While these reactions often require elevated temperatures, low-temperature conditions can be employed, particularly when HF is used as a catalyst and solvent.[11]
Experimental Protocol: General Procedure for Carboxylic Acid Fluorination
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Carboxylic acid
-
This compound (SF4)
-
Anhydrous hydrogen fluoride (HF) - EXTREME CAUTION REQUIRED
-
Stainless steel or Hastelloy pressure reactor
-
Low-temperature cooling bath
Procedure:
-
Charge the pressure reactor with the carboxylic acid.
-
Cool the reactor to a low temperature (e.g., -78 °C).
-
Carefully condense anhydrous HF into the reactor.
-
Introduce the required amount of SF4 into the reactor.
-
Allow the reaction mixture to warm to the desired temperature and stir for the specified time.
-
Upon completion, cool the reactor and carefully vent the excess gases through a KOH scrubber.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaHCO3).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product as needed.
Quantitative Data for Carboxylic Acid Fluorination
| Substrate | Temperature (°C) | Additive/Solvent | Product | Yield (%) | Reference |
| Heptanoic Acid | Not specified | SF4 (2 equiv) | 1,1,1-Trifluoroheptane | Not specified | [2] |
Experimental and Reaction Workflow Diagrams
Caption: General experimental workflow for a typical low-temperature fluorination reaction using SF4.
Caption: Simplified proposed mechanism for the fluorination of an alcohol with SF4, catalyzed by HF.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorination by this compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. This compound | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICSC 1456 - this compound [inchem.org]
- 7. synquestlabs.com [synquestlabs.com]
- 8. nj.gov [nj.gov]
- 9. airgas.com [airgas.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Managing Side Reactions in SF4 Fluorination of Carbonyls
Welcome to the technical support center for sulfur tetrafluoride (SF4) fluorination of carbonyl compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of SF4 in fluorinating carbonyl compounds?
This compound is a potent fluorinating agent used to convert various carbonyl functionalities into their fluorinated analogues. Aldehydes and ketones are transformed into geminal difluorides (R₂CO → R₂CF₂), while carboxylic acids are converted to trifluoromethyl compounds (RCOOH → RCF₃). Esters and amides can also be fluorinated to yield trifluoromethyl derivatives.[1] This reagent is valuable in synthesizing organofluorine compounds, which have significant applications in pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine atoms.
Q2: What are the major safety hazards associated with SF4, and what precautions should be taken?
SF4 is a toxic, corrosive, and colorless gas that reacts violently with water to produce hazardous hydrogen fluoride (HF).[1] All manipulations must be conducted in a well-ventilated fume hood, and specialized equipment, such as stainless steel autoclaves, is required due to the corrosive nature of SF4 and the HF generated during the reaction.[1] Personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. It is crucial to work under anhydrous conditions to prevent the exothermic reaction with water.
Q3: Are there safer alternatives to SF4 for laboratory-scale fluorinations?
Yes, for many laboratory-scale applications, diethylaminosulfur trifluoride (DAST) is a commonly used alternative.[1] DAST is a liquid and is generally easier and safer to handle than gaseous SF4. However, DAST is more expensive and can also decompose exothermically if not handled properly. Other modern fluorinating agents are also available, each with its own reactivity profile and safety considerations.
Troubleshooting Guides
This section provides detailed troubleshooting for the most common side reactions encountered during the SF4 fluorination of different carbonyl compounds.
Issue 1: Formation of Vinyl Fluorides from Ketones
Q: I am trying to synthesize a gem-difluoride from a ketone, but I am observing a significant amount of a vinyl fluoride byproduct. What is causing this, and how can I minimize it?
A: The formation of vinyl fluorides is a common side reaction in the SF4 fluorination of enolizable ketones. The reaction proceeds through a carbocation intermediate, and elimination of a proton from an adjacent carbon can compete with the addition of the second fluorine atom.
Mechanism of Vinyl Fluoride Formation:
The generally accepted mechanism for gem-difluoride formation involves the initial attack of the carbonyl oxygen on SF4, followed by the elimination of SOF₂ and the formation of a carbocation intermediate. This carbocation can then be attacked by a fluoride ion to yield the gem-difluoride. However, if the carbocation is adjacent to a carbon with a proton, elimination of H⁺ can occur, leading to the formation of a vinyl fluoride. The presence of HF can catalyze this elimination pathway.
Troubleshooting Strategies:
| Strategy | Rationale |
| Optimize Reaction Temperature | Lowering the reaction temperature can disfavor the elimination pathway, which typically has a higher activation energy than the desired fluorination. |
| Control Stoichiometry | Using a slight excess of SF4 can help to drive the reaction towards the gem-difluoride by increasing the concentration of the fluorinating species. |
| Choice of Solvent | Non-polar, aprotic solvents can sometimes suppress the formation of the carbocation intermediate, thereby reducing the likelihood of elimination. |
| Use of Continuous Flow Reactors | Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can significantly minimize the formation of vinyl fluorides by maintaining optimal conditions throughout the reaction.[2] |
Experimental Protocol for Minimizing Vinyl Fluoride Formation in the Fluorination of Acetophenone:
This protocol is a general guideline and may require optimization for different substrates.
-
Apparatus: A high-pressure stainless steel autoclave equipped with a magnetic stirrer, thermocouple, and pressure gauge.
-
Reagents: Acetophenone, this compound (SF4), Anhydrous Hydrogen Fluoride (HF - as a catalyst, optional but often used), and a suitable anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
Dry the autoclave thoroughly.
-
Charge the autoclave with acetophenone and the anhydrous solvent.
-
Cool the autoclave to -78 °C using a dry ice/acetone bath.
-
Evacuate the autoclave and then introduce a catalytic amount of anhydrous HF (if used).
-
Slowly condense the desired amount of SF4 (typically 2-3 equivalents) into the cooled autoclave.
-
Seal the autoclave and allow it to warm to the desired reaction temperature (start with a lower temperature, e.g., 25 °C, and monitor the reaction progress).
-
Stir the reaction mixture for the desired time (e.g., 12-24 hours).
-
After the reaction is complete, cool the autoclave back to -78 °C before carefully venting the excess SF4 and HF into a scrubbing solution (e.g., aqueous KOH or NaOH).
-
Slowly pour the reaction mixture into a cooled, stirred slurry of a fluoride scavenger like sodium fluoride in an inert solvent.
-
Filter the mixture and wash the solid with the solvent.
-
Carefully wash the organic phase with a dilute aqueous base (e.g., NaHCO₃ solution) and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by fractional distillation or column chromatography on silica gel to separate the desired gem-difluoride from the vinyl fluoride byproduct.
Issue 2: Formation of Tetrafluoroalkyl Ethers from Carboxylic Acids
Q: During the conversion of a carboxylic acid to a trifluoromethyl group using SF4, I am isolating a significant amount of a tetrafluoroalkyl ether. How can I prevent this side reaction?
A: The formation of a tetrafluoroalkyl ether is a known side reaction in the SF4 fluorination of carboxylic acids. This byproduct arises from the reaction between an acyl fluoride intermediate and a difluoromethyl cation.
Mechanism of Tetrafluoroalkyl Ether Formation:
The fluorination of a carboxylic acid with SF4 first proceeds through the formation of an acyl fluoride. Further reaction of the acyl fluoride with SF4 can generate a difluoromethyl cation. This cation can then be trapped by another molecule of the acyl fluoride to form the stable tetrafluoroalkyl ether.
Troubleshooting Strategies:
| Strategy | Rationale |
| Increase SF4 Stoichiometry | Using a larger excess of SF4 can favor the complete conversion of the acyl fluoride intermediate to the trifluoromethyl group, reducing the concentration of the acyl fluoride available to form the ether byproduct. |
| Higher Reaction Temperature | Increasing the reaction temperature can promote the conversion of the acyl fluoride to the trifluoromethyl group, which is generally a more forcing step. |
| Presence of HF | Anhydrous hydrogen fluoride is often used as a catalyst and solvent in these reactions. It activates SF4 and can help to drive the reaction to completion, potentially minimizing the formation of the ether byproduct. |
Experimental Protocol for Minimizing Tetrafluoroalkyl Ether Formation:
This protocol is a general guideline and may require optimization for different substrates.
-
Apparatus: A high-pressure stainless steel autoclave.
-
Reagents: Carboxylic acid, this compound (SF4), and Anhydrous Hydrogen Fluoride (HF).
-
Procedure:
-
Charge the dry autoclave with the carboxylic acid.
-
Cool the autoclave to -78 °C.
-
Condense anhydrous HF into the autoclave.
-
Condense a significant excess of SF4 (e.g., 4-5 equivalents) into the autoclave.
-
Seal the autoclave and heat it to the required temperature (e.g., 100-150 °C).
-
Stir the reaction mixture for the necessary duration (e.g., 12-48 hours).
-
Follow the cooling, venting, and workup procedures as described in the previous protocol.
-
-
Purification: The trifluoromethyl compound can be purified from the tetrafluoroalkyl ether byproduct by fractional distillation or column chromatography.
Issue 3: Ring-Opening of Lactones
Q: I am attempting to fluorinate a lactone to a cyclic gem-difluoroether, but I am observing ring-opening products. How can I avoid this?
A: The stability of the lactone ring is a critical factor in the success of this reaction. Ring-opening has been observed, particularly with strained or less stable lactones such as γ-butyrolactone.[1]
Troubleshooting Strategies:
| Strategy | Rationale |
| Substrate Selection | More stable lactone rings, such as six-membered lactides, are less prone to ring-opening.[1] If possible, consider the stability of your starting material. |
| Milder Reaction Conditions | Employing lower reaction temperatures and shorter reaction times may help to minimize ring-opening. |
| Alternative Fluorinating Agents | Consider using a milder fluorinating agent, such as DAST, which may be less prone to inducing ring-opening, although its reactivity might be insufficient for some substrates. |
Issue 4: Incomplete Conversion or No Reaction
Q: My SF4 fluorination reaction is showing low conversion or is not proceeding at all. What could be the issue?
A: Several factors can contribute to low reactivity in SF4 fluorinations.
Troubleshooting Strategies:
| Strategy | Rationale |
| Check Reagent Quality | Ensure that the SF4 is of high purity and has not been contaminated with moisture. |
| Anhydrous Conditions | The presence of water will consume SF4 and generate HF, which can interfere with the reaction. Ensure all glassware and solvents are scrupulously dried. |
| Increase Temperature and/or Pressure | SF4 fluorinations often require elevated temperatures and autogenous pressure to proceed at a reasonable rate. |
| Use of a Catalyst | Anhydrous hydrogen fluoride (HF) is a common and effective catalyst that activates SF4.[1] Lewis acids can also be used as catalysts.[3] |
| Increase Reaction Time | Some SF4 fluorinations can be slow and may require extended reaction times to go to completion. |
Data Summary
The following tables provide a general overview of reaction conditions and potential side products for the SF4 fluorination of various carbonyl compounds. Please note that optimal conditions can vary significantly depending on the specific substrate.
Table 1: SF4 Fluorination of Aldehydes and Ketones
| Substrate Type | Desired Product | Common Side Products | Typical Temperature (°C) | Typical SF4 eq. | Catalyst |
| Aliphatic Aldehyde | gem-Difluoroalkane | - | 25 - 100 | 2 - 3 | HF (cat.) |
| Aromatic Aldehyde | gem-Difluoromethylarene | - | 50 - 150 | 2 - 4 | HF (cat.) |
| Aliphatic Ketone | gem-Difluoroalkane | Vinyl Fluoride | 25 - 120 | 2 - 4 | HF (cat.) |
| Aromatic Ketone | gem-Difluoromethylarene | Vinyl Fluoride | 80 - 180 | 3 - 5 | HF (cat.) |
Table 2: SF4 Fluorination of Carboxylic Acids, Esters, and Amides
| Substrate Type | Desired Product | Common Side Products | Typical Temperature (°C) | Typical SF4 eq. | Catalyst |
| Carboxylic Acid | Trifluoromethyl Compound | Tetrafluoroalkyl Ether, Acyl Fluoride | 100 - 200 | 3 - 6 | HF |
| Ester | Trifluoromethyl Compound | - | 120 - 220 | 4 - 8 | HF |
| Amide | Trifluoromethyl Compound | Nitrile (possible) | 100 - 200 | 3 - 6 | HF |
Visualizing Experimental Workflows and Logical Relationships
Troubleshooting Workflow for SF4 Fluorination of Ketones
Caption: Troubleshooting workflow for SF4 fluorination of ketones.
Logical Relationship of Side Product Formation in Carboxylic Acid Fluorination
Caption: Formation of tetrafluoroalkyl ether side product.
References
improving yield and selectivity in sulfur tetrafluoride reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yield and selectivity in sulfur tetrafluoride (SF4) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SF4) and what are its primary applications in organic synthesis?
A1: this compound (SF4) is a highly reactive and corrosive gas used as a fluorinating agent.[1] It is particularly effective for converting oxygen-containing functional groups into their fluorinated analogues.[2] Common transformations include the conversion of:
-
Alcohols (ROH) to alkyl fluorides (RF)
-
Aldehydes (RCHO) and ketones (RCOR') to geminal difluorides (RCF2H and RCF2R')
-
Carboxylic acids (RCOOH) to trifluoromethyl compounds (RCF3)[3]
Q2: What are the major safety hazards associated with SF4 and how can they be mitigated?
A2: SF4 is a highly toxic and corrosive gas that reacts violently with water to release dangerous hydrogen fluoride (HF) gas.[1] Inhalation can cause severe irritation to the respiratory tract, and contact can burn the skin and eyes.[4] Mitigation strategies are crucial and include:
-
Engineering Controls: Always handle SF4 in a well-ventilated fume hood, and for larger scale reactions, consider a dedicated enclosure. Continuous flow setups can enhance safety by minimizing the volume of SF4 used at any given time.[5]
-
Personal Protective Equipment (PPE): Wear a full-face respirator with an appropriate cartridge, chemical-resistant gloves (consult manufacturer for specific recommendations), a lab coat, and safety goggles.[3]
-
Specialized Equipment: Reactions should be conducted in pressure-rated reactors made of resistant materials like stainless steel or Hastelloy.[6]
-
Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. All personnel should be trained on emergency procedures for SF4 exposure.[3]
Q3: What are the advantages of using continuous flow chemistry for SF4 reactions?
A3: Continuous flow chemistry offers several advantages for handling hazardous reagents like SF4:
-
Enhanced Safety: It minimizes the reaction volume at any given moment, reducing the risk associated with potential runaway reactions or leaks.[5]
-
Precise Control: Mass flow controllers allow for the exact dosing of SF4 gas, leading to better stoichiometry control and potentially higher yields and selectivity.[5]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and mixing, preventing the formation of hot spots.
-
Inline Monitoring: Continuous flow setups can be equipped with inline analytical techniques like NMR to monitor the reaction in real-time.[5][7]
Q4: Are there safer alternatives to SF4 for laboratory-scale fluorination?
A4: Yes, for many laboratory-scale applications, diethylaminosulfur trifluoride (DAST) is a commonly used liquid fluorinating agent that is easier and safer to handle than gaseous SF4.[3][8] However, DAST is more expensive and can be thermally unstable.[8] Other alternatives include Deoxo-Fluor and XtalFluor-E, which also present their own safety and reactivity profiles.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Troubleshooting Workflow for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. Fluorination by this compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Products from Sulfur Tetrafluoride (SF4) Reactions
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying products from reactions involving sulfur tetrafluoride (SF4).
Frequently Asked Questions (FAQs)
Q1: What are the primary and most common byproducts in SF4 reactions?
A1: The most common byproducts generated during SF4 reactions are hydrogen fluoride (HF) and thionyl fluoride (SOF2).[1][2] When carboxylic acids are converted to trifluoromethyl groups, sulfur dioxide (SO2) is also a major byproduct.[1][3] The hydrolysis of unreacted SF4 or thionyl fluoride with atmospheric or added water will produce HF and SO2.[2][4][5][6]
Q2: How should I safely quench a reaction involving excess SF4?
A2: Due to the hazardous nature of SF4, quenching must be performed with extreme caution in a well-ventilated fume hood.[7][8] A common method is to cool the reaction vessel and slowly vent the excess gaseous SF4 through a scrubber containing an aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution. For the reaction mixture, a cooled, stirred slurry of calcium hydroxide or sodium bicarbonate in an appropriate solvent can be used to neutralize acidic byproducts like HF. Do not use water alone for quenching, as the reaction with SF4 is vigorous and produces toxic gases.[9][10][11]
Q3: What is a standard initial work-up procedure for an SF4 reaction mixture?
A3: After quenching any excess SF4, a typical work-up involves pouring the reaction mixture into a biphasic system of an organic solvent (e.g., dichloromethane, ethyl acetate) and a neutralizing aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, washed sequentially with water and brine, and then dried over an anhydrous salt like sodium sulfate or magnesium sulfate. It is crucial to ensure all acidic components, especially HF, are neutralized.[12]
Q4: How can I effectively remove the highly corrosive byproduct, hydrogen fluoride (HF)?
A4: Hydrogen fluoride (HF) is a hazardous and corrosive byproduct that must be thoroughly removed.[3] During the aqueous work-up, washing with a base like saturated sodium bicarbonate solution helps neutralize HF. For non-aqueous conditions or to remove trace amounts, the crude product can be treated with sodium fluoride (NaF) or passed through a plug of basic alumina.[12] In some cases, distillation can separate the desired product from the less volatile fluoride salts formed.
Q5: Which purification technique is most suitable for my fluorinated product?
A5: The choice of purification method depends on the physical properties of your product (e.g., solid/liquid, boiling point, polarity) and its stability.
-
Distillation: Ideal for thermally stable liquid products with boiling points significantly different from impurities.[13][14]
-
Column Chromatography: A versatile method for most non-volatile compounds.[14][15] However, the acidic nature of silica gel can degrade sensitive products. Using a neutralized silica gel or an alternative stationary phase like alumina is recommended.
-
Crystallization/Recrystallization: The best choice for obtaining high-purity solid compounds.[14][15]
-
Liquid-Liquid Extraction: Useful for initial purification by separating the product into an organic phase, away from water-soluble byproducts and salts.[15]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Fluorinated Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure stoichiometric amounts of SF4 were used; for challenging substrates, an excess may be required.[16] Verify reaction temperature and time, as many SF4 reactions require elevated temperatures.[1] |
| Presence of Moisture | SF4 reacts rapidly with water.[2][9] Ensure all reagents, solvents, and glassware are scrupulously dried and the reaction is run under an inert atmosphere (e.g., nitrogen, argon).[13] |
| Product Degradation | The product may be unstable to the harsh, acidic reaction conditions (presence of HF). Consider adding an HF scavenger like pyridine or triethylamine, though this may alter reactivity.[12] |
| Loss During Work-up | The product might be volatile or partially water-soluble. Ensure extraction solvents are appropriate and minimize evaporation steps if the product has a low boiling point. |
Problem 2: Product Decomposes During Column Chromatography
| Possible Cause | Suggested Solution |
| Acidic Silica Gel | The Lewis acidic sites on standard silica gel can catalyze the decomposition of certain organofluorine compounds. |
| 1. Neutralize Silica: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine, then remove the solvent in vacuo before packing the column. | |
| 2. Use Alternative Stationary Phase: Employ a less acidic support such as neutral or basic alumina, or commercially available deactivated silica gel. | |
| 3. Alternative Purification: If the product is still unstable, avoid chromatography. Use distillation, crystallization, or preparative thin-layer chromatography (TLC) on a suitable stationary phase.[14] | |
| Residual HF in Crude Product | Trace HF co-eluting with the product can cause decomposition on the column. |
| Before loading onto the column, dissolve the crude product in a non-polar solvent and stir it with powdered sodium fluoride (NaF) for 30 minutes, then filter.[12] |
Data Presentation
Table 1: Physical Properties of this compound and Common Byproducts
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Hazards |
| This compound | SF4 | 108.06[2] | -38[2] | Highly toxic, corrosive, reacts violently with water.[2][9][10] |
| Hydrogen Fluoride | HF | 20.01 | 19.5 | Extremely corrosive, toxic, causes severe burns.[3] |
| Thionyl Fluoride | SOF2 | 86.06 | -43.8 | Corrosive, toxic upon inhalation. |
| Sulfur Dioxide | SO2 | 64.07 | -10 | Toxic, respiratory irritant.[2] |
Experimental Protocols
Protocol 1: General Procedure for Quenching and Aqueous Work-up
-
Preparation: Ensure a well-ventilated fume hood and have appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.[7][17] Prepare a scrubber filled with aqueous KOH solution to trap vented gases.
-
Cooling: After the reaction is complete, cool the pressure vessel to at least 0°C, and preferably to -78°C, to reduce the vapor pressure of SF4 and other volatile species.
-
Venting: Slowly and carefully vent the excess SF4 gas from the headspace of the reactor through the prepared basic scrubber.
-
Reaction Quenching: Slowly transfer the cold reaction mixture via cannula into a separate flask containing a vigorously stirred, cooled (0°C) biphasic mixture of a suitable organic solvent (e.g., CH2Cl2) and a saturated aqueous solution of NaHCO3.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aq. NaHCO3 (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Visualizations
Experimental and Purification Workflow
Caption: Workflow for SF4 reaction work-up and purification.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low SF4 reaction yields.
SF4 Reaction Byproduct Generation
Caption: Formation of products and byproducts from SF4 reactions.
References
- 1. Fluorination by this compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. How does Sulphur Tetrafluoride react with carboxylic acids? - Blog [cheezhengchem.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. Solved 2) Solid this compound (SF4) and water react | Chegg.com [chegg.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. airgas.com [airgas.com]
- 9. This compound | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. ICSC 1456 - this compound [inchem.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. US3950498A - Process for the production of this compound - Google Patents [patents.google.com]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nj.gov [nj.gov]
Technical Support Center: Overcoming Substrate Limitations in SF4 Fluorination
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sulfur tetrafluoride (SF4) for deoxofluorination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of SF4 in organic synthesis?
A1: this compound is a potent fluorinating agent primarily used to convert oxygen-containing functional groups into their fluorinated analogs.[1] Key transformations include the conversion of:
-
Alcohols to alkyl fluorides[1]
-
Aldehydes and ketones to geminal difluorides[2]
-
Carboxylic acids to trifluoromethyl groups[2]
These transformations are crucial in the synthesis of organofluorine compounds for the pharmaceutical, agrochemical, and materials science industries.[1]
Q2: My reaction with a simple aliphatic alcohol is giving low yields of the desired fluoroalkane. What is the likely issue?
A2: The reactivity of alcohols with SF4 is highly dependent on their acidity. Simple aliphatic alcohols like methanol and ethanol often yield ethers as the main product, with only small amounts of the desired fluoroalkane.[3] The reaction is generally more efficient for alcohols with higher acidity.[3]
Q3: Are there safer alternatives to SF4 for laboratory-scale fluorinations?
A3: Yes, due to the hazardous nature of gaseous SF4, which requires specialized handling and apparatus, several alternative reagents have been developed.[2] Diethylaminosulfur trifluoride (DAST) is a commonly used, albeit more expensive, liquid substitute.[2] Other modern reagents like Deoxo-Fluor™, Fluolead™, and XtalFluors offer improved safety and handling characteristics.[4][5]
Q4: Can SF4 be used to fluorinate complex molecules with multiple functional groups?
A4: Yes, SF4 can be used for late-stage fluorination of complex molecules. However, selectivity can be a challenge. Protecting groups may be necessary for sensitive functionalities.[6] For instance, in a molecule with both phenolic and aliphatic hydroxyl groups, the more acidic phenolic group will react preferentially. Protection of the phenol is required to selectively fluorinate the aliphatic alcohol.[6]
Q5: What are the typical reaction conditions for SF4 fluorination?
A5: Traditional batch reactions with SF4 often require harsh conditions, including high temperatures and the use of excess SF4 and hydrogen fluoride (HF) in an autoclave.[6] However, recent advancements in continuous flow chemistry have enabled the use of milder conditions, often without the need for exogenous HF.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during SF4 fluorination of challenging substrates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of sterically hindered alcohols. | Steric hindrance around the hydroxyl group impedes the approach of the SF4 reagent. | Increase reaction temperature and/or time. Consider using a catalyst or a more reactive fluorinating agent like DAST. Continuous flow setups can also improve efficiency.[4][6] |
| Decomposition of substrate with electron-deficient carbonyls. | The substrate may be unstable under the typically harsh reaction conditions (high temperature, presence of HF). | Utilize milder reaction conditions. Continuous flow methods can offer better temperature control and shorter reaction times, minimizing decomposition.[6] The use of a base like pyridine or triethylamine can scavenge in-situ generated HF, potentially reducing degradation.[3][6] |
| Formation of elimination byproducts instead of the desired alkyl fluoride. | The reaction may be proceeding through an E1 or E2 mechanism, especially with secondary and tertiary alcohols. | Lower the reaction temperature. Use a non-polar solvent. Consider using a milder fluorinating agent that favors an SN2 pathway.[8] |
| Ring-opening of lactones or epoxides. | The reaction conditions are too harsh, leading to undesired side reactions. This has been observed with γ-butyrolactone.[2] | Optimize reaction conditions by lowering the temperature and pressure. For sensitive substrates, alternative, milder fluorinating reagents should be considered.[2] |
| Low yields with non-fluorinated benzylic alcohols. | These substrates are prone to polymerization under standard SF4 conditions. | Conduct the reaction at low temperatures (e.g., -50 °C) in the presence of an HF scavenger such as triethylamine or pyridine.[3] |
Quantitative Data Summary
Table 1: Comparison of Fluorinating Agents for Deoxyfluorination
| Reagent | Typical Substrates | Advantages | Disadvantages | Typical Yields |
| SF4 | Alcohols, Aldehydes, Ketones, Carboxylic Acids[2] | Inexpensive, powerful[2] | Hazardous gas, requires special equipment, often harsh conditions[1][2] | Moderate to high, but substrate-dependent[2] |
| DAST | Alcohols, Aldehydes, Ketones[2] | Easier to handle (liquid), milder conditions[2] | More expensive, can be thermally unstable[2][8] | Generally good, can be higher than SF4 for sensitive substrates[6] |
| Deoxo-Fluor™ | Alcohols, Aldehydes, Ketones[5] | Thermally more stable than DAST, safer[5] | More expensive than SF4 | Good to excellent |
| XtalFluor® | Alcohols, Carbonyls[8] | Crystalline solids, enhanced thermal stability, safer handling[8] | Cost | High, often with improved selectivity[8] |
Table 2: Influence of Reaction Conditions on the Fluorination of Phenylethanol (Model Reaction) [6]
| Parameter | Condition | Yield of 2-fluoro-1-phenylethane |
| Method | Batch (condensed SF4, -50 °C) | 35% (isolated) |
| Method | Continuous Flow (0.5 M in EtOAc, 75 °C, 10 min) | 97% (in-situ) |
| Base | Pyridine | 35% |
| Base | Triethylamine (Et3N) | 97% |
| Base | DIPEA | Improved yield for benzyl alcohol |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of Alcohols using SF4 in Continuous Flow [6]
This protocol describes a safer, more controlled method for deoxyfluorination without the need for HF.
-
System Setup: A continuous flow reactor system is assembled with appropriate pumps for the substrate solution and gaseous SF4, a temperature-controlled reactor coil, and a back-pressure regulator. An inline monitoring system (e.g., NMR) is recommended.
-
Reagent Preparation: Prepare a 0.5 M solution of the alcohol substrate in a suitable solvent such as ethyl acetate (EtOAc).
-
Reaction Execution:
-
Pump the substrate solution into the flow system.
-
Introduce SF4 gas (2 equivalents) and a base such as triethylamine (1 equivalent) into the stream.
-
Pass the reaction mixture through the reactor coil maintained at the optimized temperature (e.g., 75 °C).
-
The residence time is controlled by the flow rate and reactor volume (e.g., 10 minutes).
-
-
Work-up and Analysis: The output from the reactor is collected and can be quenched with an appropriate reagent. The product yield and purity are determined by standard analytical techniques such as GC-FID or NMR. For enantiopure substrates, chiral analysis is performed to determine enantiomeric excess.
Protocol 2: Low-Temperature Fluorination of Sensitive Benzylic Alcohols [3]
This protocol is designed to minimize polymerization of sensitive substrates.
-
Reactor Preparation: A pressure vessel (e.g., stainless steel autoclave) is charged with the benzylic alcohol and a suitable solvent like cyclohexane.
-
Reagent Addition: The vessel is cooled to -50 °C. An HF scavenger, such as pyridine or triethylamine, is added.
-
SF4 Introduction: this compound is condensed into the cooled reactor.
-
Reaction: The reaction is allowed to proceed at low temperature for a short duration (e.g., 5 minutes).
-
Work-up: The reaction is carefully quenched. The crude product is washed with aqueous potassium hydroxide (KOH) and water, then purified by distillation or chromatography.
Visualizations
Caption: Continuous flow experimental workflow for SF4 deoxyfluorination.
Caption: Troubleshooting logic for SF4 fluorination of challenging substrates.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorination by this compound - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Handling and Quenching Excess Sulfur Tetrafluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfur tetrafluoride (SF4). All recommendations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a colorless, corrosive, and highly toxic gas with a distinct odor similar to sulfur dioxide.[1][2][3] The primary hazards include:
-
High Reactivity with Water: It reacts vigorously with water, moisture, steam, and acids to produce toxic and corrosive fumes, including hydrogen fluoride (HF) and sulfur dioxide (SO2).[4][5][6] This reaction is the main cause of its toxic effects.[5]
-
Inhalation Toxicity: Inhalation can cause severe irritation to the respiratory tract, leading to coughing, shortness of breath, and potentially fatal pulmonary edema (fluid buildup in the lungs).[4][7] Symptoms may be delayed.[7]
-
Corrosivity: Contact with skin and eyes can cause severe burns.[4][7] Liquefied SF4 can cause frostbite upon contact.[1][4][7]
-
Pressurized Gas: It is shipped as a liquefied compressed gas, and containers may rupture or rocket if exposed to fire or intense heat.[2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE ensemble is crucial when working with SF4. This includes:
-
Respiratory Protection: A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) or a supplied-air respirator is recommended, especially where exposure may exceed 0.1 ppm.[4]
-
Eye and Face Protection: Chemical splash goggles and a face shield are necessary. If using a full-face respirator, this provides adequate protection.
-
Skin Protection: Wear chemical-resistant gloves (e.g., neoprene, butyl rubber) and a gas-tight chemical protective suit or lab coat with appropriate sleeves.[7] All protective clothing should be clean and put on before work.
-
Footwear: Closed-toe shoes, preferably safety shoes, should be worn.
Q3: What are the permissible exposure limits for this compound?
A3: Various organizations have established exposure limits for SF4. Adherence to these limits is critical for personnel safety.
| Organization | Exposure Limit (Ceiling) |
| NIOSH (National Institute for Occupational Safety and Health) | 0.1 ppm (0.4 mg/m³) |
| ACGIH (American Conference of Governmental Industrial Hygienists) | 0.1 ppm |
| OSHA (Occupational Safety and Health Administration) | 0.1 ppm (Ceiling) |
Table 1: Workplace Exposure Limits for this compound [1][4][5][7][8]
Q4: How should I store this compound cylinders?
A4: Proper storage is essential to prevent accidents. Store cylinders in a cool, dry, well-ventilated area away from incompatible materials such as water, steam, and strong acids.[4] Cylinders should be secured in an upright position.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: I suspect a leak from my SF4 gas cylinder or reaction apparatus.
| Troubleshooting Steps | Rationale |
| 1. Immediate Evacuation: Evacuate all personnel from the immediate area. | Prioritize personnel safety due to the high toxicity of SF4. |
| 2. Alert Personnel: Inform your lab manager and safety officer immediately. | Ensures proper emergency procedures are initiated. |
| 3. Do Not Attempt to Stop the Leak Without Proper PPE: Only trained personnel with appropriate PPE (SCBA) should approach the leak. | Prevents exposure to hazardous concentrations of SF4 and its byproducts. |
| 4. Ventilate the Area: Increase ventilation in the fume hood or lab space to disperse the gas. | Reduces the concentration of SF4 in the air. |
| 5. Isolate the Source (if safe to do so): If the leak is from a cylinder and can be stopped safely, do so. Otherwise, move the leaking cylinder to a safe, open-air location and allow it to empty.[4] | Contains the source of the leak and prevents further release. |
| 6. Monitor the Air: Use appropriate gas detectors to monitor the concentration of SF4 and ensure the area is safe before re-entry. | Confirms that the hazard has been mitigated. |
Issue 2: My reaction is proceeding slower than expected.
| Troubleshooting Steps | Rationale |
| 1. Check for Moisture: Ensure all glassware is rigorously dried and solvents are anhydrous. | SF4 reacts with water, which will consume the reagent and inhibit the desired reaction. |
| 2. Verify Reagent Purity: Ensure the SF4 and other reagents are of the required purity. | Impurities can interfere with the reaction. |
| 3. Check Reaction Temperature: Confirm that the reaction temperature is within the optimal range for the specific transformation. | Reaction rates are temperature-dependent. |
| 4. Ensure Proper Mixing: Adequate stirring is necessary to ensure the gas is well-dispersed in the reaction mixture. | Improves contact between reactants. |
| 5. Consider a Catalyst: For some reactions, the addition of a catalyst like hydrogen fluoride may be necessary.[9] | Catalysts can significantly increase reaction rates. |
Experimental Protocol: Quenching of Excess this compound
This protocol outlines a safe method for quenching excess SF4 in a laboratory setting. This procedure must be performed in a certified, properly functioning chemical fume hood.
Materials:
-
Inert, high-boiling point solvent (e.g., heptane, toluene)
-
Anhydrous isopropanol or ethanol
-
Dry ice
-
Aqueous solution of a weak base (e.g., sodium bicarbonate)
-
Appropriate reaction vessel with a gas inlet, outlet, and a means for stirring
-
Scrubber system containing a basic solution (e.g., potassium hydroxide or sodium hydroxide)
Procedure:
-
Inert Atmosphere: Ensure the reaction vessel containing the excess SF4 is under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. This will reduce the vapor pressure of the SF4 and slow down the initial quenching reaction.
-
Dilution: Add a sufficient amount of a cold, inert, high-boiling point solvent to the reaction vessel to dilute the remaining SF4.
-
Slow Addition of Alcohol: Slowly add anhydrous isopropanol or ethanol to the reaction mixture dropwise with vigorous stirring. The alcohol will react with the SF4 to form less reactive species. Monitor the gas evolution and control the addition rate to prevent a rapid pressure increase.
-
Vent to Scrubber: Ensure that the gas outlet from the reaction vessel is connected to a scrubber containing a basic solution to neutralize any vented SF4 and the resulting acidic gases (HF and SO2).
-
Slow Warming: Once the addition of alcohol is complete and gas evolution has subsided, slowly allow the reaction mixture to warm to room temperature.
-
Aqueous Quench: Once at room temperature, slowly and cautiously add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to neutralize any remaining acidic components.
-
Final Neutralization and Disposal: Test the pH of the aqueous layer to ensure it is neutral or slightly basic. The neutralized mixture can then be disposed of as hazardous waste according to your institution's guidelines.
Visualizations
Caption: Troubleshooting workflow for a suspected this compound leak.
Caption: Reaction of this compound with water.[2][10]
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 2. This compound | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 7783-60-0 [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. cdc.gov [cdc.gov]
- 6. Cas 7783-60-0,this compound | lookchem [lookchem.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [medbox.iiab.me]
- 8. E-Limit [elimit.online.worksafebc.com]
- 9. tandfonline.com [tandfonline.com]
- 10. epa.gov [epa.gov]
Technical Support Center: Handling Sulfur Tetrafluoride (SF4)
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the corrosion of glassware and reactors when using sulfur tetrafluoride (SF4).
Frequently Asked Questions (FAQs)
Q1: What is SF4 and why is it highly corrosive to glassware?
This compound (SF4) is a colorless, toxic, and highly reactive gas used as a selective fluorinating agent in the pharmaceutical and chemical industries.[1][2][3] Its corrosiveness towards glassware, such as borosilicate glass, stems from its reaction with silicon dioxide (SiO₂), the primary component of glass.[4] This chemical reaction degrades the glass structure, leading to etching and potential equipment failure.
The reaction proceeds as follows: SiO₂ + 2SF₄ → SiF₄ + 2SOF₂[4]
This process forms silicon tetrafluoride (SiF₄) and thionyl fluoride (SOF₂), compromising the integrity of the glass.[4] Furthermore, SF4 reacts vigorously with moisture (water) to produce highly corrosive hydrogen fluoride (HF), which also aggressively attacks glassware.[1][2][3]
Q2: My experiment requires SF4. What materials should I use for my reactor?
Due to its high reactivity, material selection is critical. Standard glassware is unsuitable for use with SF4. Recommended materials include:
-
Fluoropolymers: Materials like PTFE, PFA, and FEP offer excellent chemical resistance to SF4.
-
High-Nickel Alloys: Alloys such as Hastelloy and Monel are often used for their superior corrosion resistance.
-
Stainless Steel (with Passivation): Specific grades, like 316 stainless steel, can be used but must be properly passivated before use to create a protective surface layer.[5]
Q3: What is passivation and why is it essential for metal reactors?
Passivation is a chemical treatment that enhances the corrosion resistance of metals like stainless steel.[6] The process removes free iron from the surface and encourages the formation of a thin, inert, and highly stable chromium oxide (Cr₂O₃) layer.[6] This passive film acts as a barrier, protecting the underlying metal from attack by corrosive agents like SF4.[6][7] For any metal reactor, proper passivation is a mandatory step to prevent catastrophic corrosion, ensure reaction purity, and extend the life of the equipment.[5][8]
Troubleshooting Guide
Problem 1: My glass reactor appears cloudy, white, or etched after an experiment with SF4.
-
Cause: This is visible evidence of chemical corrosion. The SF4 has reacted with the silicon dioxide in the glass, permanently damaging it.[4]
-
Solution: Immediately discontinue the use of any glass apparatus for reactions involving SF4. Transfer the procedure to a reactor made from a recommended resistant material (e.g., Hastelloy, PFA-lined, or a properly passivated stainless steel reactor).
Problem 2: I am observing unexpected pressure drops or fluctuations in my metal reactor system.
-
Cause: While this could indicate a leak, it may also be a sign of a reactive process. If the reactor's passive layer is compromised, SF4 can react with the metal walls, consuming the gas and causing a pressure drop. Another cause could be the reaction of SF4 with contaminants, such as residual moisture, which forms HF and other byproducts.
-
Solution:
-
Safely stop the reaction and purge the system with an inert gas (e.g., Nitrogen or Argon).
-
Perform a thorough leak test on the system.
-
If no leaks are found, assume the passivation has failed. The reactor must be safely cleaned, inspected for damage, and re-passivated according to protocol before further use.
-
Problem 3: My final product is contaminated with metallic or silicon-based impurities.
-
Cause: This is a strong indicator of reactor corrosion.
-
If using glassware (not recommended), the contaminant is likely a result of silicon tetrafluoride (SiF₄) being generated.[4][9]
-
In a metal reactor, the presence of metallic impurities signifies that the passive layer has been breached, and the SF4 is corroding the reactor wall, leaching metal fluorides into the reaction mixture.[8]
-
-
Solution: The reaction must be considered compromised. The reactor should be taken out of service for cleaning, inspection, and re-passivation. Review your material selection and passivation protocol to prevent recurrence.
Material Compatibility Data
The following table provides a general guide for material compatibility with dry this compound. This information is compiled from various sources and should be used as a guide; always test under your specific experimental conditions.
| Material | Compatibility Rating | Notes |
| Glass (Borosilicate) | D - Severe Effect | Not recommended under any conditions. Reacts to form SiF₄. |
| Stainless Steel 304/316 | C - Fair to Good | Requires proper cleaning and passivation before each use.[10] Susceptible to attack if passivation layer is damaged or if moisture (HF) is present. |
| Hastelloy-C | A - Excellent | Generally considered a material of choice for highly corrosive fluoride services. |
| Monel | B - Good | Good resistance, but compatibility should be verified for specific conditions. |
| PTFE, PFA, FEP | A - Excellent | Excellent chemical resistance across a wide range of temperatures. Often used as liners in metal reactors. |
Rating Key: A = Excellent, B = Good, C = Fair, D = Severe Effect/Not Recommended.
Experimental Protocols
Protocol: Passivation of a 316 Stainless Steel Reactor for SF4 Service
This protocol describes a standard procedure for passivating a stainless steel reactor to enhance its corrosion resistance prior to use with SF4.
Safety First: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Perform these steps in a well-ventilated area or fume hood.
Methodology:
-
Pre-Cleaning and Degreasing:
-
Thoroughly clean all reactor components (body, lid, fittings, stir shaft) with a suitable degreasing solvent (e.g., acetone, isopropanol) to remove all oils, greases, and machining fluids.
-
Follow with a wash using a caustic cleaning solution or a laboratory-grade detergent.[11]
-
Crucial: An immaculately clean, oil-free surface is required for effective passivation.[6][11]
-
-
Initial Rinse:
-
Rinse all components thoroughly with deionized (DI) water to remove any residual cleaning agents.
-
-
Acidic Passivation Treatment (Citric Acid Method - Recommended for Safety):
-
Prepare a 10% (w/w) solution of citric acid in DI water.
-
Fully immerse the reactor components in the citric acid solution or fill the assembled reactor with the solution.
-
Heat the solution to 50-60°C and maintain this temperature for 30-60 minutes. Agitation can improve the process.
-
Note: Nitric acid passivation is also an option but is more hazardous.[6]
-
-
Post-Passivation Rinse:
-
Drain the passivation solution.
-
Rinse the components multiple times with copious amounts of DI water. Continue rinsing until the pH of the rinse water is neutral (matches the pH of the source DI water). This step is critical to remove all residual acid.
-
-
Drying:
-
Thoroughly dry all components. This can be done with a nitrogen gas stream, in a drying oven at a low temperature (<100°C), or by rinsing with a high-purity solvent like acetone and allowing it to evaporate.
-
Crucial: The system must be absolutely free of moisture before SF4 is introduced.
-
-
Assembly and Final Purge:
-
Assemble the reactor in a clean, dry environment.
-
Purge the assembled reactor with a dry, inert gas (e.g., Argon or Nitrogen) for an extended period to remove any residual air and moisture.
-
Visual Workflow and Logic Diagrams
Pre-Experiment Workflow for SF4 Reactions
This diagram outlines the essential steps a researcher must take before starting an experiment with SF4 to ensure safety and prevent corrosion.
Caption: Workflow for preparing a reactor for use with SF4.
Troubleshooting Logic for Corrosion Symptoms
This flowchart provides a logical path for diagnosing the root cause of suspected corrosion during or after an SF4 reaction.
Caption: Decision tree for troubleshooting SF4 corrosion issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How does Sulphur Tetrafluoride react with silicon compounds? - Blog [cheezhengchem.com]
- 5. airgas.com [airgas.com]
- 6. metalzenith.com [metalzenith.com]
- 7. stainlessfinishingsolutions.com [stainlessfinishingsolutions.com]
- 8. silcotek.com [silcotek.com]
- 9. Silicon Tetrafluoride (SiF4): The Ultimate Specialty Gas for Advanced Electronics and Glass Synthesis - China Isotope Development [asiaisotopeintl.com]
- 10. calpaclab.com [calpaclab.com]
- 11. advancedplatingtech.com [advancedplatingtech.com]
Technical Support Center: Optimizing SF₄ Reactions with Sensitive Functional Groups
Welcome to the technical support center for optimizing reaction conditions for sulfur tetrafluoride (SF₄) with sensitive functional groups. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your fluorination experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of SF₄ in organic synthesis?
This compound is a potent and selective fluorinating agent. Its primary use is the conversion of oxygen-containing functional groups into their fluorinated analogs. Key transformations include:
-
Alcohols to Alkyl Fluorides: R-OH → R-F
-
Aldehydes to Geminal Difluorides: R-CHO → R-CHF₂
-
Ketones to Geminal Difluorides: R₂C=O → R₂CF₂
-
Carboxylic Acids to Trifluoromethyl Groups: R-COOH → R-CF₃[1][2]
These transformations are crucial in the synthesis of organofluorine compounds for the pharmaceutical, agrochemical, and materials science industries.[3]
Q2: Which functional groups are sensitive to SF₄ and may require protection?
While SF₄ is selective, its high reactivity and the generation of hydrogen fluoride (HF) as a byproduct can affect sensitive functional groups.[2] Groups that may require protection or careful optimization of reaction conditions include:
-
Amines: Can react with SF₄ and HF.
-
Thiols: Can undergo oxidative fluorination.
-
Acid-labile groups: Such as certain ethers (e.g., silyl ethers) and acetals, which can be cleaved by the in situ generated HF.
-
Base-labile groups: While the reaction itself is not basic, subsequent work-up conditions might affect these groups.
-
Sterically hindered alcohols: May react slowly or require harsh conditions, leading to side reactions.[2]
Q3: What are some common side reactions observed during SF₄ fluorination?
Undesired side reactions can lower the yield and complicate purification. Common side reactions include:
-
Polymerization: Particularly with non-fluorinated benzylic alcohols.
-
Elimination: Dehydration of alcohols to form alkenes, often favored at higher temperatures.
-
Rearrangements: Carbocationic intermediates, especially from secondary or tertiary alcohols, can undergo rearrangements.
-
Formation of tetrafluoroalkyl ethers: This can compete with the formation of trifluoromethyl groups when reacting with carboxylic acids.[2]
-
Ring opening: Lactones and epoxides can undergo ring-opening reactions.[2]
Troubleshooting Guide
Problem 1: Low or No Yield
| Possible Cause | Troubleshooting Step |
| Inactive Reagent | Use a fresh cylinder of SF₄. Ensure anhydrous conditions as moisture can degrade the reagent. |
| Insufficient Reagent | Increase the equivalents of SF₄. Sterically hindered or less reactive functional groups may require a larger excess. |
| Low Reaction Temperature | Gradually and cautiously increase the reaction temperature. Some fluorinations require heating to proceed at a reasonable rate. |
| Poor Substrate Reactivity | Alcohols with higher acidity tend to react more readily. For less reactive alcohols, consider conversion to a sulfonate ester followed by fluorination with a fluoride source. |
| Presence of Water | Ensure all glassware is flame-dried and solvents are anhydrous. SF₄ reacts vigorously with water. |
Problem 2: Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Time | Monitor the reaction by an appropriate technique (e.g., TLC, GC, NMR) and extend the reaction time if necessary. |
| Inadequate Mixing | Ensure efficient stirring, especially in heterogeneous mixtures. |
| Low Temperature | As with low yield, a controlled increase in temperature may be necessary to drive the reaction to completion. |
| Catalyst Inactivation | If using a catalyst like HF, ensure it is not being consumed by side reactions. In some cases, the addition of anhydrous HF can be beneficial.[2] |
Problem 3: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step |
| Protecting Group Cleavage | The generated HF can cleave acid-sensitive protecting groups. Consider using more robust protecting groups (see Protecting Group Strategies section). |
| Elimination Side Products | Lower the reaction temperature. Elimination reactions are often favored at higher temperatures. Using a non-coordinating solvent may also help. |
| Polymerization | For sensitive substrates like benzylic alcohols, conduct the reaction at very low temperatures (e.g., -50 °C) and consider adding an HF scavenger such as triethylamine or pyridine. |
| Rearrangement Products | Try to run the reaction at a lower temperature to minimize the formation of carbocationic intermediates prone to rearrangement. |
Protecting Group Strategies
The choice of protecting group is critical for successful fluorination of multifunctional molecules. The ideal protecting group should be stable to both SF₄ and the generated HF, and be removable under conditions that do not affect the newly installed fluorine atoms.
Recommended Protecting Groups for SF₄ Fluorination:
| Functional Group | Protecting Group | Stability Notes |
| Phenols | Carbobenzyloxy (Cbz) | Tolerated in SF₄ reactions.[1] |
| Benzoyl (Bz) | Tolerated in SF₄ reactions.[1] | |
| tert-Butoxycarbonyl (Boc) | Tolerated in SF₄ reactions.[1] | |
| Acetyl (Ac) | Tolerated in SF₄ reactions.[1] | |
| Amines | tert-Butoxycarbonyl (Boc) | Boc-protected amines have been successfully fluorinated without cleavage of the protecting group.[1] |
| Alcohols | Benzyl (Bn) | Generally stable, but can be cleaved under harsh hydrogenolysis conditions that might not be compatible with all substrates. |
| Carboxylic Acids | Benzyl (Bn) ester | Can be used if the carboxylic acid itself is not the target for fluorination. |
| tert-Butyl (tBu) ester | Offers good stability to the reaction conditions and can be removed with mild acid post-fluorination. |
Protecting Groups to Avoid:
-
Silyl ethers (e.g., TMS, TBDMS, TIPS): Highly susceptible to cleavage by HF.
-
Acetals and Ketals: Prone to cleavage under acidic conditions.
-
Trityl (Tr) and Methoxytrityl (MMT) groups: Acid-sensitive and likely to be removed.
Experimental Protocols
General Procedure for Deoxyfluorination of a Protected Phenolic Alcohol
This protocol is adapted from a continuous flow method and can be modified for batch reactions with appropriate safety precautions.
Materials:
-
Substrate (e.g., Boc-protected tyrosol)
-
This compound (SF₄)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous ethyl acetate (EtOAc) or other suitable anhydrous solvent
-
Pressurized reaction vessel (autoclave) or continuous flow reactor
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation: In a flame-dried, inert-atmosphere-purged pressure vessel, dissolve the protected phenolic alcohol (1.0 eq.) in anhydrous ethyl acetate to a concentration of approximately 0.5 M.
-
Addition of Base: Add triethylamine (1.0 eq.) to the solution.
-
Cooling: Cool the vessel to the desired reaction temperature (e.g., -78 °C for initial trials, then optimize as needed, for example to 75 °C).
-
Addition of SF₄: Carefully introduce a measured amount of SF₄ (typically 1.5-2.0 eq.) into the reaction vessel. Caution: SF₄ is a toxic, corrosive gas and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Seal the vessel and allow the reaction to stir at the optimized temperature (e.g., 75 °C) for the required time (e.g., 10 minutes in a flow system, may require longer in batch). Monitor the reaction progress by a suitable analytical method.
-
Quenching: After the reaction is complete, cool the vessel and slowly vent any excess pressure through a scrubbing solution (e.g., aqueous KOH). Carefully quench the reaction mixture by slowly adding it to a stirred, cooled solution of saturated aqueous sodium bicarbonate.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Conditions for Deoxyfluorination of Various Alcohols with SF₄
| Substrate | Base (eq.) | SF₄ (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Phenylethanol | Et₃N (1) | 2 | EtOAc | 75 | 97 | [1] |
| Benzyl alcohol | DIPEA (1) | 2 | EtOAc | 75 | 83 | [1] |
| p-Methoxybenzyl alcohol | Et₃N (1) | 2 | EtOAc | 75 | >99 | [1] |
| p-Chlorobenzyl alcohol | Et₃N (1) | 2 | EtOAc | 75 | 68 | [1] |
| Naphthalenemethanol | Et₃N (1) | 2 | EtOAc | 75 | 82 | [1] |
| Boc-protected Tyrosol | Et₃N (1) | 2 | EtOAc | 75 | 98 | [1] |
| Boc-protected 3-Piperidinemethanol | None | 2 | EtOAc | 75 | 81 | [1] |
Visualizations
References
troubleshooting low conversion rates in SF4 deoxofluorination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sulfur tetrafluoride (SF4) for deoxofluorination reactions.
Frequently Asked Questions (FAQs)
Q1: My SF4 deoxofluorination reaction shows low or no conversion of the starting material. What are the potential causes and how can I improve the yield?
A1: Low conversion in SF4 deoxofluorination can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Purity and Handling: Ensure that the SF4 gas is of high purity and that all solvents and reagents are anhydrous. Moisture can rapidly hydrolyze SF4, reducing its effectiveness. It is crucial to work under inert and anhydrous conditions.
-
Reaction Temperature: The reactivity of SF4 is highly temperature-dependent. Some substrates require elevated temperatures to react, while others may decompose. If you observe no reaction, a gradual increase in temperature might be necessary. Conversely, if decomposition is observed, lowering the temperature is advised.
-
Insufficient Reagent: For sterically hindered or less reactive substrates, an excess of SF4 may be required to drive the reaction to completion.
-
Inadequate Mixing: Inefficient mixing, especially in heterogeneous reactions, can lead to low conversion. Ensure vigorous stirring throughout the reaction.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Common solvents include dichloromethane (DCM), chloroform, and toluene. Ensure the chosen solvent is inert to the reaction conditions and is anhydrous.
Q2: I am observing significant formation of side products in my reaction. What are the common side reactions and how can I minimize them?
A2: Side product formation is a common issue in SF4 deoxofluorination. The nature of the side products often depends on the substrate.
-
Elimination Products: For substrates with acidic protons beta to the hydroxyl group, elimination to form alkenes can be a significant side reaction, especially at higher temperatures. Using a non-nucleophilic, sterically hindered base can sometimes mitigate this.
-
Rearrangement Products: Substrates prone to forming stable carbocations may undergo rearrangement. Switching to reaction conditions that favor an SN2-type mechanism, such as lower temperatures and less polar solvents, can help minimize rearrangements.
-
Ether Formation: Simple aliphatic alcohols like methanol and ethanol can primarily form ethers instead of the desired fluoroalkanes. This reaction is more prevalent with less acidic alcohols.
-
Polymerization: Benzylic alcohols are prone to polymerization under SF4 treatment. Low temperatures and the presence of a hydrogen fluoride (HF) scavenger like triethylamine or pyridine can reduce this side reaction, though yields may still be low.
Q3: My substrate is an alcohol. What are the key considerations for a successful deoxofluorination?
A3: The success of alcohol deoxofluorination with SF4 is highly dependent on the acidity of the hydroxyl group.
-
Acidity: The yield of fluorinated products generally increases with the increasing acidity of the alcohol. Alcohols with a pKa similar to or lower than tropolone (pKa = 6.42) are generally good substrates.
-
Protecting Groups: Phenolic hydroxyl groups are more acidic and will react with SF4. If selective fluorination of an aliphatic alcohol is desired in a molecule containing a phenol, the phenolic group must be protected. Protecting groups like Cbz, Bz, Boc, or Ac are generally well-tolerated.[1]
-
Stereochemistry: Deoxofluorination of chiral alcohols with SF4 typically proceeds with inversion of stereochemistry.[1]
Q4: Can SF4 be used to convert carboxylic acids to trifluoromethyl groups? What are the typical conditions?
A4: Yes, SF4 is a common reagent for converting carboxylic acids to trifluoromethyl (CF3) groups. However, this transformation often requires harsher conditions than the fluorination of alcohols or aldehydes, including the use of exogenous HF, high temperatures, and long reaction times.[1] Under milder conditions, carboxylic acids are often converted to their corresponding acyl fluorides.[1]
Data Summary
Deoxofluorination of Alcohols with SF4 in Continuous Flow
| Substrate | Product | Base | Temperature (°C) | Residence Time (min) | SF4 (equiv) | Yield (%) |
| Phenylethanol | 2-Fluoro-1-phenylethane | Et3N | 50 | 4.6 | 1 | 83 (isolated) |
| Benzyl alcohol | Benzyl fluoride | DIPEA | 50 | 4.6 | 1 | 85 (GC-FID) |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzyl fluoride | Et3N | 50 | 4.6 | 1 | 99 (GC-FID) |
| Naphthalenemethanol | 2-(Fluoromethyl)naphthalene | Et3N | 50 | 4.6 | 1 | 82 (isolated) |
| (R)-(piperidin-3-yl)methanol | (R)-3-(Fluoromethyl)piperidine | - | 50 | 4.6 | 2 | 54 (GC-FID) |
| Boc-(R)-(piperidin-3-yl)methanol | Boc-(R)-3-(Fluoromethyl)piperidine | Et3N | 50 | 4.6 | 1 | 81 (GC-FID) |
Data sourced from a study on continuous flow deoxofluorination.[1]
Deoxofluorination of Aldehydes with SF4 in Continuous Flow
| Substrate | Product | Base | Temperature (°C) | Residence Time (min) | SF4 (equiv) | Yield (%) |
| Phenylpropionic aldehyde | 1,1-Difluoro-3-phenylpropane | Et3N | 75 | 10 | 2 | 97 (GC-FID) |
| Benzaldehyde | (Difluoromethyl)benzene | Et3N | 75 | 10 | 2 | 90 (GC-FID) |
| 4-Methoxybenzaldehyde | 1-(Difluoromethyl)-4-methoxybenzene | Et3N | 75 | 10 | 2 | 99 (GC-FID) |
| 4-Chlorobenzaldehyde | 1-Chloro-4-(difluoromethyl)benzene | Et3N | 75 | 10 | 2 | 85 (GC-FID) |
Data sourced from a study on continuous flow deoxofluorination.[1]
Deoxofluorination of Carboxylic Acids to Acyl Fluorides with SF4 in Continuous Flow
| Substrate | Product | Base | Temperature (°C) | Residence Time (min) | SF4 (equiv) | Yield (%) |
| Benzoic acid | Benzoyl fluoride | Et3N | 50 | 4.6 | 1 | >99 (GC-FID) |
| 4-Nitrobenzoic acid | 4-Nitrobenzoyl fluoride | Et3N | 50 | 4.6 | 1 | 85 (HPLC) |
| 4-Methoxybenzoic acid | 4-Methoxybenzoyl fluoride | Et3N | 50 | 4.6 | 1 | >99 (GC-FID) |
| Phenylpropionic acid | Phenylpropionyl fluoride | Et3N | 50 | 4.6 | 1 | >99 (GC-FID) |
Data sourced from a study on continuous flow deoxofluorination.[1]
Experimental Protocols
General Procedure for Deoxofluorination of Alcohols in Continuous Flow
This protocol is adapted from a published procedure for the deoxofluorination of phenylethanol in a continuous flow setup.[1]
Materials:
-
Phenylethanol
-
This compound (SF4)
-
Triethylamine (Et3N)
-
Ethyl acetate (EtOAc), anhydrous
-
Nitrogen gas
-
Continuous flow reactor system
Procedure:
-
Prepare a 0.5 M solution of phenylethanol and 1 equivalent of triethylamine in anhydrous ethyl acetate.
-
Set up the continuous flow reactor with the appropriate tubing and back-pressure regulator.
-
Purge the system with nitrogen gas.
-
Introduce the substrate solution into the reactor at a defined flow rate.
-
Simultaneously, introduce a stream of SF4 gas (1 equivalent) into the reactor.
-
Set the reactor temperature to 50 °C and the residence time to 4.6 minutes.
-
The reaction mixture is passed through a back-pressure regulator to maintain a single liquid phase.
-
The output from the reactor is quenched in-line with a suitable quenching agent (e.g., aqueous NaOH).
-
The organic phase is then collected for analysis and purification.
Note: This is a generalized procedure. The optimal conditions, including temperature, residence time, and stoichiometry, may vary depending on the specific substrate.
Visual Guides
Caption: Troubleshooting workflow for low conversion rates.
Caption: General mechanism and common side reactions.
References
Technical Support Center: Scaling Up Sulfur Tetrafluoride (SF4) Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for scaling up reactions involving sulfur tetrafluoride (SF4) from the laboratory to the pilot plant. It addresses common challenges through troubleshooting guides and frequently asked questions, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up SF4 reactions?
A1: Scaling up SF4 reactions introduces significant safety challenges. SF4 is a colorless, corrosive, and toxic gas that reacts violently with water to release hazardous hydrogen fluoride (HF) gas.[1][2] Key concerns include:
-
Toxicity and Exposure: Inhalation of SF4 can cause severe respiratory irritation.[1] It reacts with moisture in the lungs to form sulfur dioxide and highly corrosive hydrofluoric acid.[1] Strict adherence to using a gas-tight chemical protection suit and self-contained breathing apparatus is mandatory.
-
Exothermic Reactions: Deoxyfluorination reactions using SF4 are often exothermic.[3] What might be a manageable temperature increase at the lab scale can become a dangerous thermal runaway in a larger pilot plant reactor due to the decreased surface-area-to-volume ratio, which hinders efficient heat dissipation.[3][4]
-
Pressure Management: SF4 is a gas at room temperature (boiling point -38 °C).[5] Reactions are often run under pressure in specialized reactors.[6] Scaling up requires robust pressure vessels and rigorous monitoring to prevent ruptures.
-
HF Byproduct: Reactions with SF4 almost always produce hydrogen fluoride (HF), a highly corrosive and toxic substance.[7][8] Pilot-plant setups must include efficient HF scrubbing systems.[9][10][11][12][13]
-
Materials Compatibility: Both SF4 and HF are highly corrosive.[1] Reactors and associated equipment must be constructed from compatible materials, such as Hastelloy or stainless steel, to prevent corrosion and equipment failure.[7][14][15]
Q2: What are the major differences in equipment between lab and pilot scale for SF4 reactions?
A2: The transition from lab to pilot scale involves a significant change in equipment to handle larger volumes and manage increased safety risks.
| Equipment Aspect | Laboratory Scale | Pilot Plant Scale |
| Reactor | Small glass flasks or small (e.g., 140 mL) Hastelloy/stainless steel autoclaves.[14] | Large (e.g., 100-500L) glass-lined or Hastelloy reactors with mechanical stirring and jacketing for temperature control.[16][17] |
| Reagent Addition | Manual addition via syringe or dropping funnel. | Automated dosing systems with precise flow control for slow, controlled addition of reagents to manage exotherms. |
| Temperature Control | Simple cooling baths (ice, dry ice/acetone). | Jacketed reactors connected to automated heating/cooling circulation systems for precise temperature regulation.[3][16] |
| Pressure Control | Pressure gauges and relief valves on autoclaves. | Integrated pressure control systems with automated venting and emergency relief systems. |
| Off-Gas Handling | Small bubblers with a neutralizing solution. | Industrial-scale packed tower scrubbers with circulating caustic (e.g., KOH) solutions to neutralize large volumes of SF4 and HF.[11][12] |
| Monitoring | Manual sampling and offline analysis (TLC, GC, NMR). | In-line process analytical technology (PAT) such as IR or NMR probes for real-time reaction monitoring.[6] |
Q3: How does continuous flow chemistry offer a safer alternative for scaling up SF4 reactions?
A3: Continuous flow chemistry mitigates many of the risks associated with large-scale batch SF4 reactions.[6] By conducting the reaction in a small, confined volume within a microreactor or flow reactor, several advantages are realized:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange, preventing the buildup of heat and minimizing the risk of thermal runaway.[3][6]
-
Smaller Reaction Volumes: Only a small amount of hazardous material is reacting at any given moment, significantly reducing the potential impact of an incident.[6]
-
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better consistency and potentially higher yields.[18]
-
In-line Quenching: The reaction stream can be immediately quenched as it exits the reactor, neutralizing any unreacted SF4 and HF and improving the overall safety of the process.[6]
Troubleshooting Guide
Problem 1: Low or Inconsistent Yield Upon Scale-Up
| Possible Cause | Troubleshooting Action |
| Poor Temperature Control / Hot Spots | In larger reactors, localized overheating can lead to side reactions and degradation. Solution: Ensure vigorous and efficient stirring. Optimize the stirring speed and impeller type for the larger vessel. Employ a jacketed reactor with an efficient thermal fluid system to maintain a consistent temperature profile.[3] Consider slower, controlled addition of the limiting reagent. |
| Inefficient Mixing | Inadequate mixing can lead to localized areas of high reagent concentration, causing side reactions. Solution: Increase stirrer speed. Evaluate the agitator design to ensure proper turnover for the vessel geometry. For very large reactors, consider multiple injection points for reagent addition.[3] |
| Presence of Moisture | SF4 reacts violently with water, which will consume the reagent and generate HF, leading to lower yields and potential pressure buildup.[1] Solution: Ensure all reagents, solvents, and equipment are scrupulously dried before use. Conduct reactions under a strictly inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature at the larger scale. Solution: Monitor the reaction using in-line analytics or by taking regular samples. If the reaction stalls, consider extending the reaction time or carefully increasing the temperature. Ensure the stoichiometry of SF4 is sufficient, as some may be lost in the headspace of a large reactor. |
| Product Degradation During Workup | The product may be sensitive to the quenching or workup conditions, which can be more prolonged at a larger scale. Solution: Optimize the quenching procedure. Ensure the quench is performed at a controlled temperature. Proceed immediately to workup and purification after the quench to minimize degradation. |
Problem 2: Uncontrolled Exotherm or Thermal Runaway
| Possible Cause | Immediate Corrective Action | Preventative Measures |
| Reagent Addition Rate Too High | Immediately stop the addition of the reagent. [15] | Implement a slow, controlled addition protocol using a dosing pump. Perform reaction calorimetry studies at the lab scale to understand the heat of reaction and determine a safe addition rate for the pilot scale. |
| Cooling System Failure or Insufficiency | Maximize cooling by ensuring the cooling fluid is at its lowest set point and maximum flow rate. If necessary, use an emergency cooling system. | Ensure the pilot reactor's cooling system is properly sized to handle the maximum heat output of the reaction. Regularly maintain and test the cooling system. |
| Agitation Failure | If the agitator fails, heat transfer will be severely compromised, leading to rapid localized temperature increase. | Use robust, reliable agitation systems. Implement alarms to detect agitator failure. |
| Incorrect Reagent Concentration | Using a more concentrated reagent than specified can dramatically increase the reaction rate and heat generation. | Double-check all reagent concentrations before starting the reaction. Implement strict quality control on all incoming raw materials. |
Quantitative Data Presentation
The following table summarizes typical parameter changes when scaling a hypothetical deoxyfluorination of an alcohol from lab to pilot scale.
| Parameter | Lab Scale (Batch) | Pilot Scale (Batch) | Pilot Scale (Continuous Flow) |
| Substrate Amount | 10 g | 10 kg | 10 kg/day throughput |
| Reactor Volume | 250 mL Autoclave | 200 L Hastelloy Reactor | 100 mL Microreactor |
| SF4 Stoichiometry | 1.5 - 2.0 equivalents | 1.2 - 1.5 equivalents | 1.1 - 1.3 equivalents |
| Solvent Volume | 100 mL | 100 L | 0.5 M solution flow rate |
| Temperature | -78°C to 25°C | 0°C to 10°C | 75°C (controlled)[6] |
| Pressure | Autogenic (up to 5 bar) | 2 - 3 bar | 10 bar (to ensure single phase) |
| Reagent Addition Time | 30 minutes | 4 - 6 hours | N/A (continuous feed) |
| Typical Residence Time | 4 - 12 hours | 8 - 16 hours | 10 minutes[6] |
| Typical Yield | 75% | 65 - 70% | 85 - 95%[6] |
Experimental Protocols
Methodology: Deoxyfluorination of a Primary Alcohol
1. Laboratory Scale Protocol (Batch in Autoclave)
-
Equipment Setup: A 250 mL Hastelloy or stainless steel autoclave equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves is used. The outlet valve is connected to a scrubber containing a potassium hydroxide solution.
-
Procedure:
-
The autoclave is flame-dried under vacuum and backfilled with nitrogen.
-
The primary alcohol (e.g., 10 g, 1.0 eq) is dissolved in an anhydrous solvent (e.g., 100 mL dichloromethane) and charged to the reactor.
-
The reactor is sealed and cooled to -78°C in a dry ice/acetone bath.
-
This compound (e.g., 2.0 eq) is condensed into the reactor via the gas inlet valve.
-
The reaction mixture is slowly allowed to warm to room temperature and stirred for 12 hours. The pressure is monitored throughout.
-
After the reaction is complete, the reactor is cooled back to 0°C, and the headspace is slowly vented through the caustic scrubber to neutralize excess SF4 and HF.
-
The reaction is carefully quenched by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.
-
2. Pilot Plant Scale Protocol (Batch in Reactor)
-
Equipment Setup: A 200 L glass-lined or Hastelloy reactor equipped with a multi-bladed agitator, a jacketed heating/cooling system, a pressure control system, and a port for reagent addition. The reactor vent is connected to a large-scale packed-bed caustic scrubber system.
-
Procedure:
-
The reactor is rendered inert by performing several nitrogen purge/vacuum cycles.
-
The primary alcohol (10 kg, 1.0 eq) and anhydrous solvent (100 L) are charged to the reactor. The mixture is cooled to 0°C with agitation.
-
A pre-determined amount of SF4 (1.2 eq) is slowly fed into the reactor below the surface of the liquid over 4-6 hours, maintaining the internal temperature between 0-5°C. The reactor pressure is maintained at 2 bar.
-
After the addition is complete, the reaction is stirred at 5°C for an additional 8 hours. Reaction progress is monitored by sampling and offline GC analysis.
-
Upon completion, the reactor is slowly vented through the scrubber system.
-
The reaction mixture is quenched by the controlled addition of a cooled aqueous potassium carbonate solution.
-
The layers are separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed, dried, and the solvent is removed by distillation to yield the crude product.
-
Visualizations
Caption: Workflow for scaling SF4 reactions from lab to pilot plant.
Caption: Troubleshooting logic for low yield in SF4 reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorination by this compound - Wikipedia [en.wikipedia.org]
- 8. How does Sulphur Tetrafluoride react with carboxylic acids? - Blog [cheezhengchem.com]
- 9. HYDROFLUORIC ACID SCRUBBER SYSTEMS - UNT Digital Library [digital.library.unt.edu]
- 10. Hydrogen Gas Scrubber: Fluoride, Cyanide, Sodium Hydroxide Scrubber [torch-air.com]
- 11. ecs-env.com [ecs-env.com]
- 12. lightmetals.co.nz [lightmetals.co.nz]
- 13. youtube.com [youtube.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Chemical reactor materials selection - Wikipedia [en.wikipedia.org]
- 16. Pilot Scale Reactors Systems for Process Scale-Up manufacturer | EQUIPODIA [equipodia.co.uk]
- 17. agi-glassplant.com [agi-glassplant.com]
- 18. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Validation & Comparative
mechanistic comparison of SF4 and other deoxofluorinating agents
A comparative guide for researchers, scientists, and drug development professionals on the performance and mechanisms of Sulfur Tetrafluoride (SF4) and its more contemporary counterparts: DAST, Deoxo-Fluor, and PyFluor.
The replacement of a hydroxyl group with fluorine is a pivotal transformation in medicinal chemistry and materials science, capable of imparting profound changes to a molecule's metabolic stability, binding affinity, and electronic properties. For decades, this compound (SF4) and its amine-based derivative, diethylaminosulfur trifluoride (DAST), have been the reagents of choice for this deoxofluorination reaction. However, their hazardous nature has spurred the development of safer and more selective alternatives. This guide provides an objective, data-driven comparison of the mechanisms and performance of SF4, DAST, Deoxo-Fluor, and PyFluor.
At a Glance: Key Performance Characteristics
| Reagent | Chemical Name | Key Advantages | Key Disadvantages |
| SF4 | This compound | Inexpensive, potent | Highly toxic and corrosive gas, requires specialized equipment |
| DAST | Diethylaminosulfur Trifluoride | Widely used, versatile | Thermally unstable, prone to explosive decomposition, moisture sensitive |
| Deoxo-Fluor | Bis(2-methoxyethyl)aminosulfur Trifluoride | More thermally stable than DAST | Reacts violently with water, can still be hazardous |
| PyFluor | 2-Pyridinesulfonyl Fluoride | High thermal and chemical stability, crystalline solid, high selectivity, minimizes elimination byproducts | May require longer reaction times and basic conditions |
Mechanistic Pathways: A Tale of Two Intermediates
The deoxofluorination of alcohols by these reagents proceeds through distinct mechanistic pathways, which dictates their reactivity and selectivity.
SF4, DAST, and Deoxo-Fluor: The Alkoxyaminosulfur Difluoride Pathway
SF4, DAST, and Deoxo-Fluor share a common mechanistic feature: the formation of an intermediate alkoxyaminosulfur difluoride. The reaction is initiated by the attack of the alcohol's oxygen atom on the electrophilic sulfur center. Subsequent elimination of hydrogen fluoride generates the key intermediate. This intermediate can then undergo nucleophilic attack by a fluoride ion via either an SN1 or SN2 pathway, depending on the substrate's structure. The SN2 pathway results in the inversion of stereochemistry.[1][2]
Caption: General mechanism for alcohol deoxofluorination by SF4, DAST, and Deoxo-Fluor.
PyFluor: The Pyridinesulfonate Intermediate Pathway
In contrast, PyFluor operates through a different mechanism that enhances its selectivity.[3][4] In the presence of a base, the alcohol is activated by PyFluor to form a pyridinesulfonate intermediate. This stable intermediate is then displaced by a fluoride ion in a classic SN2 reaction, leading to the fluorinated product with a clean inversion of configuration.[4][5][6] This two-step process, separating the activation and substitution steps, is key to minimizing the elimination side products often observed with DAST and Deoxo-Fluor.[3]
Caption: Mechanism of alcohol deoxofluorination using PyFluor.
Performance Comparison: A Data-Driven Analysis
The choice of a deoxofluorinating agent often comes down to a trade-off between reactivity, selectivity, and safety. The following table summarizes the performance of these reagents in the conversion of various alcohols to their corresponding alkyl fluorides.
| Substrate (Alcohol) | Reagent | Conditions | Yield (%) | Elimination Byproduct (%) | Reference |
| 1-Octanol | DAST | CH2Cl2, rt, 1h | 85 | - | [1] |
| 1-Octanol | Deoxo-Fluor | CH2Cl2, rt, 1h | 88 | - | [1] |
| 1-Octanol | PyFluor | DBU, THF, rt, 12h | 95 | <1 | [3] |
| Cyclohexanol | DAST | CH2Cl2, 0°C to rt, 2h | 60 | 30 | [3] |
| Cyclohexanol | Deoxo-Fluor | CH2Cl2, 0°C to rt, 2h | 65 | 25 | [3] |
| Cyclohexanol | PyFluor | DBU, THF, 50°C, 24h | 85 | 5 | [3] |
| 4-Nitrobenzyl alcohol | DAST | CH2Cl2, rt, 1h | 92 | - | [1] |
| 4-Nitrobenzyl alcohol | Deoxo-Fluor | CH2Cl2, rt, 1h | 95 | - | [1] |
| 4-Nitrobenzyl alcohol | PyFluor | DBU, THF, rt, 4h | 98 | <1 | [3] |
Experimental Protocols
General Procedure for Deoxofluorination using DAST or Deoxo-Fluor
Warning: DAST and Deoxo-Fluor are hazardous and moisture-sensitive reagents. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to the desired temperature (typically -78 °C or 0 °C).
-
Add DAST or Deoxo-Fluor (1.1-1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ice water at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][7]
General Procedure for Deoxofluorination using PyFluor
-
To a solution of the alcohol (1.0 equiv) in an anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene) under an inert atmosphere, add a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv).
-
Add PyFluor (1.2-1.5 equiv) to the mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 50 °C), monitoring its progress by TLC or GC-MS. Reaction times can vary from a few hours to 24 hours.[3]
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Deciding on the Right Reagent: A Workflow
The selection of the most appropriate deoxofluorinating agent is a critical decision that depends on the substrate, the desired scale of the reaction, and the available safety infrastructure.
Caption: Decision tree for selecting a deoxofluorinating agent.
Conclusion
While SF4 and DAST have been instrumental in the development of organofluorine chemistry, their significant safety drawbacks necessitate the consideration of modern alternatives. Deoxo-Fluor offers a tangible improvement in thermal stability, making it a more suitable choice for larger-scale reactions.[1][8] For reactions where selectivity is paramount and elimination byproducts are a concern, PyFluor stands out as a superior reagent due to its unique mechanism, high stability, and ease of handling.[3] The choice of the optimal reagent will ultimately depend on a careful evaluation of the specific synthetic challenge at hand, balancing the need for reactivity with the critical importance of safety and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PyFluor - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. PyFluor: A Stable Deoxyfluorinating Agent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
A Comparative Guide to Spectroscopic Validation of Trifluoromethyl Group Synthesis: SF4 vs. Modern Reagents
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (-CF3) group is a critical strategy in designing robust and effective molecules. The choice of fluorinating reagent is paramount to the success of this transformation. This guide provides an objective comparison of the traditional sulfur tetrafluoride (SF4) method with modern alternative trifluoromethylating agents, supported by experimental data for the synthesis of benzotrifluoride, a common trifluoromethylated aromatic compound.
This comparison focuses on the conversion of a carboxylic acid moiety to a trifluoromethyl group, a transformation for which SF4 has historically been a key reagent. We will examine the performance of SF4 alongside contemporary methods, including decarboxylative trifluoromethylation using electrophilic and radical sources.
Performance Comparison of Trifluoromethylating Agents
The selection of a trifluoromethylating agent is a critical decision in synthetic chemistry, with implications for reaction efficiency, substrate scope, and safety. Below is a comparative summary of the performance of this compound (SF4) and alternative modern reagents for the synthesis of benzotrifluoride.
| Reagent/Method | Starting Material | Product | Yield (%) | Key Advantages | Key Limitations |
| This compound (SF4) | Benzoic Acid | Benzotrifluoride | ~80% | Cost-effective for large-scale synthesis; direct conversion of carboxylic acids. | Highly toxic and corrosive gas requiring specialized equipment; harsh reaction conditions (high temperature and pressure, often with HF as a catalyst). |
| Togni's Reagent II (Photoredox Decarboxylation) | Benzoic Acid | Benzotrifluoride | High | Mild reaction conditions; broad functional group tolerance.[1][2][3][4] | Stoichiometric use of a relatively expensive reagent; requires a photocatalyst and light source.[1][2][3][4] |
| Umemoto's Reagent (Sandmeyer-type Reaction) | Aniline | Benzotrifluoride | Good to Excellent | Mild reaction conditions; good functional group tolerance.[5][6][7] | Requires conversion of the starting material to an aniline derivative; involves diazotization.[5][6][7] |
| Ruppert-Prakash Reagent (TMSCF3) + P(O)Ph2Cl | Benzoic Acid | Benzotrifluoride | Not reported for benzoic acid | Nucleophilic CF3 source; useful for carbonyl compounds. | Not typically used for direct conversion of carboxylic acids; requires activation. |
Spectroscopic Validation Data for Benzotrifluoride
The successful synthesis of the trifluoromethyl group can be unequivocally confirmed through a combination of spectroscopic techniques. Below is a summary of the characteristic spectroscopic data for benzotrifluoride.
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | δ 7.45-7.65 (m, 5H)[8][9] |
| ¹³C NMR (CDCl₃) | δ 131.6 (q, J = 33 Hz), 130.0, 128.8, 125.5 (q, J = 3.8 Hz), 124.2 (q, J = 272 Hz, -CF₃) |
| ¹⁹F NMR (CDCl₃) | δ -63.7 (s, 3F)[10] |
| Infrared (IR) (liquid film) | 1325 cm⁻¹ (C-F stretch), 1160 cm⁻¹, 1120 cm⁻¹, 1070 cm⁻¹, 770 cm⁻¹, 695 cm⁻¹[11] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and comparison.
Synthesis of Benzotrifluoride using this compound (SF4)
Reaction:
Procedure: A mixture of benzoic acid and an excess of this compound is heated in a high-pressure autoclave. Anhydrous hydrogen fluoride (HF) is often used as a catalyst and solvent. The reaction is typically conducted at temperatures ranging from 100 to 150°C for several hours. After the reaction is complete, the autoclave is cooled, and the excess SF4 and HF are carefully vented. The crude product is then purified by distillation to yield benzotrifluoride.
Caution: this compound is a highly toxic and corrosive gas that reacts violently with water. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions and specialized equipment.
Synthesis of Benzotrifluoride via Photoredox Decarboxylative Trifluoromethylation with a Togni's Reagent
Reaction:
Procedure: In a typical procedure, benzoic acid, a Togni's reagent (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), and a photocatalyst (e.g., an iridium or ruthenium complex) are dissolved in a suitable organic solvent.[1][3][4] The reaction mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for several hours.[1][3][4] The progress of the reaction is monitored by techniques such as TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford benzotrifluoride.
Synthesis of Benzotrifluoride via a Sandmeyer-type Reaction with a Umemoto's Reagent
Reaction:
Procedure: Aniline is first converted to its corresponding diazonium salt by treatment with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5°C). The resulting diazonium salt solution is then added to a mixture of a Umemoto's reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) and a copper catalyst (e.g., Cu(I) salt) in an organic solvent.[5][6][7] The reaction is typically stirred at room temperature or slightly elevated temperatures until the evolution of nitrogen gas ceases. The product, benzotrifluoride, is then extracted and purified by distillation or column chromatography.
Visualizing the Workflow
To better illustrate the experimental process, a workflow diagram for the synthesis and validation of the trifluoromethyl group is provided below.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. | Semantic Scholar [semanticscholar.org]
- 5. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Benzotrifluoride(98-08-8) 1H NMR [m.chemicalbook.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. rsc.org [rsc.org]
comparative study of SF4 and Deoxo-Fluor for ketone fluorination
For researchers, scientists, and professionals in drug development, the introduction of fluorine atoms into organic molecules is a critical strategy for modulating their biological activity, metabolic stability, and physicochemical properties. The conversion of a carbonyl group in a ketone to a geminal difluoro-methylene group is a key transformation in this endeavor. Two prominent reagents employed for this deoxofluorination are sulfur tetrafluoride (SF4) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This guide provides an objective comparison of their performance, supported by experimental data, to aid in reagent selection for specific synthetic challenges.
Performance Overview
This compound is a highly reactive and gaseous fluorinating agent, known for its effectiveness in converting ketones to geminal difluorides.[1] However, its high toxicity and gaseous nature necessitate the use of specialized, corrosion-resistant equipment and stringent safety protocols.[2][3] Deoxo-Fluor, a liquid reagent, has emerged as a safer and more user-friendly alternative.[4] It is more thermally stable than other similar reagents like DAST (diethylaminosulfur trifluoride) and offers a broader safety margin.[4] While both reagents can effectively achieve the desired transformation, the choice between them often involves a trade-off between reactivity, safety, and ease of handling.
Data Presentation: A Comparative Look at Yields
Table 1: Geminal Difluorination of Ketones with this compound (SF4)
| Ketone Substrate | Reaction Conditions | Yield (%) | Reference |
| Various β-Keto Esters | SF4, HF, autoclave | 55-90 | [5] |
| General Carbonyl Compounds | SF4 | Moderate | [1] |
Table 2: Geminal Difluorination of Ketones with Deoxo-Fluor
| Ketone Substrate | Reaction Conditions | Yield (%) | Reference |
| Benzophenone | 3 equiv. Deoxo-Fluor, neat, 24h | 63 | [6] |
| 4,4'-Difluorobenzophenone | Deoxo-Fluor, neat, 24h | 75 | [6] |
| Diaryl Ketones | Deoxo-Fluor, neat | Moderate to High | [7] |
| General Aldehydes and Ketones | Deoxo-Fluor | Good | [8] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and safety. Below are representative protocols for the geminal difluorination of a ketone using both SF4 and Deoxo-Fluor.
Protocol 1: Geminal Difluorination of a β-Keto Ester with SF4
This procedure is adapted from a reported semi-industrial fluorination of β-keto esters.[5]
Warning: This reaction involves the use of highly toxic and corrosive this compound and hydrogen fluoride. It must be carried out in a specialized pressure vessel (autoclave) within a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.
-
A Hastelloy autoclave is charged with the β-keto ester substrate.
-
The autoclave is cooled, and anhydrous hydrogen fluoride (HF) is added.
-
This compound (SF4) is then introduced into the cooled autoclave.
-
The reaction mixture is heated to the desired temperature and stirred for the specified time.
-
After cooling to room temperature, the excess pressure is carefully vented through a scrubber system.
-
The reaction mixture is cautiously poured onto ice and neutralized with a suitable base (e.g., NaHCO3).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by distillation or chromatography.
Protocol 2: Geminal Difluorination of a Diaryl Ketone with Deoxo-Fluor
This procedure is based on the fluorination of benzophenones.[6]
-
In a dry flask equipped with a reflux condenser and a magnetic stirrer, the diaryl ketone is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Deoxo-Fluor (typically 3 equivalents) is added to the flask.
-
The reaction mixture is heated in an oil bath to the desired temperature (e.g., 80-90 °C) and stirred for an extended period (e.g., 24 hours).
-
The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and slowly and carefully quenched by adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Reaction Mechanisms and Pathways
The mechanisms by which SF4 and Deoxo-Fluor convert ketones to geminal difluorides differ, which can influence their reactivity and substrate scope.
SF4 Reaction Pathway
The fluorination of ketones with SF4 is believed to proceed through an initial addition of SF4 to the carbonyl group, forming an intermediate adduct. This is followed by the elimination of thionyl fluoride (SOF2) to yield the geminal difluoride. The presence of a catalyst, such as hydrogen fluoride, can activate the SF4, facilitating the reaction.[1]
Deoxo-Fluor Reaction Pathway
Deoxo-Fluor acts as a nucleophilic fluorinating agent. The reaction is thought to involve the initial activation of the carbonyl oxygen by the sulfur atom of Deoxo-Fluor. This is followed by an intramolecular delivery of fluoride to the carbonyl carbon and subsequent elimination of a sulfur-containing byproduct to give the geminal difluoride.
Experimental Workflow Comparison
The choice of reagent significantly impacts the experimental workflow, primarily due to the differences in their physical states and handling requirements.
Conclusion
Both this compound and Deoxo-Fluor are effective reagents for the geminal difluorination of ketones. SF4 is a powerful and cost-effective reagent but its extreme toxicity and hazardous handling requirements limit its use to specialized laboratories. Deoxo-Fluor offers a significantly safer and more convenient alternative, being a thermally stable liquid that can be handled using standard laboratory techniques. While it may be more expensive, the reduced infrastructure and safety overhead can make it a more practical choice for many research and development settings. The choice of reagent will ultimately depend on the scale of the reaction, the available equipment, safety considerations, and the specific reactivity of the ketone substrate.
References
- 1. Fluorination by this compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simpler fluorine chemistry [soci.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Deoxofluor - Enamine [enamine.net]
Navigating the Stereochemical Landscape of Deoxofluorination: A Comparative Guide to Sulfur Tetrafluoride and Its Progeny
For researchers, scientists, and professionals in drug development, the precise introduction of fluorine atoms into molecular scaffolds is a critical tool for modulating physicochemical and biological properties. Deoxofluorination, the conversion of hydroxyl and carbonyl groups to their corresponding fluorinated analogues, stands as a cornerstone of this endeavor. Among the reagents available for this transformation, sulfur tetrafluoride (SF4) and its derivatives have carved out a significant niche. This guide provides an objective comparison of the stereoselectivity of SF4 and its more modern alternatives, supported by experimental data and detailed protocols, to aid in the rational selection of the optimal reagent for achieving desired stereochemical outcomes.
The stereoselectivity of deoxofluorination reactions is paramount, as the three-dimensional arrangement of atoms is intrinsically linked to a molecule's biological activity. The choice of fluorinating agent can profoundly influence the stereochemical course of a reaction, dictating whether a chiral center is inverted, retained, or racemized.
The Mechanistic Underpinnings of Stereoselectivity
The stereochemical outcome of the deoxofluorination of alcohols with SF4 and its derivatives is largely governed by the reaction mechanism, which can proceed through either an S(_N)2 or S(_N)1 pathway. The S(_N)2 mechanism, involving a backside attack by the fluoride ion on an activated hydroxyl group, results in a clean inversion of the stereocenter. Conversely, the S(_N)1 pathway proceeds through a planar carbocation intermediate, which can be attacked from either face, leading to racemization. The propensity for one pathway over the other is influenced by the substrate's structure, the specific reagent used, and the reaction conditions. For instance, secondary alcohols are more prone to S(_N)2 reactions, while tertiary and benzylic alcohols, which can form stabilized carbocations, may favor an S(_N)1 pathway.
Modern advancements in reagent design and reaction engineering, such as the use of continuous flow technology, have enabled greater control over these mechanistic pathways, leading to highly stereoselective transformations.
Comparative Performance of Deoxofluorinating Agents
The following tables summarize the performance of SF4 and its common derivatives—diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead™)—in stereoselective deoxofluorination reactions.
Table 1: Stereoselective Deoxofluorination of Chiral Alcohols
| Substrate | Reagent | Conditions | Product | Stereochemical Outcome | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| N-Boc-4-hydroxy-L-proline methyl ester | SF4 | Continuous Flow, EtOAc, 75 °C | N-Boc-4-fluoro-L-proline methyl ester | Inversion | 99% e.e. | [1] |
| Cyclic α-hydroxy-β-ketoester | DAST | CH2Cl2, rt | Cyclic α-fluoro-β-ketoester | Inversion | >99% e.e. (enantiospecific) | [2] |
| D-glucopyranose | Fluolead™ | - | α/β-fluoroglucopyranose | - | 96:4 (α:β) | [3] |
| D-glucopyranose | DAST | - | α/β-fluoroglucopyranose | - | 11:89 (α:β) | [3] |
| D-glucopyranose | Deoxo-Fluor | - | α/β-fluoroglucopyranose | - | 28:72 (α:β) | [3] |
| Chiral secondary alcohol | DAST | - | Chiral secondary fluoride | Retention (Neighboring group participation) | - |
Table 2: Selectivity in the Deoxofluorination of Ketones (Elimination vs. Substitution)
| Substrate | Reagent | Conditions | Product Ratio (gem-difluoride : vinyl fluoride) | Reference |
| Cyclohexanone | Fluolead™ | HF-pyridine | 99:1 | [3] |
| Cyclohexanone | DAST | - | 2.6:1 | [3] |
| Cyclohexanone | Deoxo-Fluor | - | 1.5:1 | [3] |
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved in stereoselective deoxofluorination, the following diagrams illustrate a key reaction mechanism and a typical experimental workflow.
References
Validating SF4 Reaction Products: A Comparative Guide Using NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the selective fluorination of organic molecules is a critical tool for modulating physicochemical and biological properties. Sulfur tetrafluoride (SF4) stands as a potent reagent for converting various oxygen-containing functional groups into their fluorinated counterparts. However, the validation of these reaction products is paramount to ensure the desired transformation has occurred. This guide provides a comparative analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the products of SF4 reactions with alcohols, aldehydes, ketones, and carboxylic acids, supported by detailed experimental protocols.
The reaction of this compound with common organic functional groups provides access to a range of valuable organofluorine compounds. Alcohols are typically converted to alkyl fluorides, while aldehydes and ketones yield geminal difluorides. Carboxylic acids undergo a more extensive transformation to afford trifluoromethyl compounds.[1] The validation of these products relies on a combination of analytical techniques, with NMR and MS being the most powerful.
Data Presentation: A Comparative Overview
The following tables summarize the expected ¹⁹F and ¹³C NMR chemical shifts, as well as key mass spectrometry fragmentation patterns, for representative products of SF4 reactions. These values serve as a guide for identifying the successful incorporation of fluorine and confirming the structure of the desired product.
Table 1: Comparison of ¹⁹F and ¹³C NMR Chemical Shifts for SF4 Reaction Products
| Functional Group of Starting Material | Product Type | Representative Product | Typical ¹⁹F NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift of Fluorinated Carbon (δ, ppm) |
| Primary Alcohol | Alkyl Fluoride | 1-Fluorohexane | -218 to -220 | 80 - 85 |
| Ketone | Geminal Difluoride | 1,1-Difluorocyclohexane | -90 to -110 | 120 - 125 (t) |
| Carboxylic Acid | Trifluoromethyl Compound | Trifluoromethylcyclohexane | -60 to -75 | 125 - 130 (q) |
Note: Chemical shifts are approximate and can be influenced by the solvent and the overall structure of the molecule. The multiplicity of the ¹³C NMR signal for the fluorinated carbon is indicated in parentheses (t = triplet, q = quartet) due to C-F coupling.
Table 2: Comparison of Mass Spectrometry Data for SF4 Reaction Products
| Product Type | Representative Product | Molecular Ion (M+) | Key Fragmentation Patterns |
| Alkyl Fluoride | 1-Fluorohexane | m/z 104 | Loss of HF (M-20), cleavage of C-C bonds. |
| Geminal Difluoride | 1,1-Difluorocyclohexane | m/z 120 | Loss of F• (M-19), loss of HF (M-20), retro-Diels-Alder fragmentation for cyclic systems. |
| Trifluoromethyl Compound | Trifluoromethylcyclohexane | m/z 152 | Loss of F• (M-19), loss of CF3• (M-69). |
Experimental Protocols
The following are generalized experimental protocols for the fluorination of an alcohol, a ketone, and a carboxylic acid using this compound. Caution: SF4 is a toxic and corrosive gas and should only be handled in a well-ventilated fume hood by trained personnel with appropriate safety precautions.
Protocol 1: Synthesis of an Alkyl Fluoride from an Alcohol
This protocol describes the conversion of a primary alcohol to its corresponding alkyl fluoride.
-
A solution of the alcohol (1 equivalent) in an inert solvent, such as dichloromethane, is prepared in a pressure-resistant vessel (e.g., a stainless steel autoclave).
-
The vessel is cooled to -78 °C, and this compound (1.5-2 equivalents) is condensed into the reactor.
-
The vessel is sealed and allowed to warm to room temperature, then heated to the desired reaction temperature (typically between 25 °C and 100 °C). The reaction is monitored by TLC or GC.
-
Upon completion, the reactor is cooled to a safe temperature, and the excess SF4 and byproduct HF are carefully vented through a scrubber containing a base (e.g., KOH or soda lime).
-
The reaction mixture is diluted with an inert solvent and washed with a saturated aqueous solution of sodium bicarbonate and then brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield the pure alkyl fluoride.
Protocol 2: Synthesis of a Geminal Difluoride from a Ketone
This protocol outlines the conversion of a ketone to a geminal difluoride.
-
The ketone (1 equivalent) is placed in a pressure vessel.
-
The vessel is cooled, and SF4 (2-3 equivalents) is introduced. A catalyst, such as anhydrous HF (a few drops), can be added to facilitate the reaction.
-
The sealed vessel is heated to the required temperature (often in the range of 50-150 °C) for several hours.
-
Work-up and purification follow the same procedure as described in Protocol 1.
Protocol 3: Synthesis of a Trifluoromethyl Compound from a Carboxylic Acid
This protocol details the conversion of a carboxylic acid to a trifluoromethyl compound.
-
The carboxylic acid (1 equivalent) is placed in a pressure reactor.
-
The reactor is cooled, and SF4 (3-4 equivalents) is condensed into it.
-
The sealed reactor is heated, often to temperatures above 100 °C, for an extended period (several hours to a day).
-
The work-up and purification steps are similar to those described in Protocol 1.
Mandatory Visualizations
To further clarify the experimental workflow and the logical relationships in product validation, the following diagrams are provided.
Caption: Experimental workflow for SF4-mediated fluorination and product validation.
Caption: Logical workflow for the validation of SF4 reaction products using NMR and MS.
References
A Comparative Guide to Deoxofluorination: SF4 vs. Modern Alternatives for Drug Discovery
For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms is a critical strategy in modern medicinal chemistry. Deoxofluorination, the conversion of alcohols and carbonyls to their fluorinated counterparts, is a key transformation in this endeavor. This guide provides an objective comparison of the traditional reagent, sulfur tetrafluoride (SF4), with its modern alternatives, focusing on economic and efficiency factors to aid in reagent selection.
This compound (SF4) has historically been a go-to reagent for deoxofluorination due to its high reactivity and broad applicability.[1] However, its gaseous nature, extreme toxicity, and the corrosive hydrogen fluoride (HF) byproduct necessitate specialized equipment and stringent safety protocols, making its use in a laboratory setting challenging.[1][2] These safety concerns have driven the development of easier-to-handle and safer liquid and solid alternatives, including diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, XtalFluor, and Fluolead.
Economic Comparison
A direct cost comparison of deoxofluorinating agents reveals a trade-off between the raw cost of the reagent and the associated handling and safety infrastructure. While SF4 is noted to be an inexpensive reagent, the need for specialized equipment like stainless-steel autoclaves can add significant indirect costs.[1] In contrast, modern alternatives, while having a higher upfront cost per gram, can often be used in standard laboratory glassware, mitigating the need for large capital investment.
| Reagent | Supplier | Catalog Number | Quantity | Price (USD) | Price per Gram (USD) |
| XtalFluor-E® | MilliporeSigma | 719439 | 5 g | $57.90 | $11.58 |
| 25 g | $224.00 | $8.96 | |||
| 250 g | $1,312.50 | $5.25 | |||
| 1 kg | $5,700.00 | $5.70 |
Qualitative assessments suggest that reagents like DAST are more expensive than SF4.[1] Newer reagents such as PyFluor are marketed as low-cost alternatives, aiming to provide a balance of safety, stability, and economic viability.[3]
Efficiency and Performance Comparison
The efficiency of a fluorinating agent is determined by its reactivity, selectivity, and the yield of the desired product under specific reaction conditions.
Reactivity and Scope:
-
SF4: Highly reactive, capable of fluorinating a wide range of functional groups including alcohols, aldehydes, ketones, and carboxylic acids.[1][4] However, reactions often require harsh conditions, such as high temperatures and the use of HF as a catalyst, which can limit its compatibility with sensitive substrates.[4]
-
DAST: A versatile and widely used liquid reagent that is easier to handle than SF4. It is effective for the deoxofluorination of primary, secondary, and tertiary alcohols, as well as aldehydes and ketones.[3] However, its thermal instability and propensity to cause elimination side reactions can be significant drawbacks.[3]
-
XtalFluor Reagents (e.g., XtalFluor-E): These crystalline solids offer enhanced thermal stability and safety compared to DAST.[5] They are effective for a broad range of substrates and often exhibit higher selectivity, leading to fewer elimination byproducts.[6] They typically require a promoter, such as DBU or Et3N·3HF, to activate the reagent.[5]
-
Fluolead™: A solid reagent with high thermal stability and ease of handling.[7] It is particularly effective for the deoxofluorination of a wide variety of substrates, including those that are challenging for other reagents.[7]
Comparative Yields and Selectivity:
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| 2,2-Dinitropropane-1,3-diol | SF4 | 85-90 °C, 8 h | 1,3-Difluoro-2,2-dinitropropane | 62 | [8] |
| (-)-Menthol | DAST | Flow reactor | (-)-Menthyl fluoride | 70 (6:1 dr) | [4] |
| (-)-Menthol | SF4 | CH2Cl2, 75 °C, 10 min (flow) | (+)-Menthyl fluoride | 68-69 (98-99% ee) | [4] |
| Phenylpropionaldehyde | SF4 | EtOAc, 75 °C, 10 min (flow) | 1,1-Difluoro-3-phenylpropane | 97 | [4] |
Recent studies using continuous flow technology have demonstrated that SF4 can be used under milder conditions and with improved safety, offering high yields and stereoselectivity.[4] For example, the deoxofluorination of (-)-menthol using SF4 in a flow reactor resulted in a high yield and excellent enantiomeric excess, showcasing an improvement over DAST-mediated fluorination.[4]
Experimental Protocols
Detailed and reliable experimental protocols are crucial for successful and safe fluorination reactions. Below are representative procedures for SF4 and its alternatives.
Deoxofluorination of an Alcohol using SF4 (Batch Protocol)
Warning: this compound is a highly toxic and corrosive gas. This reaction must be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and a face shield. A stainless-steel autoclave is required.
Procedure for the synthesis of 1,3-Difluoro-2,2-dinitropropane: [8]
-
Place 2,2-dinitropropane-1,3-diol (10 g, 0.06 mol) into a 75-mL stainless steel autoclave.
-
Evacuate the autoclave and cool it to -78 °C.
-
Condense this compound (20 mL at -78 °C) into the autoclave.
-
Seal the autoclave and heat it at 85-90 °C for 8 hours.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess SF4 through an aqueous alkali trap.
-
Dissolve the residue in dichloromethane (CH2Cl2) and wash it six times with water.
-
Remove the solvent by distillation.
-
Purify the residue by sublimation onto a cold-finger condenser (-78 °C/0.1 Torr) to yield 1,3-difluoro-2,2-dinitropropane (6.3 g, 62%).
Experimental Workflow for SF4 Deoxofluorination
Signaling Pathway of Deoxofluorination
The generally accepted mechanism for deoxofluorination with SF4 and its amine-derived analogues involves the activation of the alcohol or carbonyl group, followed by nucleophilic attack of a fluoride ion.
Conclusion
The choice of a deoxofluorinating agent is a critical decision in the synthesis of fluorinated molecules for drug discovery. While SF4 remains a potent and cost-effective reagent, its hazardous nature necessitates specialized handling and limits its widespread use in non-specialized laboratories. Modern alternatives such as DAST, XtalFluor, and Fluolead offer significant advantages in terms of safety and ease of handling. XtalFluor and Fluolead, in particular, as stable crystalline solids, represent a significant advancement in the field.
For many laboratory-scale applications, the improved safety profile and milder reaction conditions of the modern alternatives may outweigh their higher initial cost. However, for large-scale synthesis where cost is a primary driver and the necessary safety infrastructure is in place, SF4, especially when utilized in continuous flow systems, remains a viable and efficient option. Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic challenge, available resources, and safety considerations.
References
- 1. Fluorination by this compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the Reactivity of Sulfur Tetrafluoride (SF4) and Sulfur Hexafluoride (SF6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of sulfur tetrafluoride (SF4) and sulfur hexafluoride (SF6). The significant disparity in their reactivity profiles makes them suitable for vastly different applications, a crucial consideration in chemical synthesis and material science. This document outlines their fundamental chemical properties, supported by experimental data, detailed reaction protocols, and visual diagrams to illustrate their distinct behaviors.
Overview of Chemical Reactivity
This compound (SF4) is a highly reactive, corrosive, and toxic gas.[1][2] It is a potent and selective fluorinating agent, widely used in organic synthesis to convert carbonyl (C=O) and hydroxyl (-OH) groups into difluoro (-CF2-) and fluoro (-CF) groups, respectively.[1][3] Its high reactivity stems from the presence of a lone pair of electrons on the sulfur atom and its see-saw molecular geometry, which allows for facile coordination with substrates.[1][4]
In stark contrast, sulfur hexafluoride (SF6) is a chemically inert, non-toxic, and non-flammable gas.[5] Its exceptional stability is attributed to the sterically shielded central sulfur atom, which is octahedrally coordinated to six highly electronegative fluorine atoms, and the high strength of the sulfur-fluorine bonds.[6][7] This inertness makes SF6 a valuable gaseous dielectric medium in high-voltage electrical equipment and a tracer gas in various industrial applications.[5][7]
Quantitative Comparison of Properties
The differing reactivity of SF4 and SF6 can be quantified by comparing their fundamental physicochemical and thermodynamic properties.
| Property | This compound (SF4) | Sulfur Hexafluoride (SF6) | Significance of Difference |
| Molecular Geometry | See-saw[1] | Octahedral[7] | The open structure of SF4 allows for nucleophilic attack, while the symmetrical, compact structure of SF6 sterically hinders it. |
| Oxidation State of Sulfur | +4[1] | +6 | The lower oxidation state in SF4 allows it to act as a Lewis acid and be susceptible to oxidative addition reactions. |
| Lone Pairs on Sulfur | One[1] | Zero | The lone pair in SF4 is a site of reactivity, participating in reactions with electrophiles. |
| Average S-F Bond Energy | ~331.2 kJ/mol[8] | ~329.9 kJ/mol[8] | While the average bond energies are similar, the overall kinetic stability of SF6 makes bond cleavage much more difficult. |
| Hydrolysis Reactivity | Rapidly hydrolyzes in water to SO2 and HF.[1][9] | Kinetically inert towards hydrolysis, even under high pressure steam.[6][7] | Demonstrates the high electrophilicity of the sulfur atom in SF4 and the kinetic stability of SF6. |
| Reactivity with Alcohols | Readily fluorinates alcohols to alkyl fluorides.[3][10] | No reaction under normal conditions. | Highlights the utility of SF4 as a fluorinating agent in organic synthesis. |
| Reactivity with Carbonyls | Converts aldehydes and ketones to geminal difluorides.[3] | No reaction under normal conditions. | A key transformation in the synthesis of fluorinated organic molecules. |
Experimental Protocols
The following sections provide detailed methodologies for representative reactions that highlight the reactivity differences between SF4 and SF6.
Fluorination of an Alcohol using this compound
This protocol is adapted from a general procedure for the fluorination of benzylic alcohols.[10]
Objective: To replace a hydroxyl group with a fluorine atom.
Materials:
-
Benzylic alcohol (e.g., 1-phenylethanol)
-
This compound (SF4) gas
-
Triethylamine (Et3N) or Pyridine (as HF scavenger)
-
Anhydrous cyclohexane (solvent)
-
Stainless steel pressure reactor or a suitable glass reaction tube
-
Dry ice/acetone bath (-78 °C)
-
Standard glassware for workup and purification
-
Sodium fluoride (NaF) powder (to remove excess HF)
Procedure:
-
A solution of the benzylic alcohol in anhydrous cyclohexane is placed in the pressure reactor.
-
The reactor is sealed and cooled to -78 °C using a dry ice/acetone bath.
-
An equimolar amount of triethylamine or pyridine is added to the cooled solution.
-
A slight excess of this compound gas is then condensed into the reactor.
-
The reaction mixture is allowed to warm to the desired temperature (e.g., -50 °C to room temperature, depending on the substrate) and stirred for a specified time (typically ranging from minutes to several hours).
-
Upon completion, the reactor is carefully vented through a scrubber containing aqueous potassium hydroxide (KOH) to neutralize unreacted SF4 and HF.
-
The reaction mixture is transferred to a flask and treated with sodium fluoride powder to remove any residual hydrogen fluoride.
-
The mixture is filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by distillation or chromatography to yield the corresponding fluoroalkane.
Attempted Reaction of an Alcohol with Sulfur Hexafluoride (Demonstration of Inertness)
Objective: To demonstrate the lack of reactivity of SF6 with a typical organic substrate under conditions where SF4 would react.
Materials:
-
1-Phenylethanol
-
Sulfur hexafluoride (SF6) gas
-
Anhydrous cyclohexane (solvent)
-
Stainless steel pressure reactor
-
Standard glassware
Procedure:
-
A solution of 1-phenylethanol in anhydrous cyclohexane is placed in the pressure reactor.
-
The reactor is sealed and pressurized with sulfur hexafluoride gas to a desired pressure (e.g., 10 atm).
-
The mixture is heated to a temperature where SF4 would readily react (e.g., 70-100 °C) for an extended period (e.g., 24 hours).
-
After cooling and venting the reactor, the reaction mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
The analysis will show the presence of unreacted 1-phenylethanol and no formation of the corresponding fluoroalkane, demonstrating the inertness of SF6 under these conditions.
Reaction Mechanisms and Logical Workflows
The following diagrams illustrate the key differences in the chemical behavior of SF4 and SF6.
Hydrolysis Pathways
The stark contrast in the hydrolysis of SF4 and SF6 is a fundamental indicator of their reactivity difference.
Caption: Comparative hydrolysis pathways of SF4 and SF6.
Synthetic Utility Workflow
This diagram illustrates the divergent applications of SF4 and SF6 based on their reactivity.
Caption: Workflow contrasting the applications of SF4 and SF6.
Conclusion
The reactivity of this compound and sulfur hexafluoride are diametrically opposed. SF4 is a versatile and powerful fluorinating agent, indispensable for the synthesis of complex organofluorine compounds, which are of significant interest in the pharmaceutical and agrochemical industries.[3] Its reactivity, however, necessitates careful handling and specialized equipment. Conversely, SF6 is prized for its extreme inertness, a property that makes it an excellent dielectric insulator and tracer gas but renders it unsuitable for chemical synthesis under normal conditions. For researchers and professionals in drug development and chemical synthesis, understanding these fundamental differences is paramount for reagent selection and the design of safe and effective experimental protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorination by this compound - Wikipedia [en.wikipedia.org]
- 4. Welcome to Chem Zipper.com......: Why SF6 is inert while SF4 is a very reactive molecule that reacts with H2O rapidly and vigorously? [chemzipper.com]
- 5. Sulfur hexafluoride - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. SF6 Is inert towards hydrolysis Explain class 11 chemistry CBSE [vedantu.com]
- 8. m.youtube.com [m.youtube.com]
- 9. brainly.in [brainly.in]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to Gas-Phase vs. Solution-Phase SF4 Fluorination for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate a compound's metabolic stability, bioavailability, and binding affinity. Sulfur tetrafluoride (SF4) is a potent and versatile reagent for the deoxofluorination of oxygen-containing functional groups, including alcohols, aldehydes, ketones, and carboxylic acids.[1] However, its hazardous nature as a toxic, corrosive gas necessitates careful consideration of reaction conditions.[1] This guide provides an objective comparison of gas-phase and solution-phase SF4 fluorination methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their synthetic challenges.
At a Glance: Key Differences
| Feature | Gas-Phase Fluorination | Solution-Phase Fluorination |
| Reaction Medium | Gaseous reactants, often with a solid substrate or catalyst | Substrate dissolved in a solvent, SF4 bubbled through or condensed |
| Typical Substrates | Simple organic molecules, polymers, inorganic materials | Wide range of organic molecules, including complex natural products |
| Reaction Conditions | High temperatures, often requires a catalyst | Milder conditions, including low temperatures |
| Equipment | Specialized high-temperature reactors, catalyst beds | Standard laboratory glassware (for some methods), autoclaves, continuous flow reactors |
| Scalability | Can be suitable for continuous industrial processes | Batch processes can be challenging to scale; flow chemistry offers a scalable solution |
| Safety Concerns | Handling of gaseous SF4 at high temperatures | Handling of gaseous SF4, potential for pressure buildup in batch reactors |
Data Presentation: A Quantitative Comparison of Solution-Phase SF4 Fluorination
Recent advancements in continuous flow chemistry have significantly improved the safety and efficiency of solution-phase SF4 fluorination, making it a more accessible and controllable method for organic synthesis.[2] The following tables summarize quantitative data from a continuous flow deoxyfluorination protocol.[2]
Deoxyfluorination of Alcohols
| Substrate | Product | Reagent Equivalents (SF4) | Temperature (°C) | Residence Time (min) | Yield (%)[2] |
| Phenylethanol | 2-Fluoro-1-phenylethane | 1 | 50 | 4.6 | 83 |
| Naphthalenemethanol | 2-(Fluoromethyl)naphthalene | 1 | 50 | 4.6 | 82 |
| Cbz-protected Tyrosol | Cbz-protected 2-(4-(2-fluoroethyl)phenoxy)ethan-1-amine | 1 | 50 | 4.6 | 95 |
| Boc-protected Tyrosol | Boc-protected 2-(4-(2-fluoroethyl)phenoxy)ethan-1-amine | 1 | 50 | 4.6 | 91 |
Deoxyfluorination of Aldehydes
| Substrate | Product | Reagent Equivalents (SF4) | Temperature (°C) | Residence Time (min) | Yield (%)[2] |
| Phenylpropionaldehyde | 1,1-Difluoro-3-phenylpropane | 2 | 75 | 10 | 97 |
| 4-Methoxybenzaldehyde | 1-(Difluoromethyl)-4-methoxybenzene | 2 | 75 | 10 | 99 |
| 4-Chlorobenzaldehyde | 1-Chloro-4-(difluoromethyl)benzene | 2 | 75 | 10 | 85 |
Deoxyfluorination of Carboxylic Acids
| Substrate | Product | Reagent Equivalents (SF4) | Temperature (°C) | Residence Time (min) | Yield (%)[3] |
| Benzoic acid | Benzoyl fluoride | 1 | 50 | ~5 | >95 |
| Phenylpropionic acid | 3-Phenylpropanoyl fluoride | 1 | 50 | ~5 | >95 |
| 4-Nitrobenzoic acid | 4-Nitrobenzoyl fluoride | 1 | 50 | ~5 | 85 |
Experimental Protocols
Solution-Phase Deoxyfluorination of Alcohols in Continuous Flow
This protocol is based on the work by Gemoets et al.[2]
Experimental Setup: A continuous flow setup is used, consisting of a gas delivery system for SF4, a liquid handling system for the substrate solution, a mixing point, a heated reactor coil, and a back-pressure regulator to maintain a single-phase flow. The output is directed to an in-line quenching system.
Methodology:
-
A solution of the alcohol (e.g., phenylethanol, 0.5 M in ethyl acetate) containing a base (e.g., 1 equivalent of triethylamine) is prepared.
-
The SF4 gas and the substrate solution are introduced into the flow system at controlled flow rates to achieve the desired stoichiometry (e.g., 1 equivalent of SF4).
-
The streams are combined at a T-mixer and enter a heated reactor coil (e.g., PFA tubing) maintained at the desired temperature (e.g., 50 °C).
-
The residence time in the reactor is controlled by the total flow rate and the reactor volume (e.g., 4.6 minutes).
-
The reaction mixture exits the reactor and is quenched in-line by introducing a stream of a suitable quenching agent (e.g., aqueous sodium bicarbonate).
-
The product is then collected and purified using standard laboratory techniques such as extraction and chromatography.
Gas-Phase Fluorination of Organic Solids (General Procedure)
True gas-phase fluorination of complex organic molecules is less common due to the high temperatures often required, which can lead to decomposition. However, gas-solid phase fluorination is utilized for some applications, such as the modification of polymers.[1] The following is a generalized procedure.
Experimental Setup: A tube furnace or a similar heated reactor capable of maintaining a controlled temperature and atmosphere is required. A system for delivering a controlled flow of SF4 gas (often diluted with an inert gas like nitrogen) is also necessary. The exhaust gas must be passed through a scrubber to neutralize unreacted SF4 and HF.
Methodology:
-
The solid organic substrate is placed in a suitable container (e.g., a ceramic boat) and positioned within the heated zone of the reactor.
-
The reactor is purged with an inert gas to remove air and moisture.
-
The reactor is heated to the desired reaction temperature.
-
A controlled flow of SF4 gas, often diluted with an inert gas, is passed over the substrate for a specific duration.
-
After the reaction period, the SF4 flow is stopped, and the reactor is purged with an inert gas while cooling to room temperature.
-
The solid product is recovered and analyzed.
Visualizing the Fluorination Workflow
The following diagrams illustrate the general workflows for solution-phase (continuous flow) and gas-phase SF4 fluorination.
Concluding Remarks
The choice between gas-phase and solution-phase SF4 fluorination is highly dependent on the substrate and the desired scale of the reaction. For the synthesis of complex organic molecules, particularly in a laboratory or drug development setting, solution-phase methods, especially those employing continuous flow technology, offer significant advantages in terms of safety, control, and milder reaction conditions. Gas-phase fluorination is a powerful technique for specific industrial applications, such as polymer modification, but its application to a broad range of organic molecules is less developed. As fluorination chemistry continues to evolve, the development of safer and more efficient methods will undoubtedly expand the synthetic utility of SF4.
References
A Comparative Guide to Sulfur Tetrafluoride and Its Alternatives for Deoxyfluorination in Organic Synthesis
For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms into organic molecules is a critical strategy for modulating their physicochemical and biological properties. Sulfur tetrafluoride (SF4) has long been recognized as a potent reagent for the deoxyfluorination of alcohols and carbonyl compounds. However, its hazardous nature as a toxic, corrosive gas necessitates specialized handling and has spurred the development of safer, more user-friendly alternatives. This guide provides an objective comparison of SF4 with other common deoxyfluorinating agents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for a given synthetic challenge.
Introduction to Deoxyfluorinating Agents
Deoxyfluorination, the conversion of a hydroxyl or carbonyl group to a fluoro or difluoro group, respectively, is a cornerstone of organofluorine chemistry. This compound is a highly effective and versatile reagent for these transformations, capable of converting a wide range of substrates.[1][2][3] However, its practical application, especially on a laboratory scale, is often hampered by its toxicity and the need for specialized equipment.[3]
This has led to the development of liquid or solid alternatives that are easier and safer to handle. Among the most common are diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[4][5] More recently, a new generation of crystalline, thermally stable reagents, such as XtalFluor-E and XtalFluor-M, have emerged, offering further improvements in safety and selectivity.[6]
Performance Comparison: SF4 vs. Alternatives
The choice of a deoxyfluorinating agent is dictated by a balance of reactivity, selectivity, safety, and substrate scope. The following tables summarize the performance of SF4, DAST, and Deoxo-Fluor in the deoxyfluorination of representative alcohols, aldehydes, ketones, and carboxylic acids.
Deoxyfluorination of Alcohols
The conversion of alcohols to alkyl fluorides is a fundamental transformation. While SF4 is effective, modern reagents often provide comparable or superior yields under milder conditions and with greater functional group tolerance.
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 1-Phenylethanol | SF4 | 2 equiv. SF4, 1 equiv. Et3N, EtOAc, 75 °C, 10 min (flow) | 97 | [7] |
| Benzyl alcohol | SF4 | 1 equiv. SF4, 1 equiv. DIPEA, EtOAc, 25 °C, 10 min (flow) | 91 | [7] |
| 4-Nitrobenzyl alcohol | DAST | 1.1 equiv. DAST, CH2Cl2, rt, 1 h | 72 | [8] |
| 4-Nitrobenzyl alcohol | Deoxo-Fluor | 1.2 equiv. Deoxo-Fluor, CH2Cl2, rt, 2 h | 95 | [8] |
| Cyclohexanol | SF4 | - | Moderate | [3] |
| Cyclohexanol | DAST | CH2Cl2, rt, 2 h | 85 | [8] |
| Cyclohexanol | Deoxo-Fluor | CH2Cl2, rt, 2 h | 90 | [8] |
Gem-Difluorination of Aldehydes and Ketones
The conversion of carbonyls to gem-difluoro compounds is a key application of these reagents. SF4 is highly effective but often requires harsh conditions.
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Phenylpropionaldehyde | SF4 | 2 equiv. SF4, 1 equiv. Et3N, EtOAc, 75 °C, 10 min (flow) | 97 | [7] |
| Benzaldehyde | DAST | Neat, 60 °C, 16 h | 80 | [4] |
| 4-tert-Butylcyclohexanone | DAST | Neat, rt, 18 h | 50 | [6] |
| 4-tert-Butylcyclohexanone | Deoxo-Fluor | Neat, rt, 18 h | 75 | [6] |
| 4-tert-Butylcyclohexanone | XtalFluor-E/Et3N·2HF | CH2Cl2, rt, 18 h | 91 | [6] |
| 4,4'-Difluorobenzophenone | Deoxo-Fluor | Neat, 90 °C, 24 h | 84-90 | [9] |
| Cyclohexanone | SF4 | Neat, 100 °C, 10 h | 80 | [10] |
Conversion of Carboxylic Acids to Trifluoromethyl Compounds
SF4 is particularly effective for the conversion of carboxylic acids to trifluoromethyl groups, a transformation that is often challenging for other reagents.[3]
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Benzoic Acid | SF4 | 4 equiv. SF4, 4 equiv. Et3N, EtOAc, 75 °C, 10 min (flow) | Benzoyl fluoride | >99 | [7] |
| 4-Nitrobenzoic Acid | SF4 | 1.1 equiv. SF4, 1.1 equiv. Et3N, EtOAc, 75 °C, 10 min (flow) | 4-Nitrobenzoyl fluoride | 85 | [7] |
| Heptanoic Acid | SF4 | HF, 130 °C, 18 h | 1,1,1-Trifluoroheptane | 83 | [11] |
| Adipic Acid | SF4 | HF, 150 °C, 12 h | 1,1,1,6,6,6-Hexafluorohexane | 75 | [11] |
Experimental Protocols
General Procedure for Deoxyfluorination of Alcohols using SF4 in Continuous Flow
This protocol is adapted from a continuous flow method, which offers enhanced safety for handling gaseous SF4. [7]
A solution of the alcohol (0.5 M in ethyl acetate) and a solution of triethylamine (1.0 equiv) in ethyl acetate are pumped and mixed with a stream of this compound gas (2.0 equiv) in a T-mixer. The resulting reaction mixture is passed through a heated reactor coil (75 °C) with a residence time of 10 minutes. The output from the reactor is then passed through a back-pressure regulator and collected in a quenching solution of saturated aqueous sodium bicarbonate. The organic phase is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Gem-Difluorination of Ketones using Deoxo-Fluor
This protocol is a general procedure for the conversion of ketones to gem-difluoro compounds. [9]
To a stirred solution of the ketone (1.0 equiv) in a suitable solvent (e.g., dichloromethane) or neat is added Deoxo-Fluor (2.0-3.0 equiv) dropwise at room temperature under an inert atmosphere. The reaction mixture is then heated to an appropriate temperature (e.g., reflux) and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS). The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Safety and Handling of this compound
This compound is a highly toxic and corrosive gas that reacts violently with water to release hazardous hydrogen fluoride.[12][13] All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[14][15] SF4 should be stored in a cool, dry, well-ventilated area away from moisture and incompatible materials.[14] The use of a continuous flow setup is highly recommended to minimize the risks associated with handling this hazardous gas.[7][16]
Logical Workflow for Reagent Selection
The choice of the optimal deoxyfluorinating agent depends on several factors, including the substrate, the desired transformation, and the available equipment and safety infrastructure. The following workflow provides a general guideline for reagent selection.
References
- 1. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorination by this compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nj.gov [nj.gov]
- 13. This compound | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. synquestlabs.com [synquestlabs.com]
- 15. airgas.com [airgas.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of Sulfur Tetrafluoride
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The safe and effective disposal of sulfur tetrafluoride (SF4), a highly toxic and reactive gas, is paramount in any research and development setting. Adherence to proper disposal protocols is not merely a regulatory requirement but a critical component of laboratory safety, protecting personnel and the environment from the significant hazards posed by this compound. This document provides a comprehensive, step-by-step guide for the neutralization and disposal of residual this compound, ensuring a secure and compliant operational workflow.
This compound is a colorless, corrosive gas that reacts vigorously with water to produce toxic byproducts.[1][2] Due to its hazardous nature, direct release into the atmosphere is unacceptable. The primary and recommended method for the disposal of SF4 is through chemical neutralization in a wet scrubber system using a caustic solution, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[3] This process effectively converts the hazardous gas into less harmful, manageable salts.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to observe the following safety measures:
-
Work Area: All operations involving this compound must be conducted in a well-ventilated chemical fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6] For anything other than very small quantities, a self-contained breathing apparatus (SCBA) may be necessary.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[7]
-
Material Compatibility: Use materials and equipment compatible with SF4, hydrogen fluoride (HF), and the caustic solution. Avoid glass components in the direct gas path where HF is present.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Parameter | Value | Source |
| Chemical Formula | SF4 | [1] |
| Molar Mass | 108.07 g/mol | [1] |
| Appearance | Colorless gas | [1][2] |
| Odor | Distinct sulfurous/pungent odor | [2][8] |
| Boiling Point | -38 °C (-36.4 °F) | [1] |
| Hydrolysis Reaction | SF4 + 2 H2O → SO2 + 4 HF | [1][2][9] |
| ACGIH Ceiling Limit | 0.1 ppm | [7] |
| UN Number | UN 2418 | [10] |
Experimental Protocol: Neutralization of this compound via Wet Scrubbing
This protocol outlines the laboratory-scale procedure for the safe neutralization of residual this compound from a gas cylinder (e.g., a lecture bottle).
Materials and Equipment
-
This compound gas cylinder with a compatible regulator and flow meter.
-
Inert gas (Nitrogen or Argon) for purging.
-
Gas washing bottles (scrubbers), preferably made of plastic, connected in series (at least two).
-
Tubing compatible with SF4 and HF (e.g., PTFE).
-
Scrubbing solution: 10-20% aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
pH indicator strips or a pH meter.
-
Appropriate container for collecting the final waste solution.
Procedure
-
Preparation of the Scrubbing System:
-
Fill two or more gas washing bottles three-quarters full with the 10-20% caustic scrubbing solution.
-
Connect the gas washing bottles in series using compatible tubing. The outlet of the first scrubber should be connected to the inlet of the second to ensure complete neutralization of any unreacted gas.
-
The final outlet of the scrubbing train should be directed to the back of the fume hood.
-
-
System Purge:
-
Connect the inert gas supply to the system and purge the entire apparatus, including the tubing and scrubbers, to remove any atmospheric moisture and oxygen.
-
-
Introduction of this compound:
-
Securely place the SF4 cylinder in the fume hood.
-
Connect the cylinder via the regulator and flow meter to the inlet of the first gas washing bottle.
-
Set a very slow flow rate for the this compound gas to ensure efficient absorption and reaction in the scrubbing solution. A flow of a few bubbles per second is a good starting point.
-
-
Neutralization Process:
-
Allow the SF4 gas to bubble through the caustic solution. The following reactions will occur:
-
Hydrolysis: SF4 + 2 H2O → SO2 + 4 HF
-
Neutralization:
-
SO2 + 2 KOH → K2SO3 + H2O
-
HF + KOH → KF + H2O
-
-
-
Monitor the process closely. If the first scrubber shows signs of being consumed (e.g., significant temperature increase, change in appearance), it may need to be replaced with a fresh one. The second scrubber serves as a backup to capture any breakthrough.
-
-
Completion and Purging:
-
Once the gas flow from the cylinder has ceased, continue to purge the system with inert gas for at least 30 minutes to ensure all residual SF4 has been flushed into the scrubbing solution.
-
Close the cylinder valve and disconnect it from the scrubbing apparatus.
-
-
Waste Handling and Disposal:
-
The resulting solution in the scrubbers will contain sulfites and fluorides.
-
Carefully combine the contents of the gas washing bottles into a designated hazardous waste container.
-
Check the pH of the final solution to ensure it is neutral or slightly basic. If it is acidic, add more caustic solution to neutralize it.
-
Label the waste container appropriately, listing all the chemical constituents (e.g., potassium sulfite, potassium fluoride, water).
-
Dispose of the hazardous waste through your institution's environmental health and safety office. It may be necessary to have it handled by a licensed professional waste disposal service.[2][8]
-
-
Cylinder Disposal:
Logical Workflow for SF4 Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By strictly adhering to these procedures, research professionals can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and compliance with all safety and environmental regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. tntech.edu [tntech.edu]
- 5. umdearborn.edu [umdearborn.edu]
- 6. Compact & laboratory scrubber | Flexible in use [gea.com]
- 7. Laboratory Gas Scrubber: Addressing Exhaust Issues and Lab Scrubber Types [torch-air.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Gas phase hydrolysis of this compound: A comparison of the gaseous and liquid phase rate constants [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
- 11. p2infohouse.org [p2infohouse.org]
- 12. ehs.gatech.edu [ehs.gatech.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfur Tetrafluoride
FOR IMMEDIATE RELEASE
Sulfur tetrafluoride is a valuable reagent in organic synthesis, but its high toxicity and reactivity demand stringent safety measures. This guide is designed to be your preferred source for laboratory safety and chemical handling information, offering value beyond the product itself.
Immediate Safety and Hazard Information
This compound is a colorless gas with a distinct sulfur-like odor.[1][2] It is highly toxic if inhaled and can cause severe skin burns and eye damage.[3] The gas is heavier than air and can accumulate in low-lying areas, posing a suffocation risk.[3] A critical hazard is its violent reaction with water and acids, which produces toxic and corrosive fumes, including hydrogen fluoride.[1][4][5]
Exposure Limits:
| Organization | Exposure Limit |
| ACGIH | Ceiling: 0.1 ppm[3] |
| NIOSH | Ceiling: 0.1 ppm[5] |
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is mandatory when working with this compound to prevent exposure through inhalation, skin contact, and eye contact.
| PPE Category | Specifications |
| Respiratory Protection | A full-face respirator with P100 or acid gas/organic vapor combination cartridges is essential.[6] For higher concentrations or in confined spaces, a Powered Air-Purifying Respirator (PAPR) or a Self-Contained Breathing Apparatus (SCBA) is required.[6] In case of inadequate ventilation, respiratory protection is mandatory.[3] |
| Hand Protection | Chemical-resistant gloves such as nitrile or butyl rubber are recommended.[6] Double-gloving may be appropriate for prolonged work.[6] Cold-insulating gloves should be worn when handling the liquefied gas to prevent frostbite.[3] |
| Eye and Face Protection | A full-face respirator provides integrated eye and face protection.[6] If a half-mask respirator is used, chemical splash goggles and a face shield are required.[3][7] |
| Skin and Body Protection | Chemical-resistant disposable coveralls (e.g., Tychem®) are necessary to protect the skin.[6] A gas-tight chemical protection suit is required for emergency response.[1] Safety shoes are also recommended.[3] |
Operational Plan for Safe Handling
A systematic approach is crucial for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][8]
-
Ensure that emergency eye wash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[3][7]
-
Gas detection systems for toxic gases should be in place.[3]
-
Securely chain gas cylinders when in use to prevent physical damage.[3]
2. Handling Procedure:
-
Before use, ensure all connections and equipment are leak-tight.
-
Wear all required PPE as detailed in the table above.
-
Avoid contact with skin and eyes.[3] Do not breathe the gas.[3]
-
Close the cylinder valve after each use and when the cylinder is empty.[3]
3. Emergency Procedures:
-
Inhalation: Immediately move the affected person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: For frostbite from the liquefied gas, thaw the affected area with lukewarm water; do not rub.[3] For chemical burns, immediately flush the skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Seek immediate medical attention.[3][7]
-
Spill or Leak: Evacuate the area immediately.[4][5] If it is safe to do so, stop the leak. Ventilate the area to disperse the gas.[5]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Unused Gas: Any unused portion of the material should be returned to the manufacturer or supplier if possible.[1]
-
Waste Disposal: Contact a licensed professional waste disposal service to dispose of this material.[1] Do not attempt to neutralize or dispose of this compound without expert guidance.
-
Contaminated Materials: All PPE and other materials contaminated with this compound should be placed in a sealed, labeled container and disposed of as hazardous waste.[1]
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with this compound and continue their vital work in a secure environment.
References
- 1. This compound | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. ICSC 1456 - this compound [inchem.org]
- 5. nj.gov [nj.gov]
- 6. PPE for SF₆ Gas By-Products | Safety Guide for Technicians [dilo.com]
- 7. airgas.com [airgas.com]
- 8. ODM. Is this compound Gas Toxic? [taiyugas.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
